molecular formula C18H19N3Na4O12 B13915061 DM-Nitrophen tertasodium

DM-Nitrophen tertasodium

Cat. No.: B13915061
M. Wt: 561.3 g/mol
InChI Key: KCTLZBKLHCBAMY-UHFFFAOYSA-J
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Description

DM-Nitrophen tertasodium is a useful research compound. Its molecular formula is C18H19N3Na4O12 and its molecular weight is 561.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19N3Na4O12

Molecular Weight

561.3 g/mol

IUPAC Name

tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C18H23N3O12.4Na/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25;;;;/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29);;;;/q;4*+1/p-4

InChI Key

KCTLZBKLHCBAMY-UHFFFAOYSA-J

Canonical SMILES

COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

DM-Nitrophen Tetrasodium Salt: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM-Nitrophen tetrasodium (B8768297) salt is a photolabile chelator, or "caged" compound, designed for the precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]i). This high-affinity calcium buffer dramatically reduces its affinity for Ca²⁺ upon photolysis with ultraviolet (UV) light, leading to a rapid and localized increase in [Ca²⁺]i. This unique property makes it an invaluable tool for investigating a myriad of calcium-dependent physiological processes, most notably neurotransmitter release and other forms of cellular exocytosis. This technical guide provides a comprehensive overview of the properties, experimental protocols, and underlying signaling pathways associated with the use of DM-Nitrophen tetrasodium salt in a research setting.

Core Properties and Specifications

DM-Nitrophen, chemically known as 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N′,N′-tetraacetic acid, tetrasodium salt, is a water-soluble, solid compound. Its utility as a caged calcium compound stems from its high affinity for calcium in its native state and a significant, rapid decrease in this affinity upon photolysis.[1][2][3]

Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₈H₁₉N₃O₁₂ · 4Na[1][3]
Molecular Weight 561.32 g/mol [1][3]
Appearance Orange solid[1]
Solubility 100 mg/mL in water[1]
Storage -20°C, protected from light[1]
Spectroscopic and Photochemical Properties
PropertyValueReference
Absorption Maximum (λmax) ~350 nm[4]
Quantum Yield (Φ) 0.18[4][5]
Two-Photon Action Cross-Section ~0.013 GM at 730 nm[6]
Ion Binding Affinity
IonDissociation Constant (Kd) - Before PhotolysisDissociation Constant (Kd) - After PhotolysisReference
Ca²⁺ 5 nM~3 mM[3][4][7]
Mg²⁺ 2-5 µMNot specified, but significantly weakened[3][8]

Mechanism of Action: Photolytic Release of Calcium

The core functionality of DM-Nitrophen lies in its photolabile 2-nitrobenzyl group. Upon absorption of a photon of UV light, this group undergoes a photochemical reaction that cleaves the molecule, resulting in the formation of two iminodiacetic acid photoproducts.[5] This structural change drastically reduces the coordination sites for calcium, leading to a rapid release of the bound Ca²⁺ ions into the surrounding medium. This "uncaging" of calcium allows for a precisely timed and localized increase in intracellular calcium concentration.

G DMN_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity) Photoproducts Photoproducts (Low Affinity) DMN_Ca->Photoproducts Photolysis Ca_ion Free Ca²⁺ DMN_Ca->Ca_ion Release UV_light UV Light (e.g., 350 nm) UV_light->DMN_Ca G Start Start Prep_Pipette Prepare Micropipette Start->Prep_Pipette Load_DMN Load DM-Nitrophen Solution Prep_Pipette->Load_DMN Impale_Cell Impale Target Cell Load_DMN->Impale_Cell Inject Pressure Inject Solution Impale_Cell->Inject Recover Allow Cell Recovery Inject->Recover End Ready for Photolysis Recover->End G cluster_presynaptic Presynaptic Terminal Ca_increase ↑ [Ca²⁺]i (from DM-Nitrophen photolysis) Synaptotagmin Synaptotagmin Ca_increase->Synaptotagmin binds to SNARE SNARE Complex Synaptotagmin->SNARE interacts with Vesicle_Fusion Vesicle Fusion SNARE->Vesicle_Fusion catalyzes NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release G Start Start Load_Cell Load Presynaptic Terminal with DM-Nitrophen Start->Load_Cell Setup_Recording Establish Electrophysiological Recording (e.g., Patch-Clamp) Load_Cell->Setup_Recording Baseline Record Baseline Postsynaptic Current Setup_Recording->Baseline Photolysis UV Flash (Uncage Ca²⁺) Baseline->Photolysis Record_Response Record Postsynaptic Current (e.g., EPSC/IPSC) Photolysis->Record_Response Analyze Analyze Data (Amplitude, Frequency, Kinetics) Record_Response->Analyze End End Analyze->End

References

DM-Nitrophen Tetrasodium Salt: A Technical Guide to its Principle of Action and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Action: A Photolabile Calcium Ion Cage

DM-Nitrophen tetrasodium (B8768297) salt is a photolabile chelator, colloquially known as a "caged calcium" compound, designed for the precise temporal and spatial control of intracellular calcium concentration ([Ca²⁺]i).[1][2][3] Its fundamental principle of action lies in its high affinity for calcium ions in its native state, effectively sequestering them and rendering them biologically inert.[2] Upon photolysis with near-ultraviolet (UV) light, typically around 350 nm, the molecule undergoes rapid cleavage.[1][4][5] This photochemical reaction dramatically reduces its affinity for Ca²⁺, leading to a swift release of the ion into the surrounding environment.[1][2] This "uncaging" process allows for the generation of rapid, localized increases in [Ca²⁺]i, mimicking physiological calcium signaling events.[6][7][8]

The key advantage of DM-Nitrophen is the ability to initiate Ca²⁺-dependent processes with a temporal resolution significantly greater than conventional methods like rapid solution changes.[1] However, a critical consideration in its application is its significant affinity for magnesium ions (Mg²⁺), which are abundant in the cytoplasm and can compete with Ca²⁺ for binding, thereby influencing the uncaging process.[9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DM-Nitrophen tetrasodium salt and its photolysis products, compiled from various studies.

Table 1: Dissociation Constants (Kd)

IonDM-Nitrophen (pre-photolysis)Photoproducts (post-photolysis)Reference(s)
Ca²⁺5 nM3 mM[2]
Mg²⁺2.5 µMNot specified[1]

Table 2: Photolysis and Kinetic Properties

ParameterValueConditionsReference(s)
Quantum Yield0.18-[2]
Extinction Coefficient (ε)4.33 x 10³ M⁻¹ cm⁻¹at 350 nm[2]
Photolysis Rate (Ca²⁺-bound)80,000 s⁻¹ and 11,000 s⁻¹ (biexponential decay)pH 7.2, 25°C[12]
Photolysis Rate (Ca²⁺-free)59,000 s⁻¹ and 3,600 s⁻¹ (biexponential decay)pH 7.2, 25°C[12]
Ca²⁺ Association Rate (kon)~20 times faster than previously reported-[13]
Mg²⁺ Association Rate (kon)6.0 x 10⁴ M⁻¹ s⁻¹-[11]
Mg²⁺ Dissociation Rate (koff)1.5 x 10⁻¹ s⁻¹-[11]

Experimental Protocols

General Protocol for Intracellular Calcium Uncaging

This protocol outlines a generalized procedure for introducing DM-Nitrophen into a cell and inducing calcium release. Specific concentrations and parameters will need to be optimized for the experimental system.

  • Preparation of DM-Nitrophen Solution:

    • Dissolve DM-Nitrophen tetrasodium salt in an appropriate intracellular buffer (e.g., containing K-glutamate and MOPS buffer at pH 7.2).[14]

    • To pre-load DM-Nitrophen with calcium, add a defined amount of CaCl₂ to the solution. The degree of loading (e.g., 30%) should be calculated based on the desired free Ca²⁺ concentration and the Kd of DM-Nitrophen.[14]

    • The final concentration of DM-Nitrophen in the pipette solution is typically in the range of 2-10 mM.[8]

  • Cell Loading:

    • Introduce the DM-Nitrophen solution into the cell via microinjection, patch pipette, or by using a cell-permeable AM ester form of a related compound if available.[6][8]

    • Co-inject a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-3) to monitor the changes in intracellular calcium concentration.[6][14]

  • Photolysis:

    • Use a flash lamp or a laser with an appropriate wavelength (e.g., frequency-doubled ruby laser at 347 nm or a xenon arc lamp with a filter for ~350 nm) to illuminate the cell or a specific region of interest.[1][8]

    • The duration and intensity of the light pulse will determine the extent of DM-Nitrophen photolysis and the amount of Ca²⁺ released. These parameters must be calibrated for the specific experimental setup.[8][15]

  • Data Acquisition:

    • Record the fluorescence of the co-injected calcium indicator before, during, and after the photolysis event using a suitable imaging system (e.g., confocal microscope, photomultiplier tube).[13][14]

    • Simultaneously record the physiological response of interest (e.g., membrane current, muscle contraction, neurotransmitter release).[1][6]

Visualizations

DM_Nitrophen_Action_Pathway cluster_pre Pre-Photolysis cluster_photolysis Photolysis cluster_post Post-Photolysis cluster_cellular Cellular Response DM_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity) UV_light UV Light (~350 nm) DM_Ca->UV_light Irradiation Ca_free Free Ca²⁺ (Low Concentration) DM_free DM-Nitrophen (Ca²⁺-free) Ca_free->DM_free Equilibrium DM_free->DM_Ca Binding DM_free->UV_light Photoproducts Photoproducts (Low Affinity) UV_light->Photoproducts Ca_released Released Ca²⁺ (High Concentration) UV_light->Ca_released Cell_Response Ca²⁺-Dependent Cellular Processes Ca_released->Cell_Response Initiates

Caption: Principle of action for DM-Nitrophen tetrasodium salt.

Experimental_Workflow Prep 1. Prepare DM-Nitrophen & Ca²⁺ Indicator Solution Load 2. Load Cell via Microinjection/Patch Pipette Prep->Load Baseline 3. Record Baseline Physiological Activity & Fluorescence Load->Baseline Photolysis 4. Induce Photolysis (UV Light Flash) Baseline->Photolysis Acquire 5. Record Post-Flash Physiological Response & Fluorescence Photolysis->Acquire Analyze 6. Analyze Data: Correlate [Ca²⁺]i with Response Acquire->Analyze

Caption: General experimental workflow for calcium uncaging with DM-Nitrophen.

References

Uncaging the Gates: A Technical Guide to DM-Nitrophen-Mediated Calcium Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with DM-Nitrophen, a cornerstone tool for the precise spatiotemporal control of intracellular calcium concentrations. This document is intended to serve as a practical resource for researchers designing and executing experiments involving the photolytic release of calcium to investigate a myriad of cellular processes.

The Core Mechanism: Light-Induced Liberation of Calcium

DM-Nitrophen is a photolabile chelator, or "caged" compound, that exhibits a high affinity for calcium ions in its native state. Upon absorption of ultraviolet (UV) light, typically in the 350 nm range, the molecule undergoes an irreversible photochemical reaction. This process cleaves the DM-Nitrophen molecule, leading to the formation of two iminodiacetic acid photoproducts.[1][2] The critical outcome of this photolysis is a dramatic and rapid reduction in the molecule's affinity for calcium, effectively "uncaging" or releasing the bound calcium ions into the surrounding environment.[1][2][3] This rapid increase in local calcium concentration can be used to trigger a wide array of calcium-dependent cellular events, from neurotransmitter release to muscle contraction.[4][5][6][7]

The photolysis of DM-Nitrophen is a highly efficient process, characterized by a significant quantum yield, which is a measure of the number of molecules that react for each photon absorbed.[3][8] The speed of calcium release is also a key advantage, with studies indicating that the process occurs on a sub-millisecond timescale, enabling the investigation of very fast biological phenomena.[1][9][10]

Below is a diagram illustrating the fundamental uncaging mechanism of DM-Nitrophen.

DM_Nitrophen_Uncaging cluster_before Before Photolysis cluster_after After Photolysis DM_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity) Products Photoproducts (Low Affinity) DM_Ca->Products Ca_ion Free Ca²⁺ DM_Ca->Ca_ion Release UV_light UV Photon (hv) UV_light->DM_Ca Photolysis

Core uncaging mechanism of DM-Nitrophen.

Quantitative Data for Experimental Design

Precise experimental design requires a thorough understanding of the key quantitative parameters of DM-Nitrophen. The following tables summarize the critical data for this compound.

ParameterValueConditionsReference
Dissociation Constant (Kd) for Ca²⁺ (pre-photolysis) 5 nMpH 7.1[1][2][8]
Dissociation Constant (Kd) for Ca²⁺ (post-photolysis) 3 mMpH 7.1[1][2]
Dissociation Constant (Kd) for Mg²⁺ (pre-photolysis) 2.5 µMpH 7.1[2]
Dissociation Constant (Kd) for Mg²⁺ (post-photolysis) ~3 mM[2]
Quantum Yield for Ca²⁺ Release 0.18[3][8]
Extinction Coefficient (ε) 4.33 x 10³ M⁻¹cm⁻¹at 350 nm, pH 7.1[8][11]
Rate of Ca²⁺ Release 38,000 s⁻¹pH 7.2, 25°C[9]

Table 1: Key Physicochemical Properties of DM-Nitrophen.

WavelengthMethodEfficacyReference
~350 nmOne-Photon ExcitationStandard[8][11]
720 nmTwo-Photon Excitation7.4-fold more effective than 810 nm[12]
810 nmTwo-Photon ExcitationLess effective than 720 nm[12]

Table 2: Excitation Wavelengths and Efficacy for DM-Nitrophen Photolysis.

Experimental Protocols

The successful application of DM-Nitrophen for calcium uncaging relies on meticulous experimental protocols. The following provides a generalized methodology that can be adapted for specific experimental needs.

Preparation of DM-Nitrophen Stock Solution
  • Reconstitution: DM-Nitrophen is typically supplied as a salt. Reconstitute it in a calcium-free buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.2) to create a stock solution of 10-20 mM.

  • Concentration Verification: The concentration of the stock solution can be verified spectrophotometrically by measuring its absorbance at 350 nm and using the extinction coefficient of 4.33 x 10³ M⁻¹cm⁻¹.[11]

Loading Cells with DM-Nitrophen

The method of loading will depend on the cell type and experimental setup.

  • Microinjection: This is a common method for larger cells, such as neurons or oocytes. A solution containing DM-Nitrophen, a calcium indicator dye (e.g., Fura-2 or Fluo-4), and potentially a known concentration of CaCl₂ is loaded into a micropipette and injected into the cell.[4][13]

  • Patch Pipette: For whole-cell patch-clamp experiments, DM-Nitrophen can be included in the intracellular pipette solution and allowed to diffuse into the cell.[14]

  • AM Ester Form: While less common for DM-Nitrophen itself, some caged calcium compounds are available in a cell-permeant acetoxymethyl (AM) ester form, which can be loaded by simple incubation.

Intracellular Solution Composition

The intracellular solution should be carefully formulated to mimic the cellular environment and to control the amount of calcium that is "caged." A typical solution might contain:

  • DM-Nitrophen: 1-5 mM

  • CaCl₂: A specific concentration to achieve the desired level of calcium saturation of the DM-Nitrophen. The amount of free calcium can be calculated using commercially available software that takes into account the binding affinities of all components in the solution.

  • Calcium Indicator Dye: e.g., 100-200 µM Fura-2 or Fluo-4, to monitor the changes in intracellular calcium concentration.

  • Buffer: e.g., 10 mM HEPES, pH 7.2.

  • Salts: To maintain appropriate osmolarity and ionic strength (e.g., KCl).

  • ATP and Mg²⁺: It is crucial to consider the presence of endogenous ATP and Mg²⁺, as DM-Nitrophen has a significant affinity for Mg²⁺.[14][15] The presence of Mg²⁺ can affect the kinetics of calcium release.[15]

Photolysis and Calcium Imaging
  • Light Source: A flash lamp or a laser capable of delivering light in the UV range (for one-photon excitation) or near-infrared range (for two-photon excitation) is required.[10][12][16]

  • Delivery: The light is focused onto the region of interest within the cell using a microscope.

  • Imaging: The fluorescent calcium indicator is excited at its appropriate wavelength, and the emission is captured using a sensitive camera (e.g., a CCD or sCMOS camera) or a photomultiplier tube. The change in fluorescence intensity is then used to calculate the change in intracellular calcium concentration.

The following diagram outlines a typical experimental workflow for a DM-Nitrophen uncaging experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Prepare DM-Nitrophen Stock Solution B Formulate Intracellular Solution (with Ca²⁺ & Indicator) A->B C Load Cell with Solution (e.g., Microinjection) B->C D Position Cell on Microscope C->D E Deliver UV Light Pulse (Photolysis) D->E F Monitor Fluorescence of Ca²⁺ Indicator E->F G Record Physiological Response E->G H Calculate Δ[Ca²⁺]i F->H I Correlate Ca²⁺ Signal with Response G->I H->I

Generalized workflow for a calcium uncaging experiment.

Two-Photon Uncaging of DM-Nitrophen

For experiments requiring higher spatial resolution and reduced photodamage to surrounding tissue, two-photon (2P) uncaging is the method of choice.[14][16][17] In 2P excitation, two near-infrared photons are simultaneously absorbed by the DM-Nitrophen molecule, providing the energy equivalent of a single UV photon. This process is inherently confined to the focal volume of the laser, allowing for highly localized calcium release.[14][18]

The following diagram illustrates the principle of two-photon excitation for DM-Nitrophen uncaging.

Two_Photon_Uncaging cluster_setup Two-Photon Microscope Setup cluster_process Photolysis Process Laser Pulsed NIR Laser (e.g., 720 nm) Optics Objective Lens Laser->Optics Sample Sample with DM-Nitrophen-Ca²⁺ Optics->Sample FocalVolume Confined Focal Volume Uncaging Localized Ca²⁺ Release FocalVolume->Uncaging Two-Photon Absorption

Principle of two-photon uncaging of DM-Nitrophen.

Considerations and Limitations

While DM-Nitrophen is a powerful tool, researchers should be aware of several important considerations:

  • Magnesium Affinity: DM-Nitrophen's significant affinity for Mg²⁺ means that in a typical intracellular environment, a portion of the chelator will be bound to Mg²⁺.[14][15][19] Photolysis will therefore release a mixture of Ca²⁺ and Mg²⁺.

  • Photoproducts: The photolysis of DM-Nitrophen generates byproducts that could potentially have biological effects.[19] Appropriate controls are necessary to rule out such effects.

  • Buffering Effects: The presence of unphotolyzed DM-Nitrophen can act as a calcium buffer, affecting the decay kinetics of the calcium transient.[6][18]

  • pH Sensitivity: The affinity of DM-Nitrophen for calcium is pH-dependent.[10]

By carefully considering these factors and employing rigorous experimental design, researchers can effectively utilize DM-Nitrophen to dissect the intricate roles of calcium in a vast range of biological systems.

References

An In-depth Technical Guide to Caged Calcium Compounds for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Caged calcium compounds are powerful tools in cellular biology and drug development, offering precise spatiotemporal control over intracellular calcium concentrations. These synthetic molecules are photolabile chelators that, upon illumination with a specific wavelength of light, undergo a conformational change that dramatically reduces their affinity for calcium ions (Ca²⁺), leading to a rapid and localized increase in free Ca²⁺. This ability to artificially induce calcium signals allows researchers to investigate a myriad of Ca²⁺-dependent physiological processes with high precision.

This guide provides a comprehensive overview of the core concepts, quantitative properties, experimental protocols, and applications of commonly used caged calcium compounds.

Core Concepts of Caged Calcium Compounds

The fundamental principle behind caged calcium compounds lies in the reversible binding of Ca²⁺ by a chelator whose affinity is controlled by light.[1] In its "caged" state, the compound has a high affinity for Ca²⁺, effectively sequestering the ions and keeping the intracellular free Ca²⁺ concentration low.[1] Upon photolysis, typically with UV light, the photolabile protecting group on the chelator is cleaved, causing a rapid decrease in its affinity for Ca²⁺ and releasing the bound ions.[1][2] This process is often irreversible and allows for a step-like increase in intracellular Ca²⁺ concentration.

The most widely used caged calcium compounds are based on chelators like EDTA and EGTA, which have been chemically modified with a photolabile ortho-nitrobenzyl group or its derivatives.[1][3] The choice of a particular caged compound depends on the specific experimental requirements, including the desired Ca²⁺ affinity, quantum yield, and selectivity against other divalent cations like magnesium (Mg²⁺).[4]

Quantitative Properties of Common Caged Calcium Compounds

The selection of an appropriate caged calcium compound is critical for the success of an experiment. The following tables summarize the key quantitative properties of several widely used caged calcium compounds, allowing for easy comparison.

CompoundParent ChelatorK_d (Ca²⁺) before photolysisK_d (Ca²⁺) after photolysisK_d (Mg²⁺)Quantum Yield (Φ)Extinction Coefficient (ε) at ~350 nm (M⁻¹cm⁻¹)
DM-nitrophen EDTA5 nM[5]3 mM[5]2.5 µM0.18[5]4,550[5]
NP-EGTA EGTA80 nM[6][7]>1 mM[2][8]9 mM[6][7]~0.2[2][5]5,520 at 260 nm[9][10]
DMNPE-4 EGTA analogue19 nM (pH 7.4), 48 nM (pH 7.2)[11]2 mM[11]10 mM[11]0.09[11]5,120[11]
NDBF-EGTA EGTA analogue160 nM~22 mMNot specified0.718,400[12]
nitr-5 BAPTA160 µM3-6.3 µMVery low0.01-0.05~5,000
azid-1 BAPTANot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Values can vary slightly depending on experimental conditions (e.g., pH, ionic strength).

Experimental Protocols

Loading Caged Calcium Compounds into Cells

The method of loading a caged calcium compound into a cell is crucial for achieving the desired intracellular concentration and minimizing cellular damage.

AM esters are membrane-permeant forms of caged calcium compounds that can be loaded into cells by incubation.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant chelator in the cytoplasm.[13]

Protocol for AM Ester Loading:

  • Prepare Stock Solution: Dissolve the AM ester form of the caged calcium compound (e.g., DMNPE-4 AM) in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Prepare Loading Solution: Dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 1-10 µM. To aid in solubilization and prevent precipitation, Pluronic F-127 (at a final concentration of 0.02-0.05%) can be added to the loading solution.[14][15]

  • Cell Incubation: Replace the cell culture medium with the loading solution and incubate the cells at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically for each cell type.

  • Wash: After incubation, wash the cells several times with fresh physiological buffer to remove the extracellular caged compound.

  • De-esterification: Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the AM ester by intracellular esterases.

Microinjection allows for the direct and quantitative delivery of the cell-impermeant salt form of the caged calcium compound into a specific cell.[16] This method is particularly useful when a precise intracellular concentration is required.

Protocol for Microinjection:

  • Prepare Injection Solution: Dissolve the salt form of the caged calcium compound (e.g., NP-EGTA, tetrapotassium salt) in an appropriate intracellular buffer to the desired final concentration. The solution can also contain a fluorescent calcium indicator to monitor the resulting Ca²⁺ changes.

  • Pull Micropipettes: Pull glass micropipettes to a fine tip (typically <1 µm diameter) using a micropipette puller.

  • Load Micropipette: Backfill the micropipette with the injection solution.

  • Perform Microinjection: Under microscopic guidance, carefully insert the micropipette into the target cell and inject a small volume of the solution using a microinjector. The injection volume can be controlled by adjusting the injection pressure and duration.

Photolysis of Caged Calcium Compounds

The "uncaging" of calcium is achieved by irradiating the loaded cells with light of a specific wavelength, typically in the near-UV range.

Photolysis Setup and Procedure:

  • Light Source: A high-intensity light source is required for efficient photolysis. Common choices include:

    • Mercury or Xenon Arc Lamps: Coupled to a microscope and equipped with appropriate filters to select the desired wavelength range (e.g., 340-380 nm).[17]

    • Lasers: Offer precise spatial control and can be focused to a small spot for localized uncaging. UV lasers (e.g., 355 nm) are commonly used.[18]

    • Two-Photon Excitation: Using a pulsed infrared laser (e.g., Ti:sapphire laser tuned to ~730 nm for DM-nitrophen) allows for highly localized uncaging in a sub-femtoliter volume with reduced phototoxicity to the surrounding tissue.[14][19]

  • Illumination: The light is delivered to the sample through the microscope objective. The duration and intensity of the light pulse determine the amount of caged compound that is photolyzed and, consequently, the magnitude of the Ca²⁺ increase.

  • Monitoring: The resulting changes in intracellular Ca²⁺ are typically monitored using a fluorescent calcium indicator (e.g., Fluo-4, Fura-2) that is co-loaded with the caged compound.

Signaling Pathways and Experimental Workflows

Caged calcium compounds are invaluable for dissecting complex calcium signaling pathways. Below are diagrams illustrating key concepts and workflows.

Calcium Signaling Pathway Involving IP₃ and Ryanodine (B192298) Receptors

Calcium release from the endoplasmic reticulum (ER) is a fundamental signaling mechanism. This pathway can be artificially triggered and studied using caged calcium compounds.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R binds to Ca_cytosol [Ca²⁺]i ↑ CaM Calmodulin Ca_cytosol->CaM binds to RyR Ryanodine Receptor Ca_cytosol->RyR activates (CICR) Downstream Downstream Effectors CaM->Downstream activates CagedCa Caged Ca²⁺ CagedCa->Ca_cytosol releases Ca²⁺ UV_light UV Light UV_light->CagedCa photolyzes IP3R->Ca_cytosol releases Ca²⁺ RyR->Ca_cytosol releases more Ca²⁺ Ca_ER Ca²⁺ Store Ca_ER->IP3R Ca_ER->RyR

Caption: Simplified Ca²⁺ signaling pathway via IP₃ and RyR, with artificial Ca²⁺ release.

This pathway illustrates how an external agonist can lead to the production of inositol (B14025) trisphosphate (IP₃), which then binds to IP₃ receptors on the ER, causing an initial release of Ca²⁺.[20][21] This initial Ca²⁺ can then trigger further release through ryanodine receptors (RyRs) in a process known as calcium-induced calcium release (CICR).[22][23] Caged calcium compounds can be used to bypass the initial steps and directly trigger CICR to study the dynamics of the RyR channels.[24]

Experimental Workflow for a Caged Calcium Experiment

The following diagram outlines the typical workflow for an experiment utilizing caged calcium compounds.

G start Start prep_cells Prepare Cells/Tissue start->prep_cells load_cage Load Caged Ca²⁺ and Ca²⁺ Indicator prep_cells->load_cage mount Mount on Microscope load_cage->mount baseline Record Baseline Fluorescence mount->baseline photolyze Photolysis (UV flash) baseline->photolyze record_response Record Ca²⁺ Response photolyze->record_response analyze Analyze Data record_response->analyze end End analyze->end

Caption: General experimental workflow for uncaging calcium.
Logical Relationship of Caged Calcium Action

This diagram illustrates the logical sequence of events from the introduction of the caged compound to the final physiological response.

G CagedCa_inactive Inactive Caged Ca²⁺ (High Ca²⁺ Affinity) UV_light Light Application (e.g., UV pulse) CagedCa_inactive->UV_light Photolysis Photochemical Reaction (Cleavage of Photolabile Group) UV_light->Photolysis CagedCa_active Active Chelator (Low Ca²⁺ Affinity) Photolysis->CagedCa_active Ca_release Rapid Ca²⁺ Release CagedCa_active->Ca_release Ca_increase Increase in Intracellular Free [Ca²⁺] Ca_release->Ca_increase Response Cellular Physiological Response Ca_increase->Response

Caption: Logical flow of caged calcium compound activation and effect.

Conclusion

Caged calcium compounds are indispensable tools for the precise investigation of calcium signaling in a vast array of biological systems. By providing the ability to control intracellular calcium concentrations with high temporal and spatial resolution, these photolabile chelators have significantly advanced our understanding of processes ranging from neurotransmission and muscle contraction to gene expression and apoptosis. The continued development of new caged compounds with improved photophysical properties, such as two-photon uncaging capabilities and visible light sensitivity, promises to further expand the horizons of calcium signaling research and its application in drug discovery and development.

References

DM-Nitrophen Tetrasodium Salt: An In-depth Technical Guide for Calcium Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator, or "caged" compound, extensively utilized in cellular physiology and neurobiology to investigate the intricate roles of calcium (Ca²⁺) signaling.[1][2] This molecule acts as a high-affinity Ca²⁺ buffer that, upon illumination with near-ultraviolet (UV) light, undergoes rapid photolysis, releasing free Ca²⁺ into the cytosol.[3] This light-triggered "uncaging" allows for precise temporal and spatial control over intracellular Ca²⁺ concentrations, enabling researchers to probe the causal relationships between Ca²⁺ signals and specific cellular functions.[4] DM-Nitrophen's utility is particularly pronounced in studying rapid physiological processes such as neurotransmission and muscle contraction, where swift and substantial increases in Ca²⁺ are required.[5][6]

Core Properties and Mechanism of Action

DM-Nitrophen is a derivative of EDTA and, as such, can chelate divalent cations.[7] Before photolysis, it exhibits a very high affinity for Ca²⁺.[5] Upon absorption of UV light, typically around 350 nm, the DM-Nitrophen molecule is cleaved, yielding photoproducts with a drastically reduced affinity for Ca²⁺.[8][9] This results in a rapid release of bound Ca²⁺, leading to a localized increase in the intracellular free Ca²⁺ concentration.[2]

One of the key advantages of DM-Nitrophen is its high quantum yield, meaning a significant fraction of the molecules that absorb a photon undergo photolysis, making the process efficient.[6][8] However, a critical consideration for its use in biological systems is its significant affinity for magnesium (Mg²⁺), an ion abundant in the cytoplasm.[5][10] This necessitates careful experimental design to account for the competitive binding of Mg²⁺.

Quantitative Data

The following table summarizes the key quantitative properties of DM-Nitrophen tetrasodium (B8768297) salt, crucial for experimental design and data interpretation.

PropertyValueNotes
Ca²⁺ Dissociation Constant (Kd) - Before Photolysis 5 nMIndicates very high affinity for Ca²⁺.[5][9]
Ca²⁺ Dissociation Constant (Kd) - After Photolysis 3 mMDemonstrates a massive (approx. 600,000-fold) decrease in Ca²⁺ affinity.[5][9]
Mg²⁺ Dissociation Constant (Kd) 2.5 µMHigh affinity for Mg²⁺, a key consideration for intracellular experiments.[8]
Quantum Yield (Φ) 0.18Represents high efficiency of photorelease.[5][6][8]
Extinction Coefficient (ε) 4.33 x 10³ M⁻¹cm⁻¹ at 350 nmUseful for calculating light absorption.[8]
Rate of Ca²⁺ Release ~38,000 s⁻¹Sufficiently fast for studying rapid Ca²⁺-triggered processes.[6]

Signaling Pathway and Experimental Workflow

The use of DM-Nitrophen allows for the direct manipulation of intracellular Ca²⁺ levels, a cornerstone of many signaling pathways. By artificially inducing a Ca²⁺ transient, researchers can observe the downstream effects on various cellular processes, such as enzyme activation, gene expression, and vesicle release.

cluster_0 Photolysis of DM-Nitrophen cluster_1 Intracellular Calcium Signaling UV_Light UV Light (e.g., 347 nm laser pulse) DM_Nitrophen_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity) UV_Light->DM_Nitrophen_Ca triggers Photoproducts_Ca Photoproducts + Free Ca²⁺ (Low Affinity) DM_Nitrophen_Ca->Photoproducts_Ca photolysis Increase_Ca Transient Increase in Intracellular [Ca²⁺] Photoproducts_Ca->Increase_Ca leads to Ca_Binding_Proteins Activation of Ca²⁺ Binding Proteins (e.g., Calmodulin, Troponin) Increase_Ca->Ca_Binding_Proteins Downstream_Effectors Modulation of Downstream Effectors (e.g., Kinases, Phosphatases) Ca_Binding_Proteins->Downstream_Effectors Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Downstream_Effectors->Cellular_Response

Caption: Mechanism of Ca²⁺ uncaging by DM-Nitrophen and subsequent initiation of intracellular signaling.

A typical experimental workflow for utilizing DM-Nitrophen involves several key steps, from loading the compound into the cells to data acquisition and analysis.

Start Start: Prepare DM-Nitrophen Solution Load_Cells Load Cells with DM-Nitrophen (e.g., microinjection, patch pipette) Start->Load_Cells Equilibration Allow for Equilibration and Ca²⁺/Mg²⁺ Binding Load_Cells->Equilibration Baseline_Measurement Record Baseline Cellular Activity (e.g., fluorescence, electrophysiology) Equilibration->Baseline_Measurement Photolysis Deliver UV Light Pulse to Region of Interest Baseline_Measurement->Photolysis Data_Acquisition Record Cellular Response to Ca²⁺ Increase Photolysis->Data_Acquisition Analysis Analyze Data to Correlate Ca²⁺ Signal with Cellular Function Data_Acquisition->Analysis End End Analysis->End

Caption: A generalized experimental workflow for calcium signaling studies using DM-Nitrophen.

Experimental Protocols

The successful application of DM-Nitrophen hinges on meticulous experimental execution. Below are detailed methodologies for key experimental stages.

Preparation of DM-Nitrophen Stock Solution
  • Reconstitution: Dissolve DM-Nitrophen tetrasodium salt in a suitable aqueous buffer (e.g., a HEPES-based saline) to the desired stock concentration (typically 5-10 mM).[5]

  • Calcium Loading: To pre-load DM-Nitrophen with Ca²⁺, add a precise amount of a standard CaCl₂ solution. The degree of Ca²⁺ saturation (e.g., 60-70%) should be carefully calculated based on the experimental needs and the intracellular Ca²⁺ concentration.[10]

  • pH Adjustment: Ensure the final pH of the stock solution is adjusted to the physiological range (typically 7.2-7.4).

  • Storage: Store the stock solution protected from light at -20°C.

Loading DM-Nitrophen into Cells

The method of loading depends on the cell type and experimental setup.

  • Microinjection: This technique allows for the direct introduction of a known concentration of DM-Nitrophen into the cytoplasm of a single cell.[11] This is often used for larger cells like neurons or oocytes.

    • Protocol:

      • Prepare a microinjection solution containing DM-Nitrophen (e.g., 60 mM) and often a fluorescent dye (e.g., rhodamine) to visualize the injection.[11]

      • Back-fill a beveled glass micropipette with the injection solution.

      • Using a micromanipulator, carefully impale the target cell.

      • Apply brief pressure pulses to inject the solution into the cytoplasm.[11] The amount injected can be estimated by the spread of the co-injected fluorescent dye.[11]

  • Patch-Clamp Pipette: For electrophysiological studies, DM-Nitrophen can be included in the internal solution of the patch pipette.[12]

    • Protocol:

      • Prepare the intracellular pipette solution containing the desired concentration of DM-Nitrophen (e.g., 1-10 mM) and Ca²⁺.[10][12]

      • To minimize Mg²⁺ interference, Mg-ATP can be replaced with Na-ATP in the internal solution.[10]

      • Establish a whole-cell patch-clamp configuration.

      • Allow sufficient time for the DM-Nitrophen to diffuse from the pipette into the cell.

Photolysis and Data Acquisition
  • Light Source: A high-intensity UV light source is required for efficient photolysis. This is typically a frequency-doubled ruby laser (347 nm) or a UV arc lamp.[8] For precise spatial control, a laser-scanning confocal microscope can be used for two-photon excitation.[12]

  • Light Delivery: The UV light is delivered as a brief, intense flash to the region of interest. The duration and intensity of the flash will determine the amount of Ca²⁺ released.

  • Monitoring Calcium Changes: Changes in intracellular Ca²⁺ concentration are typically monitored using a fluorescent Ca²⁺ indicator dye (e.g., Fluo-3, Oregon Green BAPTA-5N) that is co-loaded into the cell.[5][12]

  • Data Recording: The fluorescence signal is recorded with high temporal resolution using a sensitive detector, such as a photomultiplier tube or a fast camera.[13] Simultaneously, other cellular parameters, such as membrane potential or current, can be recorded using electrophysiological techniques.

The relationship between DM-Nitrophen and a co-loaded calcium indicator is crucial for accurate interpretation of the results.

UV_Flash UV Light Flash DM_Nitrophen DM-Nitrophen-Ca²⁺ UV_Flash->DM_Nitrophen Photolysis Released_Ca Released Ca²⁺ DM_Nitrophen->Released_Ca Ca_Indicator Ca²⁺ Indicator Dye (e.g., Fluo-3) Released_Ca->Ca_Indicator Binds to Fluorescence_Change Change in Fluorescence Ca_Indicator->Fluorescence_Change Results in Detector Detector (e.g., PMT, Camera) Fluorescence_Change->Detector Detected by

Caption: Logical relationship between DM-Nitrophen photolysis and detection of the resulting Ca²⁺ transient.

Conclusion

DM-Nitrophen tetrasodium salt remains a powerful tool for the precise manipulation of intracellular calcium concentrations. Its rapid release kinetics and high quantum yield make it particularly suitable for investigating fast cellular processes.[6] However, researchers must be mindful of its affinity for magnesium and design their experiments accordingly.[5] By following detailed protocols and carefully considering the quantitative properties of this caged compound, scientists can continue to unravel the complex and vital roles of calcium signaling in health and disease.

References

A Technical Guide to DM-Nitrophen Tetrasodium Salt: Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen tetrasodium (B8768297) salt is a photolabile chelator, or "caged" compound, designed for the precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]). This molecule exhibits a high affinity for calcium ions in its native state, effectively sequestering them from the cellular environment. Upon photolysis with near-ultraviolet light, DM-Nitrophen undergoes rapid conformational changes, leading to a dramatic reduction in its affinity for Ca²⁺ and a subsequent release of the ion. This property makes it an invaluable tool in cell biology and neuroscience for investigating a wide array of calcium-dependent signaling pathways and physiological processes. This guide provides an in-depth overview of the core properties of DM-Nitrophen tetrasodium salt, detailed experimental protocols, and visualizations of its mechanism and application.

Core Properties of DM-Nitrophen Tetrasodium Salt

DM-Nitrophen, chemically known as 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid, tetrasodium salt, is a solid, typically orange in color, with good solubility in water.[1] Its utility as a caged Ca²⁺ compound stems from a significant change in its dissociation constant (Kd) for calcium upon illumination.

Physicochemical and Binding Properties

The fundamental characteristics of DM-Nitrophen tetrasodium salt are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₉N₃O₁₂ · 4Na[1]
Molecular Weight 561.32 g/mol [1]
Appearance Orange solid[1][2]
Solubility 100 mg/mL in water[1][2]
Purity ≥93% (HPLC)[1][2]
Ca²⁺ Dissociation Constant (Kd) - Before Photolysis 5 nM[2][3][4]
Ca²⁺ Dissociation Constant (Kd) - After Photolysis 3 mM[3][4]
Mg²⁺ Dissociation Constant (Kd) - Before Photolysis 2-5 µM[2]
Quantum Yield for Ca²⁺ Release 0.18[5]
Rate of Ca²⁺ Release (at pH 7.2, 25°C) 38,000 s⁻¹[6][7]
Spectral Properties

The photolytic release of calcium from DM-Nitrophen is triggered by near-UV light. Understanding its spectral properties is crucial for designing effective uncaging experiments.

Spectral PropertyValueReference
Absorbance Maximum (λmax) ~350 nm[3]
Molar Extinction Coefficient (ε) at 350 nm 4.33 x 10³ M⁻¹cm⁻¹[3]

Mechanism of Action: Calcium Caging and Photorelease

DM-Nitrophen's function is based on a light-induced intramolecular rearrangement. In its "caged" form, the molecule's conformation allows for high-affinity binding of Ca²⁺. Upon absorption of a photon of appropriate wavelength, the nitrobenzyl moiety undergoes a photochemical reaction, leading to the cleavage of the chelator's backbone. This results in the formation of two iminodiacetic acid photoproducts with a significantly lower affinity for Ca²⁺, thereby releasing the bound ion into the surrounding medium.

DM_Nitrophen_Mechanism DMN_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity, Kd = 5 nM) UV_Light Near-UV Light (~350 nm) DMN_Ca->UV_Light Photon Absorption DMN_Excited Excited State UV_Light->DMN_Excited Photoproducts_Ca Photoproducts + Ca²⁺ (Low Affinity, Kd = 3 mM) DMN_Excited->Photoproducts_Ca Photolysis Free_Ca Free Ca²⁺ Photoproducts_Ca->Free_Ca Release Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare DM-Nitrophen Stock Solution Load_Ca Load with Ca²⁺ (if required) Prep_Sol->Load_Ca Load_Cells Load Cells with DM-Nitrophen and Ca²⁺ Indicator Load_Ca->Load_Cells Measure_Baseline Measure Baseline Fluorescence Load_Cells->Measure_Baseline Photolysis Photolysis with Near-UV Light Measure_Baseline->Photolysis Measure_Response Measure Post-Photolysis Fluorescence Photolysis->Measure_Response Calc_Ca Calculate [Ca²⁺] Change Measure_Response->Calc_Ca Analyze_Data Analyze Physiological Response Calc_Ca->Analyze_Data Neurotransmitter_Release_Pathway DMN_Ca DM-Nitrophen-Ca²⁺ in Presynaptic Terminal UV_Light UV Flash DMN_Ca->UV_Light Photolysis Ca_Increase Rapid Increase in Presynaptic [Ca²⁺] UV_Light->Ca_Increase Vesicle_Fusion Synaptic Vesicle Fusion Ca_Increase->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Postsynaptic_Response Postsynaptic Response (EPSP/IPSP) NT_Release->Postsynaptic_Response Activates

References

An In-Depth Technical Guide to DM-Nitrophen Tetrasodium Salt: A Tool for the Spatiotemporal Control of Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM-Nitrophen tetrasodium (B8768297) salt is a photolabile chelator, or "caged" compound, designed for the experimental manipulation of intracellular calcium concentrations ([Ca²⁺]ᵢ). This technical guide provides a comprehensive overview of its discovery as a research tool, its physicochemical properties, and its application in biological research, with a particular focus on neuroscience. Detailed experimental protocols for its use, including cell loading and flash photolysis, are presented. Furthermore, this document summarizes key quantitative data and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of its utility in studying Ca²⁺-dependent cellular processes.

Introduction: The Advent of Caged Calcium

The study of calcium signaling, a ubiquitous mechanism governing a vast array of cellular processes from muscle contraction to neurotransmitter release, has historically been challenged by the difficulty of precisely controlling intracellular calcium levels. The development of "caged" compounds, such as DM-Nitrophen, revolutionized this field of research. DM-Nitrophen is a high-affinity calcium chelator that, upon photolysis with near-ultraviolet light, undergoes a rapid conformational change that dramatically reduces its affinity for Ca²⁺, thereby releasing the ion into the cytosol.[1] This allows for a sudden and localized increase in [Ca²⁺]ᵢ with high temporal and spatial resolution, enabling researchers to investigate the direct consequences of calcium signaling in a controlled manner.

DM-Nitrophen is not a therapeutic drug but a sophisticated research tool. Its "discovery and development" have been driven by the need for precise experimental control rather than the treatment of disease. It is commercially available from various suppliers, including Calbiochem and Sigma-Aldrich.[2]

Physicochemical and Ion Binding Properties

DM-Nitrophen, chemically known as 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid, tetrasodium salt, possesses specific properties that make it an effective caged calcium compound. A summary of its key characteristics is provided in Table 1. The binding kinetics of DM-Nitrophen with calcium and magnesium are crucial for its experimental application and are detailed in Table 2.

Table 1: Physicochemical Properties of DM-Nitrophen Tetrasodium Salt

PropertyValueReference
Synonyms Dimethoxynitrophenamine, 4Na
Molecular Formula C₁₈H₁₉N₃O₁₂ · 4Na[2]
Molecular Weight 561.32 g/mol [2]
Appearance Orange solid
Solubility 100 mg/mL in water
Purity ≥93% (HPLC)[2]
Storage Temperature -20°C

Table 2: Ion Binding and Photolysis Properties of DM-Nitrophen

ParameterValueReference
Kd for Ca²⁺ (pre-photolysis) 5 nM[1]
Kd for Ca²⁺ (post-photolysis) 3 mM[3]
Kd for Mg²⁺ 2.5 µM[3][4]
Mg²⁺ Binding On-rate (kon) 6.0 x 10⁴ M⁻¹s⁻¹[5]
Mg²⁺ Binding Off-rate (koff) 1.5 x 10⁻¹ s⁻¹[5]

Mechanism of Action: Photolytic Release of Calcium

The functionality of DM-Nitrophen as a caged compound is predicated on its photochemical properties. The molecule contains a nitroaromatic group that, upon absorbing a photon of near-UV light, undergoes an irreversible intramolecular rearrangement. This structural change alters the conformation of the chelating portion of the molecule, drastically reducing its affinity for calcium ions and leading to their rapid release.

G Mechanism of DM-Nitrophen Photolysis ('Uncaging') cluster_0 Pre-Photolysis cluster_1 Photolysis cluster_2 Post-Photolysis DM-Nitrophen_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity, Kd = 5 nM) UV_Light Near-UV Light (Photon) Photoproducts Photoproducts (Low Affinity, Kd = 3 mM) Ca_ion Released Ca²⁺ DM-Nitrophen_Ca->Ca_ion releases UV_Light->Photoproducts triggers structural change

Caption: Photolytic release of Calcium by DM-Nitrophen.

Detailed Experimental Protocols

The successful use of DM-Nitrophen requires careful preparation and execution of the experimental protocol. The following sections provide a general framework that can be adapted to specific experimental needs.

Preparation of DM-Nitrophen Solutions
  • Reconstitution: DM-Nitrophen tetrasodium salt is typically supplied as a solid. Reconstitute it in a suitable buffer, such as a K⁺-based intracellular solution, to a stock concentration of 10-100 mM. Ensure the pH is adjusted to the desired physiological range (typically 7.2-7.4).

  • Calcium and Magnesium Considerations: Due to DM-Nitrophen's high affinity for both Ca²⁺ and Mg²⁺, the free concentrations of these ions in the loading solution must be carefully controlled.[3] Often, ATP is replaced with Na-ATP in the internal solution to avoid Mg²⁺ loading.[5] The amount of CaCl₂ added should be calculated to achieve the desired level of Ca²⁺ loading of the DM-Nitrophen prior to photolysis.

  • Storage: Aliquot the stock solution and store it at -20°C, protected from light. Stock solutions are generally stable for up to 3 months.[2]

Loading DM-Nitrophen into Cells

Several methods can be used to introduce DM-Nitrophen into cells:

  • Microinjection: This is a common method for larger cells, such as neurons in brain slices or cultured cells. A glass micropipette filled with the DM-Nitrophen solution is used to inject the compound directly into the cytoplasm.

  • Iontophoresis: For smaller structures or when precise localization is required, iontophoresis can be used. A continuous hyperpolarizing current is applied to a microelectrode containing the charged DM-Nitrophen, causing it to move into the cell.

  • Patch Pipette: In whole-cell patch-clamp recordings, DM-Nitrophen can be included in the pipette solution and will diffuse into the cell upon establishing the whole-cell configuration.

Flash Photolysis Setup

A typical photolysis setup includes:

  • Light Source: A high-intensity light source capable of emitting near-UV light is required. This is often a xenon or mercury arc lamp, or a laser.

  • Wavelength Selection: The light output is filtered to select the appropriate wavelengths for photolysis of DM-Nitrophen (typically around 350 nm).

  • Shutter: A fast, electronically controlled shutter is used to precisely control the duration of the light pulse.

  • Microscope: The light is directed through the objective of a microscope to focus it on the cell or region of interest.

Experimental Workflow

The general workflow for a calcium uncaging experiment using DM-Nitrophen is as follows:

G General Experimental Workflow for Calcium Uncaging Start Start Prepare_Solution Prepare DM-Nitrophen Solution with Ca²⁺ Start->Prepare_Solution Load_Cell Load Cell with DM-Nitrophen Solution Prepare_Solution->Load_Cell Position_Cell Position Cell for Photolysis and Recording Load_Cell->Position_Cell Baseline_Recording Record Baseline Physiological Activity Position_Cell->Baseline_Recording Photolysis Deliver UV Light Pulse (Flash Photolysis) Baseline_Recording->Photolysis Post_Flash_Recording Record Post-Photolysis Physiological Response Photolysis->Post_Flash_Recording Data_Analysis Analyze Data Post_Flash_Recording->Data_Analysis End End Data_Analysis->End G Calcium-Dependent Neurotransmitter Release Pathway Action_Potential Action Potential Arrives VGCC_Open Voltage-Gated Ca²⁺ Channels Open Action_Potential->VGCC_Open Ca_Influx Ca²⁺ Influx VGCC_Open->Ca_Influx Synaptotagmin_Binding Ca²⁺ Binds to Synaptotagmin Ca_Influx->Synaptotagmin_Binding Vesicle_Fusion Synaptic Vesicle Fusion Synaptotagmin_Binding->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release

References

An In-depth Technical Guide to Photolabile Calcium Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile calcium chelators, often referred to as "caged calcium," are powerful tools in cellular biology and physiology that allow for the precise spatio-temporal control of intracellular calcium concentrations.[1] These synthetic molecules bind calcium ions with high affinity in their inactive state. Upon illumination with light of a specific wavelength, they undergo a rapid photochemical reaction that dramatically reduces their affinity for calcium, leading to a localized and rapid increase in free calcium concentration.[2][3] This ability to "uncage" calcium at will has revolutionized the study of a myriad of calcium-dependent processes, including neurotransmission, muscle contraction, apoptosis, and gene expression.[1][4][5] This guide provides a comprehensive overview of the core principles, properties, and applications of commonly used photolabile calcium chelators.

Core Principles of Photolabile Calcium Chelators

The fundamental principle behind photolabile calcium chelators lies in the use of a photoremovable protecting group attached to a high-affinity calcium chelator.[1] This "caging" group renders the chelator biologically inert until it is cleaved by light. The most common photochemistry employed is based on ortho-nitrobenzyl derivatives.[6][7] Upon absorption of a photon, typically in the UV or near-UV range, the nitrobenzyl group undergoes an intramolecular redox reaction, leading to the cleavage of the chelator molecule.[7] This cleavage event either breaks the chelating structure into two low-affinity fragments or modifies the chelator's structure to decrease its calcium binding capacity.[1][7]

Key Photolabile Calcium Chelators: A Comparative Overview

Several photolabile calcium chelators have been developed, each with distinct properties that make them suitable for different experimental applications. The most widely used include DM-nitrophen, NP-EGTA, and Azid-1.[8]

PropertyDM-nitrophenNP-EGTAAzid-1DMNPE-4
Structure Base EDTA derivativeEGTA derivativeFura-2 derivativeEGTA derivative
Kd for Ca2+ (pre-photolysis) ~5.0 x 10-9 M[2]80 nM[9]~230 nM[6]48 nM (pH 7.2), 19 nM (pH 7.4)[10][11]
Kd for Ca2+ (post-photolysis) ~3 x 10-3 M[2]>1 mM[9]120 µM[6]~2 mM[10][11]
Quantum Yield (Φ) 0.18[2][7]~0.2[9][12]~1.0[6]0.09[10][11]
Kd for Mg2+ (pre-photolysis) ~2.5 x 10-6 M[2]9 mM[9][12]8-9 mM[6]10 mM[11]
Photolysis Wavelength ~350 nm[2]~350-365 nm[9]330-380 nm[6]~350 nm[11]
Key Features High Ca2+ affinity before photolysis; also cages Mg2+[2][13]High selectivity for Ca2+ over Mg2+[9]High photosensitivity; fluorescent properties[6]High extinction coefficient; suitable for two-photon uncaging[10][11]

Mechanism of Action: Photolysis

The photolysis of a caged calcium compound is a rapid process that occurs on a microsecond to millisecond timescale.[6][7] The general mechanism for nitrobenzyl-based chelators is depicted below.

cluster_pre Pre-photolysis cluster_post Post-photolysis Caged_Ca Caged Chelator-Ca²⁺ Complex (High Affinity) Photoproducts Photoproducts (Low Affinity) Caged_Ca->Photoproducts UV Light (hν) Ca_ion Free Ca²⁺ Caged_Ca->Ca_ion Release

Caption: General mechanism of calcium uncaging.

Experimental Protocols

The successful use of photolabile calcium chelators requires careful planning and execution of experimental protocols. Below is a generalized methodology.

Loading of the Caged Compound

The method of loading the chelator into the cell depends on the cell type and the specific caged compound.

  • AM Esters: For many cell types, the acetoxymethyl (AM) ester form of the chelator (e.g., DMNP-EDTA AM, NP-EGTA AM) can be used.[14][15] The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the AM groups, trapping the active, membrane-impermeant chelator in the cytoplasm.[14]

  • Microinjection: For larger cells, such as oocytes or neurons, direct microinjection of the salt form of the chelator into the cytoplasm is a precise method of loading.[3]

  • Patch Pipette: In electrophysiological studies, the chelator can be included in the patch pipette solution and allowed to dialyze into the cell.[3]

Photolysis and Calcium Release

A light source capable of delivering the appropriate wavelength and intensity is required for photolysis.

  • Light Sources: Common light sources include mercury or xenon arc lamps equipped with appropriate filters, and lasers such as frequency-doubled ruby lasers (347 nm) or UV argon-ion lasers (351/364 nm).[7][9] For two-photon uncaging, a Ti:sapphire laser is typically used.[6]

  • Control of Release: The amount of calcium released is dependent on the intensity and duration of the light pulse. This allows for graded control over the intracellular calcium concentration.

Measurement of Calcium Concentration

To quantify the change in intracellular calcium concentration, a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) is often co-loaded with the caged compound.[16][17] The fluorescence of the indicator is measured before and after photolysis using fluorescence microscopy. It is important to note that the presence of the caged chelator can affect the fluorescence properties of the indicator, necessitating careful calibration.[17]

Start Start Load_Cell Load Cell with Caged Ca²⁺ and Ca²⁺ Indicator Start->Load_Cell Baseline Measure Baseline Fluorescence Load_Cell->Baseline Photolysis Deliver Light Pulse (Photolysis) Baseline->Photolysis Post_Fluorescence Measure Post-photolysis Fluorescence Photolysis->Post_Fluorescence Analysis Analyze Ca²⁺ Transient and Cellular Response Post_Fluorescence->Analysis End End Analysis->End

Caption: Experimental workflow for a typical calcium uncaging experiment.

Applications in Signaling Pathways

Photolabile calcium chelators have been instrumental in dissecting the role of calcium in numerous signaling pathways.

Neurotransmitter Release

Calcium is a critical trigger for the fusion of synaptic vesicles and the release of neurotransmitters. By using caged calcium to precisely elevate the presynaptic calcium concentration, researchers have been able to study the kinetics and calcium sensitivity of the release machinery with high temporal resolution.[1]

Action_Potential Action Potential Arrives Ca_Influx Voltage-gated Ca²⁺ Channels Open Action_Potential->Ca_Influx Presynaptic_Ca ↑ Presynaptic [Ca²⁺] Ca_Influx->Presynaptic_Ca Uncaging Photolysis of Caged Ca²⁺ Uncaging->Presynaptic_Ca Vesicle_Fusion Synaptic Vesicle Fusion Presynaptic_Ca->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release

Caption: Role of Ca²⁺ in neurotransmitter release, studied with uncaging.

Muscle Contraction

The contraction of muscle fibers is initiated by a rapid increase in intracellular calcium, which binds to troponin and allows for the interaction of actin and myosin. Experiments using DM-nitrophen in skinned muscle fibers demonstrated that a single flash of light could induce maximal contraction, providing insights into the speed and dynamics of muscle activation.[2][7]

G Protein-Coupled Receptor (GPCR) Signaling

Many GPCRs signal through the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3).[18] IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored calcium. Caged IP3 and caged calcium can be used in concert to dissect the downstream effects of calcium release in these pathways.[18]

Conclusion

Photolabile calcium chelators are indispensable tools for the modern cell biologist and drug development professional. Their ability to generate rapid and localized increases in intracellular calcium provides an unparalleled level of control for studying the intricate roles of this ubiquitous second messenger.[4] The continued development of new caged compounds with improved optical and chelating properties, including those sensitive to visible light, promises to further expand the applications of this powerful technology.[19][20]

References

An In-depth Technical Guide to DM-Nitrophen Tetrasodium Salt: A Tool for Precise Spatiotemporal Control of Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DM-Nitrophen tetrasodium (B8768297) salt, a photolabile calcium chelator, often referred to as a "caged" calcium compound. Its ability to release calcium ions upon photoactivation with near-ultraviolet light makes it an invaluable tool for the precise experimental manipulation of intracellular calcium concentrations. This document details its chemical structure, mechanism of action, key quantitative parameters, and experimental protocols for its application in cellular and neurobiological research.

Chemical Structure and Properties

DM-Nitrophen is the common name for 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid. The tetrasodium salt form is highly soluble in aqueous solutions, making it suitable for direct introduction into cellular environments.

Chemical Formula: C₁₈H₁₉N₃O₁₂ · 4Na[1][2]

Molecular Weight: 561.32 g/mol [1][2]

Synonyms: Dimethoxynitrophenamine, 4Na; DMNP-EDTA[1]

The core structure of DM-Nitrophen is based on the calcium chelator EDTA (ethylenediaminetetraacetic acid), modified with a photolabile 2-nitro-4,5-dimethoxyphenyl group. This modification confers its "caged" properties.

Mechanism of Function: A Light-Triggered Release of Calcium

DM-Nitrophen is a high-affinity calcium chelator in its native state. Upon illumination with near-ultraviolet (UV) light, typically in the range of 350-360 nm, the molecule undergoes rapid photolysis. This process cleaves the bond linking the nitrophenyl group to the chelating portion of the molecule, resulting in the formation of two iminodiacetic acid photoproducts. This structural change dramatically reduces the molecule's affinity for calcium, leading to the rapid release of the bound ion into the surrounding medium.

The key functional characteristic of DM-Nitrophen is the substantial change in its dissociation constant (Kd) for calcium upon photolysis. Before illumination, it binds calcium with very high affinity (in the nanomolar range), effectively sequestering it from the intracellular environment. After photolysis, its affinity for calcium drops precipitously (to the millimolar range), causing a rapid increase in the local free calcium concentration.

This light-triggered release allows for precise temporal and spatial control over intracellular calcium levels, enabling researchers to investigate the kinetics and localization of calcium-dependent signaling pathways with high resolution.

Quantitative Data

The following table summarizes the key quantitative parameters of DM-Nitrophen tetrasodium salt, which are critical for designing and interpreting experiments.

ParameterValueReference(s)
Dissociation Constant for Ca²⁺ (Kd) - Before Photolysis 5 nM[3][4][5]
Dissociation Constant for Ca²⁺ (Kd) - After Photolysis 3 mM
Dissociation Constant for Mg²⁺ (Kd) 2-5 µM[3][4][5]
Quantum Yield for Ca²⁺ Release 0.18
Optimal Wavelength for Photolysis ~350-360 nm
Solubility in Water 100 mg/mL[2]

Signaling Pathways and Experimental Workflows

DM-Nitrophen is a powerful tool for dissecting a wide array of calcium-dependent signaling pathways. The ability to induce a rapid, localized pulse of calcium allows researchers to mimic and study transient calcium signals that are fundamental to many cellular processes.

General Calcium Signaling Pathway

The following diagram illustrates a generalized calcium signaling cascade that can be investigated using DM-Nitrophen. An external stimulus typically leads to an increase in intracellular calcium, which then activates various downstream effectors. DM-Nitrophen allows for the direct initiation of this cascade by bypassing the initial stimulus and directly elevating intracellular calcium levels.

G General Calcium Signaling Pathway cluster_0 Upstream Events cluster_1 DM-Nitrophen Intervention cluster_2 Downstream Effects External Stimulus External Stimulus Receptor Activation Receptor Activation External Stimulus->Receptor Activation Second Messenger Production Second Messenger Production Receptor Activation->Second Messenger Production Ca2+ Channel Opening Ca2+ Channel Opening Second Messenger Production->Ca2+ Channel Opening Free Ca2+ Free Ca2+ Ca2+ Channel Opening->Free Ca2+ DM-Nitrophen + Ca2+ DM-Nitrophen + Ca2+ DM-Nitrophen + Ca2+->Free Ca2+ Photolysis UV Light UV Light UV Light->DM-Nitrophen + Ca2+ Calmodulin Activation Calmodulin Activation Free Ca2+->Calmodulin Activation Enzyme Activation Enzyme Activation Calmodulin Activation->Enzyme Activation Gene Expression Changes Gene Expression Changes Enzyme Activation->Gene Expression Changes Cellular Response Cellular Response Gene Expression Changes->Cellular Response

Caption: General Calcium Signaling Pathway Intervention with DM-Nitrophen.

Investigating Synaptic Transmission

A primary application of DM-Nitrophen is in the field of neurobiology, particularly for studying the role of calcium in synaptic transmission. By loading presynaptic terminals with DM-Nitrophen, researchers can trigger neurotransmitter release with a flash of light and study the kinetics and calcium dependency of this process.

G Studying Synaptic Transmission with DM-Nitrophen Load Presynaptic Terminal Load Presynaptic Terminal UV Light Pulse UV Light Pulse Load Presynaptic Terminal->UV Light Pulse Microinjection of DM-Nitrophen Ca2+ Release Ca2+ Release UV Light Pulse->Ca2+ Release Photolysis Vesicle Fusion Vesicle Fusion Ca2+ Release->Vesicle Fusion Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Postsynaptic Response Postsynaptic Response Neurotransmitter Release->Postsynaptic Response

Caption: Workflow for studying synaptic transmission using DM-Nitrophen.

Experimental Protocols

The following are generalized protocols for loading cells with DM-Nitrophen tetrasodium salt. The optimal concentrations and loading conditions should be empirically determined for each cell type and experimental setup.

Microinjection Protocol

This method is suitable for larger cells, such as neurons or oocytes, where direct injection into the cytoplasm is feasible.

Materials:

  • DM-Nitrophen tetrasodium salt

  • Calcium-free intracellular buffer (e.g., a HEPES-based saline)

  • Micropipettes

  • Microinjection apparatus

  • Fluorescent calcium indicator (optional, for monitoring calcium levels)

Procedure:

  • Prepare Injection Solution: Dissolve DM-Nitrophen tetrasodium salt in the calcium-free intracellular buffer to the desired final concentration (typically in the millimolar range). If co-injecting with a calcium indicator, add it to this solution.

  • Load Micropipette: Back-fill a sharp micropipette with the injection solution.

  • Cell Impalement: Under microscopic guidance, carefully impale the target cell with the micropipette.

  • Injection: Inject the DM-Nitrophen solution into the cytoplasm using brief, controlled pressure pulses. The volume injected should be a small fraction of the total cell volume to avoid damage.

  • Equilibration: Allow the injected DM-Nitrophen to equilibrate within the cytoplasm for a sufficient period (e.g., 15-30 minutes) before photolysis.

  • Photolysis: Expose the cell or a specific region of interest to a brief pulse of UV light from a suitable light source (e.g., a flash lamp or a focused laser).

Permeabilized Cell Loading Protocol

This method is suitable for cell populations in culture where microinjection is not practical. It involves transiently permeabilizing the cell membrane to allow the entry of DM-Nitrophen.

Materials:

  • DM-Nitrophen tetrasodium salt

  • Permeabilization buffer (e.g., a buffer containing a low concentration of a mild detergent like saponin (B1150181) or digitonin)

  • Wash buffer (intracellular-like buffer without the permeabilizing agent)

  • Cultured cells on coverslips

Procedure:

  • Prepare Loading Solution: Dissolve DM-Nitrophen tetrasodium salt in the permeabilization buffer to the desired final concentration.

  • Cell Washing: Wash the cultured cells once with the wash buffer to remove the culture medium.

  • Permeabilization and Loading: Incubate the cells in the loading solution for a short period (e.g., 5-10 minutes). The optimal time and permeabilizing agent concentration need to be determined to maximize loading while minimizing cell damage.

  • Washing: Gently wash the cells several times with the wash buffer to remove the permeabilizing agent and extracellular DM-Nitrophen.

  • Resealing: Allow the cell membranes to reseal by incubating them in the wash buffer for a period (e.g., 20-30 minutes) before the experiment.

  • Photolysis: Expose the cells to UV light to trigger calcium release.

Conclusion

DM-Nitrophen tetrasodium salt remains a cornerstone tool for the investigation of calcium signaling in a multitude of biological contexts. Its rapid kinetics and the ability to be precisely controlled by light offer unparalleled advantages for studying the dynamic roles of calcium in cellular physiology and pathophysiology. Careful consideration of its properties and the appropriate experimental protocols will enable researchers to continue to unravel the complexities of calcium-mediated cellular processes.

References

The Role of DM-Nitrophen in Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator, or "caged" compound, designed for the experimental manipulation of intracellular calcium concentrations ([Ca²⁺]i). This molecule binds Ca²⁺ with high affinity in its inactive state. Upon photolysis with ultraviolet (UV) light, DM-Nitrophen undergoes rapid structural changes, drastically reducing its affinity for Ca²⁺ and leading to a swift and localized release of the ion. This unique property allows researchers to precisely control the timing and location of [Ca²⁺]i increases, making it an invaluable tool for investigating a wide array of Ca²⁺-dependent cellular processes, including neurotransmission, muscle contraction, and signal transduction.[1][2][3] This guide provides an in-depth overview of DM-Nitrophen's properties, experimental protocols for its use, and its role in advancing our understanding of cell biology.

Core Concepts and Mechanism of Action

DM-Nitrophen, chemically known as 1-(2-nitro-4,5-dimethoxyphenyl)-N,N,N',N'-tetrakis[(oxycarbonyl)methyl]-1,2-ethanediamine, is a derivative of the Ca²⁺ chelator EDTA.[3] In its caged form, it sequesters Ca²⁺ ions, rendering them biologically inert. The release of Ca²⁺ is initiated by a pulse of UV light, typically in the 350-360 nm range, which cleaves the molecule.[1][3] This photo-activation is rapid, occurring on a microsecond to millisecond timescale, allowing for the study of fast cellular events.[4][5][6]

A critical consideration when using DM-Nitrophen is its significant affinity for magnesium (Mg²⁺), an ion abundant in the cytoplasm.[5][7] This means that in a cellular environment, a substantial fraction of DM-Nitrophen will be bound to Mg²⁺. This can complicate experiments aimed at precisely controlling Ca²⁺ levels, a factor that led to the development of other caged Ca²⁺ compounds with higher selectivity, such as NP-EGTA.[8][9] However, DM-Nitrophen's rapid uncaging kinetics and high quantum yield make it a superior choice for applications where very fast and large increases in [Ca²⁺] are required.[4]

Quantitative Data

The following tables summarize the key quantitative properties of DM-Nitrophen, facilitating comparison with other caged compounds and aiding in experimental design.

Table 1: Dissociation Constants (Kd) of DM-Nitrophen and its Photoproducts

IonDM-Nitrophen (pre-photolysis)Photoproducts (post-photolysis)
Ca²⁺5 nM[4]3 mM[4]
Mg²⁺2.5 µM[3]Not specified

Table 2: Photolysis and Kinetic Properties of DM-Nitrophen

PropertyValue
Quantum Yield (Φ)0.18[4]
Rate of Ca²⁺ Release38,000 s⁻¹[5][6]
Two-Photon Action Cross-Section (δu) at 730 nm~0.013 GM[10]
Uncaging Time Constants (τ)τ_fast = 75 ± 11 µs (67 ± 3%)τ_slow_ = 1.0 ± 0.1 ms[11]

Experimental Protocols

General Workflow for Calcium Uncaging Experiments

The following is a generalized protocol for using DM-Nitrophen to induce and monitor changes in intracellular Ca²⁺. Specific parameters will need to be optimized for different cell types and experimental questions.

1. Preparation of DM-Nitrophen Stock Solution:

  • Dissolve DM-Nitrophen in a suitable buffer (e.g., a potassium-based intracellular-like solution) to a stock concentration of 15-20 mM.[4]

  • Determine the precise concentration by measuring its absorbance at 350 nm using an extinction coefficient of 4.33 x 10³ M⁻¹cm⁻¹.[4]

  • To prepare a Ca²⁺-loaded DM-Nitrophen solution, add a specific amount of CaCl₂ to achieve the desired Ca²⁺:chelator ratio. The initial free [Ca²⁺] can be titrated to ensure a high percentage of DM-Nitrophen is Ca²⁺-bound.[4]

2. Cell Loading:

  • Microinjection: For larger cells like neurons or oocytes, DM-Nitrophen can be loaded via microinjection. This method allows for precise control over the intracellular concentration.[12][13] The estimated intracellular concentration of DM-Nitrophen can be between 2 and 10 mM.[14]

  • Patch Pipette Dialysis: During whole-cell patch-clamp recordings, DM-Nitrophen can be included in the pipette solution and allowed to dialyze into the cell.[8][15]

3. Photolysis (Uncaging):

  • Light Source: A UV light source capable of delivering high-intensity flashes is required. This can be a flash lamp, a UV laser, or the output of a frequency-doubled ruby laser (347 nm).[1][3] For two-photon uncaging, a Ti:sapphire laser tuned to around 730 nm is used.[10]

  • Light Delivery: The light is typically delivered through the objective of a microscope, allowing for precise spatial control over the uncaging event.[1][16]

  • Calibration: The amount of Ca²⁺ released is dependent on the light intensity and duration. It is crucial to calibrate the photolysis system to achieve desired changes in [Ca²⁺]i.[17][18]

4. Monitoring Intracellular Calcium:

  • Fluorescent Indicators: Co-load the cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-3, Fura-2, or Oregon Green BAPTA-5N) to monitor the changes in [Ca²⁺]i following photolysis.[4][13][18]

  • Imaging: Use a fluorescence microscope, often a confocal or two-photon microscope, to record the fluorescence changes of the indicator dye with high temporal and spatial resolution.[18]

5. Data Analysis:

  • The recorded fluorescence signals are converted to [Ca²⁺]i values using established calibration methods for the specific indicator dye used.

  • The kinetics and amplitude of the Ca²⁺ transient can then be correlated with the physiological response being measured (e.g., transmitter release, muscle contraction, or channel activation).[3][12]

Visualizations

Signaling Pathway: Calcium-Triggered Neurotransmitter Release

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal UV UV Light Flash DMN DM-Nitrophen-Ca²⁺ UV->DMN Photolysis Ca Free Ca²⁺ DMN->Ca Release Vesicles Synaptic Vesicles Ca->Vesicles Triggers Fusion Vesicle Fusion (Exocytosis) Vesicles->Fusion NT Neurotransmitters Fusion->NT Release Receptor Neurotransmitter Receptors Response Postsynaptic Response Receptor->Response Activates NT->Receptor Binds to

Caption: DM-Nitrophen-mediated Ca²⁺ uncaging triggers synaptic vesicle fusion and neurotransmitter release.

Experimental Workflow: DM-Nitrophen Application

G start Start prep Prepare Ca²⁺-loaded DM-Nitrophen Solution start->prep load Load Cell with DM-Nitrophen & Ca²⁺ Indicator prep->load photolysis UV Flash Photolysis (Uncaging) load->photolysis record Record Physiological Response & Ca²⁺ Fluorescence photolysis->record analyze Analyze Data: Correlate [Ca²⁺]i with Response record->analyze end End analyze->end

Caption: A typical experimental workflow for studying cellular physiology using DM-Nitrophen.

Applications in Cell Biology

The ability to generate rapid and controlled increases in intracellular Ca²⁺ has made DM-Nitrophen a powerful tool in various areas of cell biology.

  • Neuroscience: DM-Nitrophen has been instrumental in elucidating the role of Ca²⁺ in neurotransmitter release. By uncaging Ca²⁺ in presynaptic terminals, researchers have been able to bypass voltage-gated Ca²⁺ channels and directly study the Ca²⁺-dependence of vesicle fusion and release kinetics.[12][13][19] These studies have provided quantitative insights into the cooperativity of Ca²⁺ in triggering exocytosis.[12]

  • Muscle Physiology: Early applications of DM-Nitrophen involved studying excitation-contraction coupling in muscle fibers. Photolytic release of Ca²⁺ within skinned muscle fibers allowed for the direct activation of the contractile machinery, enabling the study of the kinetics of force generation.[1][3]

  • Ion Channel Regulation: DM-Nitrophen has been used to investigate the Ca²⁺-dependent regulation of various ion channels. For instance, uncaging Ca²⁺ near Ca²⁺-activated channels allows for the study of their activation kinetics and pharmacology in a controlled manner.[15] It has also been used to study the effects of Mg²⁺ on ion channel function.[20][21]

Limitations and Alternatives

The primary limitation of DM-Nitrophen is its high affinity for Mg²⁺, which can lead to unintended changes in intracellular Mg²⁺ concentration and complicate the interpretation of results in a physiological context.[5][7] For experiments where Mg²⁺ interference is a significant concern, NP-EGTA, which has a much lower affinity for Mg²⁺, is a preferable alternative.[8][9] However, NP-EGTA exhibits slower Ca²⁺ release kinetics compared to DM-Nitrophen.[4][8]

The choice between DM-Nitrophen and other caged Ca²⁺ compounds ultimately depends on the specific requirements of the experiment, balancing the need for rapid Ca²⁺ release against the potential for Mg²⁺-related artifacts.

Conclusion

DM-Nitrophen remains a cornerstone tool in cell biology for the controlled release of intracellular calcium. Its ability to induce rapid and localized increases in [Ca²⁺]i has provided invaluable insights into a multitude of Ca²⁺-dependent processes. While its affinity for Mg²⁺ necessitates careful experimental design and consideration of alternative chelators, its fast kinetics and high quantum yield ensure its continued relevance for researchers seeking to dissect the intricate roles of calcium in cellular function. By understanding its properties and employing rigorous experimental protocols, scientists can continue to leverage DM-Nitrophen to unravel the complex and dynamic world of intracellular signaling.

References

Methodological & Application

Application Notes and Protocols: DM-Nitrophen Tetrasodium Salt for Controlled Calcium Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DM-Nitrophen tetrasodium (B8768297) salt, a photolabile calcium chelator, for precise spatial and temporal control of intracellular calcium concentrations. This document details the underlying principles, quantitative data, and step-by-step experimental protocols for its application in cellular signaling research.

Introduction to DM-Nitrophen Tetrasodium Salt

DM-Nitrophen is a "caged" calcium (Ca²⁺) compound, a light-sensitive chelator that exhibits a high affinity for Ca²⁺ in its native state.[1] Upon photolysis with near-ultraviolet (UV) light, it undergoes rapid cleavage, leading to a significant and swift decrease in its Ca²⁺-binding affinity.[1][2] This property allows for the photorelease of Ca²⁺, artificially inducing transient increases in intracellular Ca²⁺ concentration at precise times and locations within a cell. This technique is invaluable for studying a wide array of Ca²⁺-dependent physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[3][4][5]

Principle of Calcium Uncaging

The fundamental principle of using DM-Nitrophen lies in its photochemical properties. The molecule contains a nitrobenzyl group that, upon absorbing a photon of UV light, undergoes an intramolecular rearrangement and subsequent cleavage. This structural change dramatically reduces the affinity of the chelating part of the molecule for Ca²⁺, causing the release of the bound ion. The process is rapid, occurring on a microsecond to millisecond timescale, enabling the study of fast cellular events.[4][6]

Quantitative Data

The following tables summarize the key quantitative parameters of DM-Nitrophen tetrasodium salt, compiled from various studies.

Table 1: Physicochemical and Binding Properties of DM-Nitrophen

PropertyValueReference
Kd (Ca²⁺) before photolysis 5 nM[1][7]
Kd (Ca²⁺) after photolysis 3 mM[7]
Kd (Mg²⁺) before photolysis 2.5 µM - 5 µM[1][4]
Extinction Coefficient 4.33 x 10³ M⁻¹cm⁻¹ at 350 nm[8]
Solubility (in water) 100 mg/mL[2]
Storage -20°C, protected from light[2]

Table 2: Kinetics of Calcium Release from DM-Nitrophen

ParameterValueConditionsReference
Rate of Ca²⁺-indicator fluorescence increase 38,000 s⁻¹pH 7.2, 25°C[9]
Half-time of Ca²⁺ release < 180 µspH 6.9, using a frequency-doubled ruby laser (347 nm)[4][6]
Decay of photochromic intermediate (with Ca²⁺) τ₁/₂ = 32 µs and 220 µspH 6.9[4][6]
Stabilization of photoreleased Ca²⁺ Within 1-2 msWhen chelator concentration > total Ca²⁺[9]

Experimental Protocols

This section provides detailed methodologies for the preparation and use of DM-Nitrophen tetrasodium salt in cell-based experiments.

Preparation of DM-Nitrophen Stock Solution

Materials:

  • DM-Nitrophen tetrasodium salt (solid)[2]

  • High-purity water or appropriate buffer (e.g., K-Hepes)[6]

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Bring the vial of DM-Nitrophen tetrasodium salt to room temperature before opening to prevent condensation.

  • Reconstitute the solid DM-Nitrophen in high-purity water or the desired experimental buffer to a stock concentration of 1-10 mM. For example, a 60 mM stock can be prepared in 0.5 M K-Hepes buffer at pH 7.3.[6]

  • Vortex thoroughly to ensure complete dissolution.

  • Briefly centrifuge the tube to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. Stock solutions are stable for up to 3 months.[2][10]

Loading Cells with DM-Nitrophen

There are two primary methods for introducing DM-Nitrophen into cells: microinjection of the salt form or incubation with the cell-permeant acetoxymethyl (AM) ester form.

This method is suitable for larger cells and allows for precise control over the intracellular concentration.

Materials:

  • DM-Nitrophen stock solution (see 4.1)

  • Intracellular buffer solution

  • Microinjection setup (micromanipulator, microinjector, glass micropipettes)

  • Optional: A fluorescent dye (e.g., sulphorhodamine B) to visualize the injection[6]

Protocol:

  • Prepare the injection solution by diluting the DM-Nitrophen stock solution in the desired intracellular buffer. The final concentration in the pipette can range from 1 to 60 mM.[6]

  • To control the amount of "caged" calcium, a specific amount of CaCl₂ can be added to the injection solution. For example, a solution containing 60 mM DM-Nitrophen can be loaded with 18 mM CaCl₂ (30% loaded).[6]

  • Optionally, include a fluorescent dye like 10 mM sulphorhodamine B in the injection solution to monitor the filling of the cell.[6]

  • Back-fill a glass micropipette with the injection solution.

  • Using a micromanipulator, carefully insert the micropipette into the target cell.

  • Inject the solution using pressure pulses or iontophoresis.[6] Monitor the injection process if a fluorescent marker is used.

The AM ester form is membrane-permeable and is cleaved by intracellular esterases to trap the active DM-Nitrophen inside the cell. This method is suitable for cell populations.

Materials:

  • DM-Nitrophen AM ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)[11]

  • Pluronic® F-127 (20% solution in DMSO)[11]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cell culture medium

Protocol:

  • Prepare a 1-5 mM stock solution of DM-Nitrophen AM ester in anhydrous DMSO.[11]

  • For a working loading solution, first mix 1 µL of the DM-Nitrophen AM stock with 1 µL of 20% Pluronic® F-127 in DMSO.[11]

  • Dilute this mixture into serum-free cell culture medium or HBSS to a final DM-Nitrophen AM concentration of 1-5 µM.[11]

  • Remove the culture medium from the cells and replace it with the loading solution.

  • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Incubation conditions should be optimized for the specific cell type.[11]

  • After incubation, wash the cells twice with fresh, warm medium or buffer to remove extracellular DM-Nitrophen AM.

  • Allow the cells to de-esterify the AM groups for at least 30 minutes at room temperature before initiating the experiment.[5]

Photolysis of DM-Nitrophen (Calcium Uncaging)

Photolysis requires a high-intensity light source capable of delivering near-UV wavelengths.

Equipment:

  • Light Source:

    • Xenon Arc Lamp: A 150 W xenon lamp can be used for photolysis. For example, a 2-second exposure can photolyze approximately 20% of the DM-Nitrophen.[3][6]

    • Laser: Frequency-doubled ruby (347 nm) or Nd:YAG (355 nm) lasers provide high-energy, short-duration pulses.[6][12] For two-photon excitation, a Ti:sapphire laser tuned to ~720 nm can be used.[13]

  • Microscope: An inverted microscope equipped for epifluorescence is typically used.

  • Shutter System: A fast shutter is necessary to control the duration of light exposure.

Protocol:

  • Position the cells loaded with DM-Nitrophen on the microscope stage.

  • Identify the target cell or region of interest.

  • Deliver a brief pulse of UV light using the chosen light source. The duration and intensity of the light pulse will determine the amount of Ca²⁺ released and should be calibrated for the specific experimental needs.[6]

  • Monitor the cellular response, for example, by electrophysiological recording or fluorescence imaging.

Simultaneous Calcium Imaging

To visualize the change in intracellular Ca²⁺ concentration resulting from uncaging, a fluorescent Ca²⁺ indicator is co-loaded into the cell.

Materials:

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-3 AM)

  • Imaging setup with appropriate filters and a sensitive camera

Protocol:

  • Co-loading:

    • For microinjection, the Ca²⁺ indicator can be included in the injection pipette along with DM-Nitrophen.

    • For AM ester loading, cells can be co-incubated with the AM esters of both DM-Nitrophen and the Ca²⁺ indicator.

  • Imaging:

    • A common indicator is Fura-2, which is a ratiometric dye. Excite the sample alternately at 340 nm and 380 nm and collect the emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.[5][9][14]

    • Acquire a baseline fluorescence measurement before photolysis.

    • Initiate photolysis of DM-Nitrophen.

    • Continue to acquire images to monitor the spatio-temporal dynamics of the Ca²⁺ signal.

Mandatory Visualizations

Signaling Pathway of DM-Nitrophen Action

DM_Nitrophen_Signaling cluster_input Initiation cluster_process Calcium Uncaging cluster_output Cellular Response UV_Light UV Light (e.g., 350 nm) Photolysis Photolysis UV_Light->Photolysis triggers DM_Nitrophen_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity) DM_Nitrophen_Ca->Photolysis is cleaved by DM_Nitrophen_Cleaved Cleaved DM-Nitrophen + Free Ca²⁺ (Low Affinity) Photolysis->DM_Nitrophen_Cleaved Ca_Increase ↑ Intracellular [Ca²⁺] DM_Nitrophen_Cleaved->Ca_Increase releases Downstream Activation of Ca²⁺-dependent pathways (e.g., Calmodulin, PKC) Ca_Increase->Downstream Response Physiological Response (e.g., Neurotransmitter Release) Downstream->Response

Caption: Signaling pathway of light-induced calcium release from DM-Nitrophen.

Experimental Workflow for Calcium Uncaging

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions 1. Prepare DM-Nitrophen & Ca²⁺ Indicator Solutions Load_Cells 2. Load Cells (Microinjection or AM Ester) Prep_Solutions->Load_Cells Incubate 3. Incubate & De-esterify Load_Cells->Incubate Mount 4. Mount Sample on Microscope Incubate->Mount Baseline 5. Acquire Baseline Fluorescence Mount->Baseline Photolysis 6. UV Photolysis Pulse Baseline->Photolysis Record 7. Record Post-Photolysis Fluorescence / Electrophysiology Photolysis->Record Analyze_Images 8. Analyze Image Series (e.g., Ratiometric Analysis) Record->Analyze_Images Quantify 9. Quantify Ca²⁺ Transients & Cellular Response Analyze_Images->Quantify Interpret 10. Interpret Results Quantify->Interpret

Caption: General experimental workflow for calcium uncaging with DM-Nitrophen.

References

Application Notes and Protocols for DM-Nitrophen in Calcium Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DM-Nitrophen, a photolabile calcium chelator, for precise spatial and temporal control of intracellular calcium concentrations. This technique, known as "calcium uncaging," is a powerful tool for investigating a wide range of calcium-dependent cellular processes.

Introduction to DM-Nitrophen

DM-Nitrophen is a light-sensitive molecule that exhibits a high affinity for calcium ions in its "caged" state.[1][2] Upon illumination with ultraviolet (UV) light, it undergoes rapid photolysis, breaking down into products with a significantly lower affinity for calcium.[1][2] This process results in a rapid and localized increase in the free calcium concentration, mimicking physiological calcium signals.[1] DM-Nitrophen is particularly favored for experiments requiring large and fast jumps in calcium concentration due to its favorable kinetic properties.[1]

However, a critical consideration when using DM-Nitrophen in cellular experiments is its significant affinity for magnesium ions (Mg²⁺), which are present at millimolar concentrations in the cytoplasm.[1][3] This can lead to the release of a mixture of Ca²⁺ and Mg²⁺ upon photolysis, potentially complicating the interpretation of experimental results.[3]

Quantitative Properties of DM-Nitrophen

The following table summarizes the key quantitative properties of DM-Nitrophen, crucial for designing and interpreting calcium uncaging experiments.

PropertyValueReference
Ca²⁺ Dissociation Constant (Kd) - Before Photolysis ~5 nM[1]
Ca²⁺ Dissociation Constant (Kd) - After Photolysis ~3 mM[1]
Mg²⁺ Dissociation Constant (Kd) - Before Photolysis ~2.5 µM[3]
Quantum Yield for Ca²⁺ Release 0.18[1][2]
Photolysis Rate 1.1 x 10⁴ – 8 x 10⁴ s⁻¹[1]
Uncaging Time Constant (fast) ~75 µs[4]
Uncaging Time Constant (slow) ~1.0 ms[4]
Optimal Excitation Wavelength (One-Photon) ~347-355 nm (UV)[2][5]
Optimal Excitation Wavelength (Two-Photon) ~720-740 nm[6][7]

Mechanism of Action: Calcium Uncaging

The process of calcium uncaging with DM-Nitrophen is initiated by the absorption of a photon, leading to a conformational change and subsequent cleavage of the molecule. This releases the bound calcium ion.

cluster_0 Before Photolysis cluster_1 After Photolysis DMN_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity, Kd ~5 nM) Photoproducts Photoproducts (Low Affinity, Kd ~3 mM) DMN_Ca->Photoproducts UV Light (Photon Absorption) Ca_ion Free Ca²⁺ DMN_Ca->Ca_ion Release

Caption: Photolysis of the DM-Nitrophen-Ca²⁺ complex.

Experimental Protocols

Preparation of DM-Nitrophen Stock Solution
  • Dissolve DM-Nitrophen: Dissolve the potassium salt of DM-Nitrophen in a calcium-free buffer (e.g., containing 100 mM KCl, 10 mM HEPES, pH 7.2) to a desired stock concentration (e.g., 10 mM).

  • Calcium Loading: To load DM-Nitrophen with calcium, add a precise amount of a standard CaCl₂ solution. The amount of CaCl₂ to add will depend on the desired final free Ca²⁺ concentration and the presence of other buffers. It is often desirable to have a slight excess of DM-Nitrophen to buffer the resting Ca²⁺ concentration at a low level.

  • Aliquot and Store: Aliquot the stock solution into small, light-protected tubes and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Loading Cells with DM-Nitrophen

The most common method for introducing DM-Nitrophen into cells is via a patch pipette during whole-cell patch-clamp recordings.

  • Prepare Internal Solution: Prepare a standard internal (pipette) solution for your specific cell type.

  • Add DM-Nitrophen: Add the Ca²⁺-loaded DM-Nitrophen stock solution to the internal solution to achieve the desired final concentration (typically 1-5 mM).

  • Include a Fluorescent Ca²⁺ Indicator: It is essential to include a fluorescent calcium indicator (e.g., Fluo-4, Oregon Green BAPTA-5N) in the internal solution to monitor the changes in intracellular calcium concentration upon uncaging.[1] The choice of indicator will depend on the desired temporal resolution and Ca²⁺ affinity.

  • Patch-Clamp Recording: Establish a whole-cell recording configuration. Allow sufficient time for the DM-Nitrophen and indicator to diffuse from the pipette into the cell (typically 5-15 minutes).

Photolysis of DM-Nitrophen

Photolysis can be achieved using either a brief, high-intensity flash of UV light or through two-photon excitation for more localized uncaging.

4.3.1. UV Flash Photolysis

  • Light Source: Use a flash lamp system capable of delivering a brief (sub-millisecond) pulse of UV light (e.g., a xenon arc flash lamp).

  • Wavelength Selection: Use appropriate filters to select the optimal wavelength for DM-Nitrophen photolysis (~350 nm).

  • Light Delivery: Focus the UV light onto the cell or region of interest using the microscope optics.

  • Control Flash Intensity and Duration: The amount of calcium released is proportional to the intensity and duration of the UV flash. Calibrate the system to achieve the desired calcium jump.

4.3.2. Two-Photon Uncaging

  • Laser Source: Use a mode-locked Ti:Sapphire laser tuned to ~720-740 nm.[6][7]

  • Microscope: A laser-scanning confocal or multiphoton microscope is required to focus the laser beam to a diffraction-limited spot.

  • Localized Release: The two-photon absorption process confines the uncaging to the focal volume, allowing for highly localized calcium release within subcellular compartments.[8]

  • Control Laser Power and Dwell Time: The extent of uncaging is controlled by the laser power and the duration the laser beam dwells on the target area.

Experimental Workflow

The following diagram illustrates a typical workflow for a calcium uncaging experiment using DM-Nitrophen.

Prep Prepare Ca²⁺-loaded DM-Nitrophen Solution Load Load Cell via Patch Pipette Prep->Load Record Establish Baseline Fluorescence Recording Load->Record Uncage Deliver Photolysis Light Pulse (UV Flash or 2-Photon) Record->Uncage Acquire Acquire Post-Uncaging Fluorescence Data Uncage->Acquire Analyze Analyze Ca²⁺ Transient and Cellular Response Acquire->Analyze

Caption: General workflow for a DM-Nitrophen calcium uncaging experiment.

Important Considerations and Best Practices

  • Magnesium Interference: Be mindful of the high affinity of DM-Nitrophen for Mg²⁺.[1][3] In experiments where Mg²⁺ dynamics are critical, consider using an alternative caged calcium compound with higher selectivity for Ca²⁺ over Mg²⁺, such as NP-EGTA.[1]

  • Calibration: It is crucial to calibrate the amount of calcium released per light flash. This can be done in vitro using a fluorescent Ca²⁺ indicator and solutions with known calcium concentrations.

  • Photodamage: High-intensity UV light can be phototoxic to cells. Use the minimum light intensity and duration necessary to achieve the desired calcium release. Two-photon excitation can reduce phototoxicity outside the focal plane.

  • Buffering Effects: The presence of DM-Nitrophen and the fluorescent indicator will alter the endogenous calcium buffering capacity of the cell. This should be taken into account when interpreting the kinetics of the observed calcium transients.

  • pH Sensitivity: The calcium affinity of DM-Nitrophen can be pH-dependent. Ensure that the pH of your experimental solutions is well-controlled.

By following these guidelines and protocols, researchers can effectively utilize DM-Nitrophen to investigate the intricate roles of calcium signaling in a variety of biological systems.

References

Application Notes and Protocols for DM-Nitrophen Loading in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator, often referred to as a "caged" calcium compound. Upon photolysis with UV light, it rapidly releases its bound calcium ions, causing a swift and localized increase in intracellular calcium concentration ([Ca²⁺]ᵢ). This technique allows for the precise temporal and spatial control of intracellular calcium signaling, enabling researchers to investigate the downstream effects of calcium influx in various cellular processes, including neurotransmitter release, synaptic plasticity, and gene expression.

This document provides a detailed protocol for loading the acetoxymethyl (AM) ester form of DM-Nitrophen into primary neuron cultures. The AM ester modification allows the otherwise membrane-impermeable DM-Nitrophen to cross the cell membrane. Once inside the neuron, endogenous esterases cleave the AM group, trapping the active chelator within the cytoplasm.

Crucial Consideration: Due to the high intracellular concentration of magnesium and the chemical properties of its EDTA-based backbone, DM-Nitrophen loaded via its AM ester form in intact cells effectively functions as "caged Mg²⁺" rather than "caged Ca²⁺".[1][2] The chelator will preferentially bind to the abundant intracellular Mg²⁺. Upon photolysis, the released DM-Nitrophen photoproducts will have a lower affinity for Ca²⁺, leading to an increase in free [Ca²⁺]ᵢ by un-buffering the existing cytosolic calcium. Researchers should be aware of this mechanism when designing and interpreting their experiments. For direct uncaging of Ca²⁺, loading via patch pipette with a solution containing a high Ca²⁺/DM-Nitrophen ratio is the preferred method.

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for loading DM-Nitrophen-AM (also referred to as DMNP-EDTA-AM) into primary neurons. These values are derived from protocols for similar compounds and cell types and should be optimized for your specific neuronal culture system and experimental goals.[3][4]

Table 1: Stock and Loading Solution Preparation

ReagentStock ConcentrationSolventFinal Loading Concentration
DM-Nitrophen-AM1-10 mMAnhydrous DMSO5-20 µM
Pluronic F-12720% (w/v)Anhydrous DMSO0.02-0.1%

Table 2: Incubation Parameters for Primary Neurons

ParameterRecommended RangeStarting ConditionNotes
Incubation Time 30 - 60 minutes45 minutesLonger incubation may increase loading but also potential toxicity.[5]
Incubation Temperature Room Temperature (RT) to 37°C37°CHigher temperatures can facilitate loading but may also increase cytotoxicity.
Washing Steps 2-3 times3 timesCrucial for removing extracellular dye and reducing background fluorescence.
De-esterification Time 30 - 60 minutes45 minutesAllows intracellular esterases to cleave the AM groups, trapping the dye.

Experimental Protocols

Preparation of Primary Hippocampal Neurons

This protocol provides a general guideline for establishing primary hippocampal neuron cultures.

  • Coat Coverslips: Coat sterile glass coverslips with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. The following day, wash three times with sterile, distilled water and allow to dry.

  • Prepare Media: Prepare plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).

  • Dissection: Dissect hippocampi from embryonic day 18 (E18) mouse or rat pups in ice-cold dissection medium (e.g., Hibernate-E).

  • Digestion: Transfer hippocampi to a tube containing a dissociation enzyme (e.g., papain or trypsin) in dissection medium and incubate at 37°C for 15-20 minutes.

  • Trituration: Carefully wash the tissue with plating medium to remove the dissociation enzyme. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating: Determine cell density using a hemocytometer and plate the neurons onto the coated coverslips in plating medium at the desired density.

  • Culture Maintenance: Incubate the neurons at 37°C in a humidified incubator with 5% CO₂. Perform partial media changes every 3-4 days.

DM-Nitrophen-AM Loading Protocol
  • Prepare Loading Solution:

    • In a microcentrifuge tube, add a volume of 20% Pluronic F-127 equal to the volume of DM-Nitrophen-AM stock solution you will use.

    • Add the appropriate volume of DM-Nitrophen-AM stock solution to the Pluronic F-127 and vortex thoroughly.

    • Add this mixture to pre-warmed (37°C) imaging buffer (e.g., Hibernate-E or a suitable salt solution) to achieve the final desired loading concentration (e.g., 10 µM). Vortex again to ensure complete mixing.

  • Loading Primary Neurons:

    • Aspirate the culture medium from the coverslips containing the primary neurons.

    • Gently add the loading solution to the coverslips, ensuring they are fully submerged.

    • Incubate the neurons for 30-60 minutes at 37°C, protected from light.

  • Washing and De-esterification:

    • After incubation, carefully aspirate the loading solution.

    • Wash the neurons three times with pre-warmed imaging buffer, with a 5-minute incubation period between each wash. This step is critical to remove extracellular, partially de-esterified compound.

    • After the final wash, add fresh imaging buffer and incubate the neurons for an additional 30-60 minutes at room temperature, protected from light, to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Ready for Experiment: The neurons are now loaded with DM-Nitrophen and are ready for calcium uncaging experiments. Proceed with your imaging and photolysis setup.

Visualizations

Experimental Workflow

DM_Nitrophen_Loading_Workflow DM-Nitrophen-AM Loading Workflow cluster_prep Preparation cluster_loading Loading cluster_wash Washing & De-esterification cluster_exp Experiment prep_solution Prepare Loading Solution (DM-Nitrophen-AM + Pluronic F-127) add_loading_solution Add Loading Solution to Neurons prep_solution->add_loading_solution warm_buffer Pre-warm Imaging Buffer warm_buffer->add_loading_solution remove_media Aspirate Culture Medium remove_media->add_loading_solution incubate_load Incubate (30-60 min, 37°C) Protected from Light add_loading_solution->incubate_load remove_loading_solution Aspirate Loading Solution incubate_load->remove_loading_solution wash_1 Wash 1 with Warm Buffer remove_loading_solution->wash_1 wash_2 Wash 2 with Warm Buffer wash_1->wash_2 wash_3 Wash 3 with Warm Buffer wash_2->wash_3 de_esterify Incubate for De-esterification (30-60 min, RT) wash_3->de_esterify ready Ready for Uncaging Experiment de_esterify->ready Calcium_Signaling_Pathway Calcium-Mediated Signaling Pathways cluster_effectors Primary Effectors cluster_downstream Downstream Pathways cluster_cellular_response Cellular Responses uncaging UV Photolysis of DM-Nitrophen ca_increase ↑ Intracellular [Ca²⁺] uncaging->ca_increase calmodulin Calmodulin (CaM) ca_increase->calmodulin troponin Other Ca²⁺ Binding Proteins (e.g., Calcineurin) ca_increase->troponin synaptotagmin Synaptotagmin ca_increase->synaptotagmin camk CaM Kinases (e.g., CaMKII) calmodulin->camk enzyme_activation Enzyme Activation/ Deactivation troponin->enzyme_activation neurotransmitter_release Neurotransmitter Release synaptotagmin->neurotransmitter_release gene_expression Gene Expression (e.g., CREB phosphorylation) camk->gene_expression plasticity Synaptic Plasticity (LTP/LTD) camk->plasticity gene_expression->plasticity survival Neuronal Survival/Apoptosis gene_expression->survival neurotransmitter_release->plasticity motility Growth Cone Motility enzyme_activation->motility

References

Application Notes and Protocols for Two-Photon Uncaging of DM-Nitrophen in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon uncaging of DM-Nitrophen is a powerful technique that allows for the precise spatiotemporal release of calcium (Ca2+) within living cells, particularly in neuroscience research involving brain slices. This method utilizes the principle of two-photon excitation, where a caged compound, DM-Nitrophen, is rendered biologically inactive by a photolabile protecting group. The simultaneous absorption of two long-wavelength photons at a diffraction-limited spot provides the energy to cleave this bond, releasing the active molecule—in this case, Ca2+—with high spatial resolution in three dimensions. This approach minimizes off-target effects and photodamage compared to traditional one-photon uncaging.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing two-photon uncaging of DM-Nitrophen in brain slice preparations.

Key Advantages of Two-Photon Uncaging with DM-Nitrophen

  • High Spatiotemporal Resolution: Confines Ca2+ release to a femtoliter volume, mimicking physiological calcium signals.[1][4]

  • Deep Tissue Penetration: The use of near-infrared light allows for uncaging deeper within brain tissue with reduced scattering.[1]

  • Reduced Phototoxicity: Lower energy photons outside the focal plane minimize damage to surrounding tissue.[1]

  • Precise Control of Calcium Concentration: Enables quantitative control over intracellular calcium levels for studying downstream signaling pathways.[1][4]

Properties of DM-Nitrophen

DM-Nitrophen is a high-affinity calcium chelator that, upon photolysis, releases calcium and converts to a low-affinity form. Its properties make it well-suited for two-photon uncaging experiments.

PropertyValueReference
Ca2+ Affinity (pre-photolysis) ~5 nM[1][4]
Ca2+ Affinity (post-photolysis) ~3 mM[1][4]
Two-Photon Cross-Section ~0.01 GM[1][4]
Optimal 2P Excitation Wavelength ~720-740 nm[2][5]

Experimental Protocols

I. Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for two-photon microscopy and uncaging experiments.[6][7][8]

Materials:

  • Anesthetizing agent (e.g., isoflurane, ketamine/xylazine)

  • Perfusion pump

  • Vibratome

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dishes

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice-cold slicing solution

  • Artificial cerebrospinal fluid (aCSF)

  • Recovery chamber

Solutions:

SolutionComposition (in mM)
Slicing Solution (example) 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 25 D-glucose, 234 Sucrose
aCSF (example) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogen-gassed slicing solution until the brain is cleared of blood.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing solution.

  • Mount the brain onto the vibratome stage.

  • Cut slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated slicing solution.[7]

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.[6]

  • After recovery, maintain the slices at room temperature in carbogenated aCSF until use.

II. Loading DM-Nitrophen and Calcium Indicator

This protocol details the loading of cells within the brain slice with DM-Nitrophen and a fluorescent calcium indicator via a patch pipette.

Materials:

  • Patch-clamp setup with IR-DIC optics

  • Borosilicate glass capillaries

  • Pipette puller

  • Micromanipulator

  • Intracellular solution containing DM-Nitrophen and a calcium indicator (e.g., Fluo-4)

Intracellular Solution Example: [1]

ComponentConcentration (in mM)
K-gluconate135
KCl5
HEPES10
Mg-ATP4
Na-GTP0.3
DM-Nitrophen1-5
Fluo-40.1-0.2
CaCl2(to achieve desired free Ca2+ concentration)

Procedure:

  • Prepare the intracellular solution and filter it.

  • Pull patch pipettes with a resistance of 3-7 MΩ.

  • Fill the pipette with the intracellular solution.

  • Under visual guidance (IR-DIC), approach a target neuron in the brain slice and establish a whole-cell patch-clamp configuration.

  • Allow the solution to diffuse into the cell for at least 15-20 minutes before starting the uncaging experiment.

III. Two-Photon Uncaging and Imaging

This protocol outlines the general procedure for performing two-photon uncaging of DM-Nitrophen and imaging the resulting calcium transients.

Equipment:

  • Two-photon laser-scanning microscope

  • Ti:Sapphire laser tunable to ~720-740 nm for uncaging and a separate wavelength for imaging if necessary.

  • Pockels cell or other means of rapid laser power modulation.

  • Photomultiplier tubes (PMTs) for detecting fluorescence.

  • Data acquisition and analysis software.

Procedure:

  • Locate the Cell: Using two-photon imaging, locate the patched cell filled with the calcium indicator and DM-Nitrophen.

  • Select Uncaging Location: Identify the specific subcellular region of interest (e.g., a dendritic spine) for uncaging.

  • Set Uncaging Parameters:

    • Wavelength: Tune the laser to an appropriate wavelength for DM-Nitrophen uncaging (e.g., 720 nm).[2][5]

    • Power: Adjust the laser power to a level sufficient for uncaging but below the threshold for photodamage. This needs to be determined empirically but can range from 10-60 mW at the sample.[9]

    • Duration: Control the duration of the uncaging laser pulse (typically a few milliseconds).

  • Acquire Images: Begin acquiring a time-series of fluorescence images of the region of interest.

  • Trigger Uncaging: Deliver the uncaging laser pulse at the desired time point within the image series.

  • Record Calcium Transients: Monitor the change in fluorescence of the calcium indicator, which reflects the increase in intracellular calcium concentration.

  • Data Analysis: Quantify the change in fluorescence (ΔF/F) to analyze the amplitude, kinetics, and spatial spread of the calcium signal.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Slice Preparation cluster_loading Cell Loading cluster_exp Experiment Anesthesia Anesthetize Animal Perfusion Transcardial Perfusion Anesthesia->Perfusion Dissection Brain Dissection Perfusion->Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Slice Recovery Slicing->Recovery Patching Whole-Cell Patch Clamp Recovery->Patching Diffusion Dye/DM-Nitrophen Diffusion Patching->Diffusion Imaging Two-Photon Imaging Diffusion->Imaging Uncaging Two-Photon Uncaging Imaging->Uncaging Recording Record Ca2+ Signal Uncaging->Recording

Caption: Workflow for two-photon uncaging in brain slices.

Two-Photon Uncaging Principle

two_photon_uncaging cluster_process Mechanism of Two-Photon Uncaging Laser Pulsed IR Laser (~720 nm) Photolysis Two-Photon Absorption Laser->Photolysis DM_Nitrophen DM-Nitrophen (Caged Ca2+) DM_Nitrophen->Photolysis Released_Ca Free Ca2+ Photolysis->Released_Ca Indicator Ca2+ Indicator (e.g., Fluo-4) Released_Ca->Indicator Fluorescence Fluorescence Indicator->Fluorescence

Caption: Principle of two-photon uncaging of DM-Nitrophen.

Signaling Pathway Example

signaling_pathway Uncaging 2P Uncaging of DM-Nitrophen Ca_Increase Localized [Ca2+]i Increase Uncaging->Ca_Increase CaM Calmodulin (CaM) Ca_Increase->CaM CaMKII CaMKII CaM->CaMKII Downstream Downstream Effectors CaMKII->Downstream Plasticity Synaptic Plasticity Downstream->Plasticity

References

Application Notes and Protocols for Calculating DM-Nitrophen Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate determination of DM-Nitrophen concentration in experimental settings. DM-Nitrophen is a photolabile chelator, often referred to as a "caged" compound, which upon illumination with UV light, rapidly releases divalent cations such as Ca²⁺ and Mg²⁺.[1][2][3] This property makes it an invaluable tool for studying the kinetics of fast biological processes initiated by these ions.[2][4] Accurate concentration determination is critical for the quantitative analysis of experimental results.

Key Properties of DM-Nitrophen

DM-Nitrophen is a derivative of EDTA and functions as a high-affinity chelator for Ca²⁺ and Mg²⁺ in its "caged" form.[5] Upon photolysis, it is cleaved into two products with a significantly lower affinity for these ions, leading to their rapid release.[1][6] The key photochemical and binding properties of DM-Nitrophen are summarized in the table below.

PropertyValueReference
Molar Extinction Coefficient (ε) 4,330 M⁻¹cm⁻¹ at 350 nm[3][6]
4,550 M⁻¹cm⁻¹ at 332 nm (in EtOH)[1]
Excitation Maximum (λ_exc) ~355 nm[1]
Quantum Yield for Ca²⁺ release 0.18[2][3][6]
Dissociation Constant for Ca²⁺ (Kd) Before Photolysis: 5 nM[1][6]
After Photolysis: 3 mM[1][6]
Dissociation Constant for Mg²⁺ (Kd) Before Photolysis: 2.5 µM[1][3]
After Photolysis: ~3 mM[1]
Rate of Ca²⁺ Release < 180 µs[1][4]

Signaling Pathway: Photochemical Uncaging of Divalent Cations

The primary "signaling pathway" involving DM-Nitrophen is its light-induced photochemical cleavage. This process allows for the precise temporal and spatial control of intracellular divalent cation concentrations, thereby triggering downstream physiological events such as neurotransmitter release, muscle contraction, and ion channel gating.[7][8][9][10]

DM_Nitrophen_Uncaging DMN_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity, Kd = 5 nM) UV_light UV Light (e.g., 347 nm) Products Photoproducts (Low Affinity, Kd = 3 mM) UV_light->Products Ca_ion Free Ca²⁺ Products->Ca_ion Release

Caption: Photochemical uncaging of Ca²⁺ by DM-Nitrophen.

Experimental Protocols for Concentration Determination

The following protocols outline three common methods for determining the concentration of DM-Nitrophen solutions.

UV-Vis Spectrophotometry

This is the most direct and common method for determining the concentration of a pure DM-Nitrophen solution, relying on the Beer-Lambert law (A = εcl).

Workflow for UV-Vis Spectrophotometry

UV_Vis_Workflow start Start prep_stock Prepare DM-Nitrophen Stock Solution start->prep_stock prep_standards Prepare Serial Dilutions (Standards) prep_stock->prep_standards measure_abs Measure Absorbance of Standards at 350 nm prep_standards->measure_abs plot_curve Plot Absorbance vs. Concentration (Standard Curve) measure_abs->plot_curve fit_line Perform Linear Regression plot_curve->fit_line measure_unknown Measure Absorbance of Unknown Sample fit_line->measure_unknown calculate_conc Calculate Concentration of Unknown measure_unknown->calculate_conc end End calculate_conc->end HPLC_Workflow start Start prep_stock Prepare DM-Nitrophen Stock Solution start->prep_stock prep_standards Prepare Serial Dilutions (Standards) prep_stock->prep_standards hplc_setup Set Up HPLC System (Column, Mobile Phase, Detector) prep_standards->hplc_setup inject_standards Inject Standards and Record Peak Areas hplc_setup->inject_standards plot_curve Plot Peak Area vs. Concentration (Standard Curve) inject_standards->plot_curve inject_unknown Inject Unknown Sample plot_curve->inject_unknown calculate_conc Calculate Concentration from Peak Area inject_unknown->calculate_conc end End calculate_conc->end

References

Unlocking Synaptic Secrets: DM-Nitrophen for High-Precision Calcium Uncaging in Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, neuroscientists, and drug development professionals investigating the intricate mechanisms of synaptic plasticity, the precise control of intracellular calcium is paramount. DM-Nitrophen, a photolabile calcium chelator, or "caged calcium," stands as a powerful tool to artificially induce and study the calcium-dependent signaling cascades that underpin learning and memory. This document provides detailed application notes and protocols for utilizing DM-Nitrophen in synaptic plasticity research, with a focus on electrophysiological and imaging studies.

Introduction to DM-Nitrophen

DM-Nitrophen is a light-sensitive molecule that binds calcium ions with high affinity, rendering them biologically inactive. Upon photolysis with ultraviolet (UV) light, DM-Nitrophen undergoes a conformational change that rapidly releases its bound calcium, leading to a sudden, localized increase in intracellular calcium concentration ([Ca²⁺]i). This ability to precisely control the timing and location of calcium elevation allows researchers to mimic and dissect the calcium signals that trigger synaptic plasticity events such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Key Advantages of DM-Nitrophen:

  • Rapid Calcium Release: Enables the study of fast-acting cellular processes.

  • High Spatiotemporal Resolution: When combined with two-photon excitation, it allows for calcium release to be targeted to specific subcellular compartments like individual dendritic spines.

  • Quantitative Control: The amount of released calcium can be modulated by adjusting the intensity and duration of the light stimulus.

Data Presentation: Quantitative Effects of DM-Nitrophen Photolysis

The following table summarizes quantitative data from key studies demonstrating the efficacy of DM-Nitrophen in modulating synaptic transmission.

ParameterPreparationBaseline ValueValue after DM-Nitrophen PhotolysisFold ChangeReference
Excitatory Junctional Potentials (EJPs) Crayfish Neuromuscular JunctionControl2 - 31 times control2 - 31x[1][2]
Miniature Excitatory Junctional Potential (MEJP) Frequency Crayfish Neuromuscular Junction1 - 10 quanta/s3000 - 11,000 quanta/s300 - 1100x[1][2]
MEJP Frequency (in Ca²⁺-free solution) Crayfish Neuromuscular Junction1 - 8 quanta/s800 - 10,000 quanta/s100 - 1250x[1]
Postsynaptic Current Rod to Horizontal Cell Synapse~100 nM [Ca²⁺]i~900 nM [Ca²⁺]i8x [Ca²⁺]i increase[3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of DM-Nitrophen action, a typical experimental workflow, and the downstream signaling cascade in synaptic plasticity.

DM_Nitrophen_Mechanism cluster_before Before Photolysis cluster_after After Photolysis DM_Nitrophen_Ca DM-Nitrophen-Ca²⁺ Complex (Inactive) UV_Light UV Light Flash DM_Nitrophen_Photoproducts Photoproducts (Low Ca²⁺ Affinity) Free_Ca Free Ca²⁺ UV_Light->DM_Nitrophen_Photoproducts Photolysis UV_Light->Free_Ca Release

Mechanism of DM-Nitrophen action.

Experimental_Workflow Prepare_Solution 1. Prepare DM-Nitrophen Loading Solution Load_Cell 2. Load Neuron via Patch Pipette Prepare_Solution->Load_Cell Baseline_Recording 3. Obtain Baseline Electrophysiological Recording Load_Cell->Baseline_Recording Photolysis 4. Deliver UV Light Flash to Target Region Baseline_Recording->Photolysis Post_Recording 5. Record Post-Photolysis Synaptic Activity Photolysis->Post_Recording Data_Analysis 6. Analyze Changes in Synaptic Strength Post_Recording->Data_Analysis

Experimental workflow for calcium uncaging.

Synaptic_Plasticity_Pathway DM_Nitrophen DM-Nitrophen Uncaging Ca_Influx ↑ [Ca²⁺]i DM_Nitrophen->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII High & Brief Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Low & Prolonged AMPAR_Phosphorylation AMPAR Phosphorylation & Trafficking CaMKII->AMPAR_Phosphorylation LTP Long-Term Potentiation (LTP) AMPAR_Phosphorylation->LTP AMPAR_Dephosphorylation AMPAR Dephosphorylation & Internalization Calcineurin->AMPAR_Dephosphorylation LTD Long-Term Depression (LTD) AMPAR_Dephosphorylation->LTD

Calcium-dependent signaling in synaptic plasticity.

Experimental Protocols

Protocol 1: Preparation of DM-Nitrophen Loading Solution for Patch-Clamp Electrophysiology

Materials:

  • DM-Nitrophen (potassium salt)

  • CaCl₂

  • MgCl₂ (optional, see note below)

  • K-Gluconate or Cs-Gluconate

  • HEPES buffer

  • ATP (Na₂ATP or K₂ATP)

  • GTP (NaₓGTP or KₓGTP)

  • Fluorescent calcium indicator (e.g., Fluo-4, Oregon Green BAPTA)

  • Milli-Q or equivalent ultrapure water

  • pH meter

  • Osmometer

Procedure:

  • Calculate Concentrations: A typical intracellular solution for whole-cell patch-clamp recording with DM-Nitrophen contains:

    • 10 mM DM-Nitrophen

    • 5 mM CaCl₂ (to partially load the DM-Nitrophen)

    • 0-4 mM MgCl₂ (Note: DM-Nitrophen has a significant affinity for Mg²⁺, which can lead to a rise in resting [Ca²⁺]i upon loading. Omitting Mg²⁺ from the internal solution can mitigate this, but may alter other cellular processes.[4][5])

    • 135 mM K-Gluconate (or Cs-Gluconate for blocking K⁺ channels)

    • 10 mM HEPES

    • 4 mM K₂ATP

    • 0.4 mM NaₓGTP

    • 0.05 - 0.5 mM Fluorescent calcium indicator

  • Dissolution: Dissolve all components in approximately 80% of the final volume of ultrapure water.

  • pH Adjustment: Adjust the pH to 7.2-7.4 with KOH or CsOH.

  • Osmolarity Adjustment: Adjust the osmolarity to 290-300 mOsm with sucrose (B13894) or by adjusting the salt concentration.

  • Final Volume: Bring the solution to the final volume with ultrapure water.

  • Filtration and Storage: Filter the solution through a 0.22 µm syringe filter. Aliquot and store at -20°C. Thaw on ice before use.

Protocol 2: Calcium Uncaging in Acute Brain Slices

Equipment:

  • Upright microscope with DIC optics and fluorescence capabilities

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • UV light source (e.g., Xenon arc lamp, pulsed UV laser) coupled to the microscope light path

  • Shutter system for precise timing of light delivery

  • Perfusion system for acute brain slice maintenance

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal, cortical) from the animal model of choice using standard procedures. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).[4]

  • Cell Targeting: Transfer a slice to the recording chamber and identify a target neuron (e.g., a CA1 pyramidal neuron) under DIC optics.

  • Whole-Cell Patch Clamp: Obtain a whole-cell patch-clamp recording from the target neuron using a pipette filled with the DM-Nitrophen loading solution (Protocol 1).

  • Diffusion: Allow the DM-Nitrophen and fluorescent indicator to diffuse into the cell for at least 15-20 minutes before starting the experiment.

  • Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic potentials or currents, EPSPs/EPSCs) by stimulating afferent fibers with a stimulating electrode.

  • Positioning the Uncaging Spot: Using fluorescence, visualize the dendrites of the patched neuron. Position the UV light spot over the desired dendritic region. For two-photon uncaging, the spot can be focused on an individual dendritic spine.[4]

  • Photolysis: Deliver a brief pulse of UV light (e.g., 1-10 ms) to photolyze the DM-Nitrophen. The duration and intensity of the flash will determine the magnitude of the calcium transient.

  • Post-Uncaging Recording: Immediately after the flash, and for the next 30-60 minutes, continue to record synaptic responses to monitor for changes in synaptic strength (LTP or LTD).

  • Data Analysis: Quantify the change in the amplitude and/or slope of the EPSPs/EPSCs compared to the baseline recording.

Considerations and Troubleshooting

  • Magnesium Interference: As mentioned, DM-Nitrophen's affinity for Mg²⁺ can be a confounding factor.[4] Consider using NP-EGTA if precise control over resting calcium is critical and the slower release kinetics are acceptable.

  • Loading Transients: The act of patching and loading the cell with a Ca²⁺-buffered solution can itself induce plasticity.[6] It is crucial to have a stable baseline before any uncaging experiments.

  • Photodamage: High-intensity or prolonged UV exposure can cause cellular damage. Use the minimum light intensity and duration necessary to elicit a physiological response.

  • Calibration of Calcium Release: Co-loading with a fluorescent calcium indicator is essential to monitor the change in [Ca²⁺]i upon photolysis.[3] This allows for correlation between the calcium signal and the observed synaptic plasticity.

  • Control Experiments: Perform control experiments where the UV flash is delivered to a cell not loaded with DM-Nitrophen to ensure that the light itself is not causing changes in synaptic transmission.

By providing precise control over intracellular calcium, DM-Nitrophen offers a powerful approach to unraveling the complex signaling pathways that govern synaptic plasticity. These protocols and notes provide a framework for the successful implementation of this technique in your research.

References

Application Notes and Protocols for Studying Muscle Contraction with DM-Nitrophen Tetrasodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen tetrasodium (B8768297) salt is a photolabile chelator, or "caged" calcium compound, that has become an invaluable tool for the precise temporal and spatial control of intracellular calcium concentration ([Ca²⁺]i).[1] This property makes it particularly useful for studying rapid physiological processes that are triggered by calcium, such as muscle contraction and neurotransmitter release.[1][2][3][4][5] Upon photolysis with ultraviolet (UV) light, DM-Nitrophen undergoes a conformational change that rapidly releases its bound calcium ions, causing a sudden increase in local [Ca²⁺]i and initiating calcium-dependent signaling cascades.[4] This application note provides detailed protocols and data for utilizing DM-Nitrophen in muscle contraction studies.

Mechanism of Action

DM-Nitrophen is a high-affinity calcium chelator that, in its native state, binds Ca²⁺ ions with a high affinity, keeping the intracellular free Ca²⁺ concentration low.[6][7] When illuminated with UV light (typically around 350 nm), the molecule undergoes photolysis, breaking down into products with a much lower affinity for Ca²⁺.[4][6] This rapid dissociation liberates a burst of Ca²⁺ ions in the immediate vicinity of the photolysis event, mimicking the natural influx of calcium that initiates muscle contraction. The amount of released calcium is dependent on several factors, including the concentration of DM-Nitrophen, the initial Ca²⁺ and Mg²⁺ concentrations, pH, ATP levels, and the intensity and duration of the light exposure.[1][2][3]

Quantitative Data

The following table summarizes key quantitative parameters of DM-Nitrophen, which are crucial for designing and interpreting experiments.

ParameterValueConditionsSource
Ca²⁺ Dissociation Constant (Kd) ~5 nM (pre-photolysis)Varies with Mg²⁺, pH, and ionic strength[6][7]
Ca²⁺ Dissociation Constant (Kd) ~3 mM (post-photolysis)[6]
Mg²⁺ Dissociation Constant (Kd) ~25 µM (pre-photolysis)[6]
Optimal Photolysis Wavelength ~347-350 nmFrequency-doubled ruby laser or Hg arc lamp[4]
Quantum Yield Not specified in the provided results
Two-Photon Cross-Section 0.01 GM[6]

Experimental Protocols

Protocol 1: Preparation of DM-Nitrophen Solutions
  • Reconstitution: Dissolve DM-Nitrophen tetrasodium salt in a calcium-free intracellular buffer solution to the desired stock concentration (e.g., 10 mM). The buffer should mimic the intracellular environment of the muscle cells being studied (e.g., containing KCl, MgCl₂, HEPES, ATP).

  • Calcium Loading: To prepare a Ca²⁺-loaded DM-Nitrophen solution, add a precise amount of a standard CaCl₂ solution to the DM-Nitrophen stock. The final free Ca²⁺ concentration will depend on the Kd of DM-Nitrophen and the total concentrations of both the chelator and calcium. It is often necessary to use calcium-sensitive electrodes or fluorescent indicators to verify the free Ca²⁺ concentration. Alternatively, solutions can be prepared with a specific ratio of Ca²⁺-bound to Ca²⁺-free DM-Nitrophen.[8]

  • Storage: Store stock solutions at -20°C or below, protected from light to prevent premature photolysis.

Protocol 2: Loading of DM-Nitrophen into Muscle Fibers

This protocol is adapted for skinned muscle fibers, a common preparation for studying the contractile apparatus directly.

  • Skinned Fiber Preparation: Prepare chemically skinned muscle fibers by treating them with a detergent (e.g., Triton X-100) or by mechanical dissection to remove the sarcolemma. This allows for direct access to the myofilaments.

  • Incubation: Transfer the skinned fibers to a relaxing solution containing the Ca²⁺-loaded DM-Nitrophen. The concentration of DM-Nitrophen will need to be optimized for the specific experiment but is typically in the millimolar range. The incubation time will depend on the diffusion of the compound into the fiber and should be determined empirically.

  • Washing: Briefly wash the fibers in a relaxing solution without DM-Nitrophen to remove any excess compound from the surface.

Protocol 3: Photolytic Activation of Muscle Contraction
  • Mounting: Mount the DM-Nitrophen-loaded muscle fiber in an experimental chamber on a force transducer to measure tension development.

  • Photolysis: Use a suitable light source, such as a frequency-doubled ruby laser or a high-pressure mercury arc lamp with appropriate filters, to deliver a brief pulse of UV light to the muscle fiber.[4] The duration and intensity of the light pulse will determine the amount of Ca²⁺ released and should be controlled precisely.[2][3]

  • Data Acquisition: Simultaneously record the tension generated by the muscle fiber and the timing of the light flash. The rapid increase in tension following the flash corresponds to the Ca²⁺-induced contraction.[4]

  • Relaxation: After activation, the muscle can be relaxed by transferring it back to a relaxing solution. The decay of the contraction can provide information about Ca²⁺ re-uptake and cross-bridge cycling kinetics.

Visualizations

Signaling Pathway of Muscle Contraction Initiated by DM-Nitrophen

G cluster_0 Experimental Intervention cluster_1 Intracellular Events cluster_2 Muscle Fiber Response UV_Light UV Light Pulse DM_Nitrophen_Ca DM-Nitrophen-Ca²⁺ Complex UV_Light->DM_Nitrophen_Ca Photolysis Free_Ca ↑ Intracellular [Ca²⁺] DM_Nitrophen_Ca->Free_Ca Ca²⁺ Release TroponinC Ca²⁺ binds to Troponin C Free_Ca->TroponinC Tropomyosin_Shift Tropomyosin Shifts TroponinC->Tropomyosin_Shift Myosin_Binding_Sites Myosin Binding Sites Exposed Tropomyosin_Shift->Myosin_Binding_Sites Cross_Bridge Cross-Bridge Cycling Myosin_Binding_Sites->Cross_Bridge Contraction Muscle Contraction Cross_Bridge->Contraction

Caption: Signaling cascade of muscle contraction triggered by DM-Nitrophen photolysis.

Experimental Workflow for Muscle Contraction Studies

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Prep_Solution Prepare DM-Nitrophen Solution Load_Fiber Load Fiber with DM-Nitrophen Prep_Solution->Load_Fiber Prep_Fiber Prepare Skinned Muscle Fiber Prep_Fiber->Load_Fiber Mount_Fiber Mount Fiber on Force Transducer Load_Fiber->Mount_Fiber Photolysis Deliver UV Light Pulse Mount_Fiber->Photolysis Record_Data Record Tension and Time Photolysis->Record_Data Analyze Analyze Contraction Kinetics Record_Data->Analyze

Caption: Workflow for a typical muscle contraction experiment using DM-Nitrophen.

Applications in Drug Development

The precise control over Ca²⁺ release offered by DM-Nitrophen is highly advantageous in drug development for screening and characterizing compounds that modulate muscle function. For example, it can be used to:

  • Investigate Ca²⁺ sensitizers: By bypassing the upstream Ca²⁺ mobilization mechanisms, DM-Nitrophen allows for the direct study of compounds that alter the Ca²⁺ sensitivity of the contractile apparatus.[9]

  • Elucidate mechanisms of action: The rapid and localized release of Ca²⁺ can help to dissect the specific steps in the excitation-contraction coupling pathway that are affected by a drug candidate.

  • High-throughput screening: While challenging to implement in a high-throughput format, the principles of photolytic activation can be adapted for automated systems to screen for compounds that affect muscle contractility.

Limitations and Considerations

  • Phototoxicity: High-intensity UV light can be damaging to cells. It is crucial to use the minimum light intensity and duration necessary to achieve the desired Ca²⁺ release.

  • Diffusion: The diffusion of DM-Nitrophen into the tissue or cell preparation must be considered to ensure a uniform concentration at the site of photolysis.

  • Buffering Effects: The presence of DM-Nitrophen and its photoproducts can alter the intracellular Ca²⁺ buffering capacity, which may influence the kinetics of the observed response.[7]

  • Magnesium Competition: DM-Nitrophen also binds Mg²⁺, and changes in intracellular Mg²⁺ concentration can affect the amount of Ca²⁺ released upon photolysis.[6][8]

By carefully considering these factors and following the detailed protocols outlined in this application note, researchers can effectively utilize DM-Nitrophen tetrasodium salt as a powerful tool to investigate the intricate mechanisms of muscle contraction and to aid in the development of novel therapeutics.

References

Application Notes and Protocols: DM-Nitrophen in Cardiac Myocyte Calcium Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in cardiac myocyte function, most notably in excitation-contraction (EC) coupling.[1][2][3] The precise spatial and temporal regulation of intracellular Ca²⁺ concentration ([Ca²⁺]i) governs the rhythmic contraction and relaxation of the heart.[4] Dysregulation of Ca²⁺ signaling is a hallmark of various cardiovascular diseases, including arrhythmias, cardiac hypertrophy, and heart failure.[1][4]

Studying the intricate mechanisms of Ca²⁺ signaling requires tools that can precisely manipulate [Ca²⁺]i with high temporal and spatial resolution. DM-Nitrophen is a photolabile Ca²⁺ chelator, often referred to as a "caged Ca²⁺" compound, that has become an invaluable tool in this field.[5][6] This molecule binds Ca²⁺ with high affinity in its inactive form. Upon photolysis with a brief pulse of ultraviolet (UV) light, DM-Nitrophen undergoes a conformational change that dramatically reduces its affinity for Ca²⁺, leading to a rapid and localized increase in free [Ca²⁺]i.[7] This "uncaging" technique allows researchers to mimic physiological Ca²⁺ signals, such as Ca²⁺ sparks, and to investigate their downstream effects on cellular processes with unparalleled precision.[8]

These application notes provide a comprehensive overview of the use of DM-Nitrophen in cardiac myocyte calcium signaling studies, including its properties, experimental protocols, and data interpretation.

Properties of DM-Nitrophen

DM-Nitrophen's utility in biological research stems from its specific chemical and physical properties. A summary of its key quantitative characteristics is presented in the table below. It is important to note that DM-Nitrophen also exhibits a significant affinity for magnesium (Mg²⁺), which must be considered in experimental design, as physiological concentrations of Mg²⁺ can affect the Ca²⁺ binding and release dynamics.[5][9]

PropertyValue (Before Photolysis)Value (After Photolysis)Reference
Ca²⁺ Dissociation Constant (Kd) ~5 nM~3 mM[7]
Mg²⁺ Dissociation Constant (Kd) ~25 µM~3 mM[7][9]
Ca²⁺ On-Rate (k_on) ~6.0 x 10⁴ M⁻¹s⁻¹ (for Mg²⁺)-[10]
Ca²⁺ Off-Rate (k_off) ~1.5 x 10⁻¹ s⁻¹ (for Mg²⁺)-[10]
Quantum Yield 0.18-[6]
Optimal Excitation Wavelength ~350 nm-[6]

Applications in Cardiac Myocyte Calcium Signaling

The ability to precisely control local Ca²⁺ concentrations makes DM-Nitrophen a powerful tool for investigating several key aspects of cardiac myocyte physiology:

  • Calcium-Induced Calcium Release (CICR): By generating localized Ca²⁺ sparks, researchers can study the sensitivity and gain of the CICR mechanism, a fundamental process in EC coupling where Ca²⁺ influx through L-type Ca²⁺ channels triggers a larger Ca²⁺ release from the sarcoplasmic reticulum (SR) via ryanodine (B192298) receptors (RyRs).[8]

  • Ca²⁺ Spark Dynamics: DM-Nitrophen allows for the artificial generation of Ca²⁺ sparks at specific locations within the myocyte, enabling detailed characterization of their spatial spread and temporal dynamics.[8]

  • Regulation of Ion Channels: The role of Ca²⁺ in modulating the activity of various ion channels, such as L-type Ca²⁺ channels and Na⁺/Ca²⁺ exchangers, can be directly assessed by uncaging Ca²⁺ in their vicinity.[11]

  • Excitation-Contraction Coupling Fidelity: Researchers can investigate the direct relationship between a defined Ca²⁺ transient and the resulting myofilament contraction, providing insights into the efficiency and regulation of EC coupling.

  • Pathophysiological Mechanisms: In disease models, DM-Nitrophen can be used to probe alterations in Ca²⁺ handling, such as changes in SR Ca²⁺ load or RyR sensitivity, that contribute to cardiac dysfunction.

Experimental Protocols

Protocol 1: Loading Cardiac Myocytes with DM-Nitrophen AM

This protocol describes the loading of isolated cardiac myocytes with the acetoxymethyl (AM) ester form of DM-Nitrophen, which is membrane-permeant.

Materials:

  • Isolated cardiac myocytes

  • DM-Nitrophen, AM ester

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tyrode's solution or other appropriate physiological buffer

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of DM-Nitrophen AM in high-quality, anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Prepare Loading Solution:

    • In a microcentrifuge tube, mix the DM-Nitrophen AM stock solution with an equal volume of the Pluronic F-127 stock solution.

    • Vortex briefly to mix.

    • Add this mixture to the physiological buffer to achieve a final DM-Nitrophen AM concentration of 5-10 µM. The final concentration of Pluronic F-127 should be around 0.02%.

    • If co-loading with a Ca²⁺ indicator, add the indicator's AM ester to the same loading solution at its recommended concentration (e.g., 1-5 µM for Fluo-4 AM).

  • Cell Loading:

    • Incubate the isolated cardiac myocytes in the loading solution for 30-60 minutes at room temperature, protected from light.

  • Wash and De-esterification:

    • After incubation, wash the cells twice with fresh physiological buffer to remove extracellular dye.

    • Allow the cells to de-esterify for at least 30 minutes at room temperature in the dark to allow intracellular esterases to cleave the AM esters, trapping the active DM-Nitrophen inside the cell.

Protocol 2: Flash Photolysis and Calcium Imaging

This protocol outlines the procedure for uncaging Ca²⁺ using a UV flash and recording the subsequent changes in intracellular Ca²⁺.

Equipment:

  • Inverted microscope equipped for epifluorescence

  • High-speed camera or photomultiplier tube (PMT) for fluorescence detection

  • UV flash lamp system coupled to the microscope's light path

  • Data acquisition software

Procedure:

  • Cell Preparation:

    • Plate the DM-Nitrophen-loaded myocytes on a glass-bottom dish suitable for microscopy.

  • Microscope Setup:

    • Place the dish on the microscope stage and perfuse with physiological buffer.

    • Identify a healthy, quiescent myocyte.

  • Baseline Fluorescence:

    • Excite the Ca²⁺ indicator at its appropriate wavelength (e.g., ~488 nm for Fluo-4) and record baseline fluorescence to establish the resting [Ca²⁺]i.

  • Flash Photolysis (Uncaging):

    • Deliver a brief (1-10 ms) and intense UV flash (e.g., from a xenon arc lamp) to the cell through the microscope objective. The duration and intensity of the flash will determine the amount of Ca²⁺ released.

  • Data Acquisition:

    • Simultaneously with the UV flash, acquire fluorescence images or recordings at a high frame rate (e.g., 100-1000 Hz) to capture the rapid rise and subsequent decay of the Ca²⁺ transient.

  • Data Analysis:

    • Convert the fluorescence intensity changes (F/F₀) to [Ca²⁺]i using appropriate calibration methods.

    • Analyze the spatial and temporal characteristics of the Ca²⁺ signal.

Visualizations

Calcium Signaling Pathway in Cardiac Myocytes

Cardiac_Calcium_Signaling cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_cyt Ca²⁺ L_type->Ca_cyt CICR Trigger NCX Na⁺/Ca²⁺ Exchanger NCX->Ca_ext Ca_cyt->NCX Extrusion Myofilaments Myofilaments Ca_cyt->Myofilaments Binds to Troponin C RyR Ryanodine Receptor (RyR) Ca_cyt->RyR Activates SERCA SERCA2a Ca_cyt->SERCA Uptake Contraction Contraction Myofilaments->Contraction RyR->Ca_cyt Release (Ca²⁺ Spark) Ca_sr Ca²⁺ Store SERCA->Ca_sr Ca_sr->RyR Release (Ca²⁺ Spark) AP Action Potential AP->L_type Depolarization

Caption: Overview of excitation-contraction coupling in a cardiac myocyte.

Experimental Workflow for DM-Nitrophen Uncaging

DM_Nitrophen_Workflow start Start load Load Myocytes with DM-Nitrophen AM & Fluo-4 AM start->load wash Wash and De-esterify load->wash image Mount on Microscope & Acquire Baseline Fluorescence wash->image flash Deliver UV Flash (Photolysis) image->flash record Record Fluorescence Change (High-Speed Imaging) flash->record analyze Analyze Ca²⁺ Transient (Amplitude, Kinetics, Spread) record->analyze end End analyze->end

Caption: Step-by-step workflow for a DM-Nitrophen uncaging experiment.

Logical Relationship of Calcium Release and Contraction

Ca_Contraction_Logic cluster_photolysis Initiating Event cluster_calcium_dynamics Intracellular Ca²⁺ Dynamics cluster_cellular_response Cellular Response uv_flash UV Flash Photolysis of DM-Nitrophen ca_release Rapid Ca²⁺ Release Local [Ca²⁺]i Increase uv_flash->ca_release ca_binding Ca²⁺ Binding To Troponin C ca_release->ca_binding cross_bridge Cross-Bridge Cycling ca_binding->cross_bridge contraction {Myocyte Contraction} cross_bridge->contraction

Caption: Causal chain from Ca²⁺ uncaging to myocyte contraction.

References

Application Notes and Protocols for Microinjection of DM-Nitrophen into Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DM-Nitrophen, a photolabile calcium chelator, in cellular microinjection experiments. This technique allows for the precise temporal and spatial control of intracellular calcium concentration, enabling the study of a wide range of calcium-dependent cellular processes.

Introduction to DM-Nitrophen

DM-Nitrophen is a caged compound that, upon photolysis with UV light, rapidly releases calcium ions.[1][2] It is a derivative of the calcium chelator EDTA and is designed to have a high affinity for Ca²⁺ in its "caged" form and a much lower affinity after illumination.[1][3] This property makes it an invaluable tool for investigating cellular signaling pathways where a rapid and localized increase in intracellular calcium is required to trigger a biological response.[4]

Key features of DM-Nitrophen include its high quantum yield (0.18) and rapid rate of Ca²⁺ release, making it suitable for studying fast physiological processes like neurotransmission.[1][5] However, a significant consideration is its affinity for magnesium ions (Mg²⁺), which can compete with Ca²⁺ binding and potentially lead to the release of Mg²⁺ upon photolysis.[1][6][7] Therefore, experimental conditions, particularly the intracellular Mg²⁺ concentration, must be carefully considered.

Data Presentation: Properties of DM-Nitrophen

The following table summarizes the key quantitative properties of DM-Nitrophen, facilitating comparison with other caged calcium compounds.

PropertyValueReferences
Ca²⁺ Dissociation Constant (Kd) - Caged 5 nM[3][5]
Ca²⁺ Dissociation Constant (Kd) - Uncaged 3 mM[3][5]
Mg²⁺ Dissociation Constant (Kd) - Caged 25 µM[3]
Quantum Yield 0.18[1][5]
Rate of Ca²⁺ Release 38,000 s⁻¹[1]
Optimal 1-Photon Excitation Wavelength 320-400 nm[8]
Optimal 2-Photon Excitation Wavelength ~720-740 nm[9][10]

Experimental Protocols

Preparation of DM-Nitrophen Solution for Microinjection

This protocol outlines the steps for preparing a DM-Nitrophen solution suitable for microinjection into mammalian cells.

Materials:

  • DM-Nitrophen (salt or free acid form)

  • High-purity water (Milli-Q or equivalent)

  • Potassium-based intracellular-like buffer (e.g., 135 mM K-gluconate, 5 mM KCl, 7.5 mM HEPES, 2.5 mM NaHEPES)

  • CaCl₂ solution (high purity)

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4, Fura-2)

  • pH meter

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Dissolve DM-Nitrophen:

    • Accurately weigh the desired amount of DM-Nitrophen.

    • Dissolve it in the potassium-based intracellular-like buffer to a stock concentration (e.g., 10 mM). Gentle vortexing may be required.

  • Load with Calcium:

    • To prepare Ca²⁺-laden DM-Nitrophen, add a precise amount of CaCl₂ solution to the DM-Nitrophen stock. The final concentration of loaded DM-Nitrophen is typically in the range of 1.5 mM.[3] The ratio of CaCl₂ to DM-Nitrophen will determine the free Ca²⁺ concentration in the injection solution.

    • Note: The high affinity of DM-Nitrophen for Ca²⁺ means that slight excesses of Ca²⁺ can lead to large changes in the free Ca²⁺ concentration. Careful titration is recommended.

  • Add Calcium Indicator:

    • Add a fluorescent Ca²⁺ indicator to the solution to monitor the intracellular Ca²⁺ concentration before and after uncaging. A typical concentration for Fluo-4 is around 77 µM.[3]

  • Adjust pH:

    • Adjust the pH of the final solution to the desired physiological range (typically 7.2-7.4) using small aliquots of KOH or HCl.

  • Centrifuge:

    • Centrifuge the solution at high speed (e.g., 10,000-15,000 x g) for 10-15 minutes to pellet any undissolved particles that could clog the microinjection needle.[11]

  • Store:

    • Carefully aspirate the supernatant and store it on ice for immediate use or at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

Microinjection Procedure

This protocol describes the general steps for microinjecting the prepared DM-Nitrophen solution into adherent cells. A semi-automated microinjection system is recommended for precision and reproducibility.[8]

Materials:

  • Cell culture dish with adherent cells

  • Prepared DM-Nitrophen injection solution

  • Microinjection system (e.g., Eppendorf FemtoJet, InjectMan)

  • Inverted microscope with appropriate optics

  • Micropipettes (pulled from glass capillaries)

  • Micromanipulator

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

    • Ensure cells are healthy and at an appropriate confluency.

  • Micropipette Loading:

    • Back-fill a micropipette with a few microliters of the centrifuged DM-Nitrophen solution using a microloader pipette tip.[11]

    • Ensure there are no air bubbles in the tip of the micropipette.

  • System Setup:

    • Mount the loaded micropipette onto the microinjector holder.

    • Position the cell culture dish on the microscope stage.

  • Microinjection:

    • Under microscopic observation, bring the micropipette tip close to the target cell.

    • Gently penetrate the cell membrane with the micropipette. The injection is typically performed into the cytoplasm.

    • Apply a brief, controlled pressure pulse to inject a small volume of the DM-Nitrophen solution. The injection volume should be minimized to avoid damaging the cell.

    • Carefully withdraw the micropipette.

  • Cell Recovery:

    • Allow the injected cells to recover for a period (e.g., 15-30 minutes) before proceeding with the uncaging experiment. This allows the injected solution to diffuse throughout the cell.

Photolysis (Uncaging) of DM-Nitrophen and Data Acquisition

This protocol details the uncaging of DM-Nitrophen using a UV light source and subsequent measurement of the intracellular calcium response.

Materials:

  • Microscope equipped with a UV light source (e.g., mercury lamp with appropriate filters, UV laser)

  • Fluorescence imaging system (e.g., confocal or widefield microscope with a sensitive camera)

  • Image acquisition and analysis software

Procedure:

  • Locate Injected Cell:

    • Identify the microinjected cell using brightfield or by the baseline fluorescence of the co-injected calcium indicator.

  • Baseline Recording:

    • Record the baseline fluorescence of the calcium indicator for a short period before photolysis to establish the resting intracellular Ca²⁺ level.

  • Photolysis:

    • Expose the cell or a specific region of interest within the cell to a brief pulse of UV light. The duration and intensity of the UV pulse will determine the amount of Ca²⁺ released.

    • For one-photon excitation, a broad-spectrum UV source filtered to 320-400 nm is effective.[8]

    • For more precise spatial localization, two-photon excitation using a Ti:sapphire laser tuned to ~720-740 nm is preferred.[9][10]

  • Post-Photolysis Recording:

    • Immediately after the UV flash, acquire a time-lapse series of fluorescence images to record the change in the calcium indicator's fluorescence.

  • Data Analysis:

    • Measure the fluorescence intensity in the region of interest over time.

    • Convert the fluorescence intensity changes to intracellular Ca²⁺ concentrations using appropriate calibration methods.

    • Analyze the kinetics and amplitude of the calcium transient in relation to the cellular response being investigated.

Visualizations

Signaling Pathway: Ca²⁺-Mediated Neurotransmitter Release

The following diagram illustrates the general principle of using DM-Nitrophen microinjection to study calcium-mediated neurotransmitter release at a synapse.

G Microinjection Microinjection of Ca²⁺-loaded DM-Nitrophen Presynaptic_Terminal Presynaptic Terminal (Low Resting [Ca²⁺]) Microinjection->Presynaptic_Terminal UV_Flash UV Light Flash (Photolysis) Presynaptic_Terminal->UV_Flash DM_Nitrophen_Uncaged DM-Nitrophen → Photoproducts + Rapid Ca²⁺ Release UV_Flash->DM_Nitrophen_Uncaged Ca_Increase Transient Increase in Presynaptic [Ca²⁺] DM_Nitrophen_Uncaged->Ca_Increase Vesicle_Fusion Synaptic Vesicle Fusion Ca_Increase->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Postsynaptic_Response Postsynaptic Response (e.g., EPSP) Neurotransmitter_Release->Postsynaptic_Response

Caption: Ca²⁺-mediated neurotransmitter release workflow.

Experimental Workflow

This diagram outlines the key steps in a typical DM-Nitrophen microinjection experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solution Prepare Ca²⁺-loaded DM-Nitrophen Solution Load_Pipette Load Microinjection Pipette Prep_Solution->Load_Pipette Microinject Microinject into Target Cell Load_Pipette->Microinject Recover Cell Recovery (Diffusion) Microinject->Recover Baseline Record Baseline Fluorescence Recover->Baseline Uncage UV Photolysis (Uncaging) Baseline->Uncage Record Record Ca²⁺ Transient Uncage->Record Analyze Analyze Fluorescence Data (Kinetics, Amplitude) Record->Analyze Correlate Correlate with Cellular Response Analyze->Correlate

References

Application Notes and Protocols for Cellular Loading of DM-Nitrophen AM Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DM-Nitrophen AM ester, a photolabile calcium chelator, for precise spatial and temporal control of intracellular calcium concentrations. This document outlines the key properties of DM-Nitrophen, detailed protocols for cell loading and uncaging, and important experimental considerations.

Introduction

DM-Nitrophen is a photolabile derivative of the calcium chelator EDTA. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active DM-Nitrophen in the cytoplasm.[1][2] This "caged" form of DM-Nitrophen has a very high affinity for calcium ions, effectively buffering intracellular calcium to resting levels. Upon illumination with near-ultraviolet (UV) light, DM-Nitrophen undergoes rapid photolysis, releasing its bound calcium and two photoproducts with a significantly lower affinity for calcium.[3][4] This process allows for a rapid and localized increase in intracellular calcium concentration, enabling the study of calcium-dependent signaling pathways with high precision.

Properties of DM-Nitrophen

DM-Nitrophen's utility as a caged calcium compound stems from the dramatic change in its affinity for calcium upon photolysis. It is crucial to consider its affinity for magnesium as well, as intracellular magnesium concentrations can influence the amount of calcium released.

PropertyValueReference
Ca²⁺ Dissociation Constant (Kd) - Before Photolysis 5 nM[5]
Ca²⁺ Dissociation Constant (Kd) - After Photolysis 3 mM[5]
Mg²⁺ Dissociation Constant (Kd) - Before Photolysis 2.5 µM[5]
Quantum Yield of Photolysis ~0.18[4]
Optimal Uncaging Wavelength ~350 nm (near-UV)[4]
Molecular Weight (AM Ester Form) 762 g/mol [5]

Mechanism of Action and Experimental Workflow

The process of using DM-Nitrophen AM ester involves three key stages: loading the cells with the caged compound, allowing for intracellular de-esterification, and finally, triggering calcium release through photolysis.

DM_Nitrophen_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DM_AM DM-Nitrophen AM (Membrane Permeant) DM_loaded DM-Nitrophen AM DM_AM->DM_loaded Passive Diffusion DM_active DM-Nitrophen (High Ca²⁺ Affinity) DM_loaded->DM_active Intracellular Esterases Ca_bound DM-Nitrophen-Ca²⁺ Complex DM_active->Ca_bound Binds Intracellular Ca²⁺ UV UV Light (~350 nm) Ca_bound->UV Photoproducts Photoproducts (Low Ca²⁺ Affinity) UV->Photoproducts Ca_release Free Ca²⁺ UV->Ca_release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Initiates Signaling

Mechanism of DM-Nitrophen AM ester action.

Experimental_Workflow Start Start Prepare_Stock Prepare DM-Nitrophen AM Stock Solution (1-10 mM in DMSO) Start->Prepare_Stock Prepare_Loading Prepare Loading Solution (1-10 µM in serum-free medium) Prepare_Stock->Prepare_Loading Incubate Incubate cells with Loading Solution (20-60 min, 37°C) Prepare_Loading->Incubate Cell_Culture Culture cells to desired confluency Cell_Culture->Incubate Wash Wash cells to remove excess AM ester Incubate->Wash Deesterification Allow for complete de-esterification (30 min) Wash->Deesterification Uncaging Expose cells to UV light (~350 nm) to release Ca²⁺ Deesterification->Uncaging Analysis Analyze cellular response Uncaging->Analysis End End Analysis->End

Experimental workflow for cell loading and uncaging.

Experimental Protocols

1. Preparation of DM-Nitrophen AM Stock Solution

  • Reagents and Materials:

    • DM-Nitrophen AM ester

    • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of DM-Nitrophen AM ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 1 to 10 mM stock solution by dissolving the appropriate amount of the ester in anhydrous DMSO.[6]

    • Aliquot the stock solution into single-use tubes, protect from light, and store at -20°C, desiccated.[5] Properly stored stock solutions are stable for several months.[6] Avoid repeated freeze-thaw cycles.

2. Cell Loading Protocol

  • Reagents and Materials:

    • DM-Nitrophen AM stock solution (1-10 mM in DMSO)

    • Serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

    • Pluronic® F-127 (optional, 20% solution in DMSO)

    • Probenecid (B1678239) (optional)

    • Cultured cells

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the DM-Nitrophen AM stock solution to room temperature.

    • Prepare the loading solution by diluting the stock solution into serum-free medium to a final working concentration of 1-10 µM.[6] The optimal concentration should be determined empirically for each cell type and experimental condition. It is recommended to use the minimal dye concentration that yields a sufficient signal to avoid potential artifacts from overloading and cytotoxicity.[6]

    • (Optional) To improve the aqueous solubility of DM-Nitrophen AM, Pluronic® F-127 can be added to the loading solution. Add an equal volume of 20% Pluronic® F-127 to the DMSO stock solution before diluting it into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[6][7]

    • (Optional) To reduce the leakage of the de-esterified DM-Nitrophen from the cells, especially in cell types with active organic anion transporters, probenecid can be added to the loading and subsequent washing buffers at a final concentration of 1-2.5 mM.[6][7]

    • Remove the culture medium from the cells and replace it with the loading solution.

    • Incubate the cells for 20-60 minutes at 37°C.[6] The optimal incubation time will vary depending on the cell type.

    • After incubation, wash the cells two to three times with fresh, warm (37°C) serum-free medium or buffer (containing probenecid if used) to remove any extracellular DM-Nitrophen AM.[6]

    • Incubate the cells for an additional 30 minutes in fresh medium to allow for complete de-esterification of the AM ester by intracellular esterases.[8]

3. Uncaging of Intracellular Calcium

  • Equipment:

    • A light source capable of delivering near-UV light (e.g., a flash lamp, a mercury arc lamp with appropriate filters, or a laser). A wavelength around 350 nm is optimal for DM-Nitrophen photolysis.[4]

  • Procedure:

    • Position the loaded cells on the microscope or other imaging setup equipped with the UV light source.

    • Deliver a brief pulse of UV light to the desired area of the cells. The duration and intensity of the light pulse will determine the amount of calcium released and should be optimized for the specific experimental setup and desired physiological response.

    • Monitor the resulting changes in intracellular calcium or the downstream cellular events using appropriate imaging techniques (e.g., co-loading with a fluorescent calcium indicator like Fura-2 or Fluo-4) or electrophysiological recordings.

Important Considerations

  • Cytotoxicity: While AM esters are a widely used tool for loading cells, they can exhibit some level of cytotoxicity, especially at higher concentrations or with prolonged incubation times.[9] It is essential to determine the optimal loading conditions that minimize cell death and morphological changes.

  • Influence of Magnesium: DM-Nitrophen has a significant affinity for Mg²⁺.[3] As intracellular Mg²⁺ concentrations are typically in the millimolar range, a portion of the loaded DM-Nitrophen will be bound to Mg²⁺. Photolysis will therefore release a mixture of Ca²⁺ and Mg²⁺, which should be considered when interpreting experimental results.[3][10]

  • Incomplete Hydrolysis: Incomplete hydrolysis of the AM ester groups can result in a population of the indicator that is insensitive to calcium, leading to an underestimation of the calcium concentration changes.[8] Ensuring sufficient incubation time for de-esterification is crucial.

  • Extracellular Esterases: Some in vivo applications may be hampered by the presence of extracellular esterases that can cleave the AM groups before the compound enters the cells.[11] This is generally less of a concern for in vitro cell culture experiments.

  • Phototoxicity: High-intensity UV light can be damaging to cells. It is important to use the minimum light exposure necessary to achieve the desired level of uncaging.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low loading efficiency - Suboptimal concentration of DM-Nitrophen AM- Insufficient incubation time- Poor solubility of the AM ester- Titrate the concentration of DM-Nitrophen AM (1-10 µM).- Increase the incubation time (up to 60 minutes or longer for some cell types).- Add Pluronic® F-127 to the loading solution to improve solubility.
Rapid leakage of the indicator - Active organic anion transporters in the cell membrane- Add probenecid (1-2.5 mM) to the loading and washing buffers.
High background fluorescence - Incomplete washing of extracellular AM ester- Increase the number and volume of washes after incubation.
Cell death or morphological changes - Cytotoxicity of DM-Nitrophen AM or byproducts- Phototoxicity from the UV light source- Reduce the concentration of DM-Nitrophen AM and/or the incubation time.- Decrease the intensity and/or duration of the UV light exposure.
No or weak response to uncaging - Insufficient loading of DM-Nitrophen- Incomplete de-esterification- Ineffective uncaging- Optimize loading conditions (concentration, time).- Ensure adequate time for de-esterification after washing.- Verify the output and wavelength of the UV light source.

By following these detailed protocols and considering the key experimental parameters, researchers can effectively utilize DM-Nitrophen AM ester to precisely manipulate intracellular calcium levels and gain valuable insights into a wide range of biological processes.

References

Application Notes and Protocols for Calibrating Intracellular Calcium Concentration Following DM-Nitrophen Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the accurate calibration of intracellular calcium concentration ([Ca²⁺]i) following the photolysis of the caged calcium compound, DM-Nitrophen. These guidelines are intended to assist researchers in obtaining reliable and reproducible quantitative data on Ca²⁺ dynamics in various cell types.

Introduction

DM-Nitrophen is a photolabile chelator widely used to generate rapid, controlled increases in intracellular calcium concentration. Upon irradiation with UV light, DM-Nitrophen undergoes photolysis, leading to a significant decrease in its affinity for Ca²⁺ and a subsequent release of the ion into the cytoplasm.[1] Accurate measurement of the post-photolysis [Ca²⁺]i is crucial for studying the downstream effects of calcium signaling in cellular processes such as neurotransmitter release, muscle contraction, and gene expression.[2][3]

This protocol outlines the use of ratiometric fluorescent indicators, such as Fura-2 (B149405), in conjunction with DM-Nitrophen to quantify these transient calcium signals. An accurate calibration of the fluorescent indicator in the presence of the photolyzable Ca²⁺ chelator is necessary to obtain quantitative measurements of [Ca²⁺]i.[4]

Key Concepts and Principles

The calibration process relies on determining the fluorescence ratio of a Ca²⁺ indicator at saturating (R_max) and calcium-free (R_min) conditions within the cellular environment. This allows for the conversion of experimentally measured fluorescence ratios into precise calcium concentrations using the Grynkiewicz equation.[5][6] It is critical to perform this calibration in situ (within the cell) because the properties of the indicator can be affected by the intracellular environment and the presence of DM-Nitrophen and its photolysis byproducts.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for DM-Nitrophen and commonly used fluorescent calcium indicators.

Table 1: Properties of DM-Nitrophen

ParameterValueReference
Ca²⁺ Dissociation Constant (Kd) - Before Photolysis ~5 nM[8]
Ca²⁺ Dissociation Constant (Kd) - After Photolysis > 3 mM[1]
Mg²⁺ Dissociation Constant (Kd) ~2.5 µM[9]
Wavelength for Photolysis 300-360 nm (optimal near 350 nm)[1][10]
Rate of Ca²⁺ Release (half-time) < 200 µs[11]

Table 2: Properties of Common Ratiometric Calcium Indicators

IndicatorExcitation Wavelengths (Ca²⁺-bound / Ca²⁺-free)Emission WavelengthTypical Intracellular KdReference
Fura-2 ~340 nm / ~380 nm~510 nm145-225 nM[5][6]
Indo-1 ~350 nm (ratiometric emission)~405 nm / ~485 nm~230 nM[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of calcium release from DM-Nitrophen and the general experimental workflow for calibration.

DM_Nitrophen_Signaling_Pathway UV_Light UV Light Flash (e.g., 347 nm) Photolysis Photolysis UV_Light->Photolysis DM_Nitrophen_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity, Kd ~5 nM) DM_Nitrophen_Ca->Photolysis Photoproducts Photoproducts (Low Affinity, Kd > 3 mM) Photolysis->Photoproducts Free_Ca Free Intracellular Ca²⁺ Photolysis->Free_Ca Cellular_Response Downstream Cellular Responses Free_Ca->Cellular_Response

Caption: DM-Nitrophen photolysis pathway.

Experimental_Workflow cluster_Preparation Cell Preparation and Loading cluster_Measurement Fluorescence Measurement cluster_Calibration In Situ Calibration cluster_Analysis Data Analysis Load_Cell 1. Load cell with DM-Nitrophen and Fura-2 via patch pipette Equilibrate 2. Allow for equilibration of intracellular solution Load_Cell->Equilibrate Baseline 3. Record baseline Fura-2 ratio (340/380 nm excitation) Equilibrate->Baseline Photolysis 4. Deliver UV flash to photolyze DM-Nitrophen Baseline->Photolysis Post_Flash_Ratio 5. Record post-flash Fura-2 ratio Photolysis->Post_Flash_Ratio R_min 6. Determine R_min: Superfuse with Ca²⁺-free solution + EGTA + ionophore Post_Flash_Ratio->R_min R_max 7. Determine R_max: Superfuse with high Ca²⁺ solution + ionophore R_min->R_max Calculate_Ca 8. Calculate [Ca²⁺]i using the Grynkiewicz equation R_max->Calculate_Ca

Caption: Experimental workflow for calibration.

Experimental Protocols

Protocol 1: Preparation of Intracellular Solution

  • Prepare a standard intracellular (pipette) solution appropriate for the cell type being studied. A typical solution may contain (in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with KOH.

  • To this solution, add DM-Nitrophen to a final concentration of 2-10 mM.[13]

  • Add CaCl₂ to achieve the desired partial saturation of DM-Nitrophen. The amount of CaCl₂ to add will depend on the desired resting [Ca²⁺]i and the expected Ca²⁺ jump. For many applications, a Ca²⁺:DM-Nitrophen ratio of 0.3 to 0.5 is a good starting point.[14]

  • Add a fluorescent Ca²⁺ indicator, such as Fura-2 (pentapotassium salt), to a final concentration of 100-300 µM.

  • Aliquot and store the final intracellular solution at -20°C, protected from light.

Protocol 2: Cell Loading and Photolysis

  • Establish a whole-cell patch-clamp configuration on the target cell using a pipette filled with the solution from Protocol 1.[1]

  • Allow the contents of the pipette to dialyze into the cell for at least 5-10 minutes to ensure equilibration.[1]

  • Position the cell on an inverted microscope equipped for ratiometric fluorescence imaging and flash photolysis.

  • Acquire a baseline fluorescence ratio by alternating excitation between ~340 nm and ~380 nm and measuring emission at ~510 nm for Fura-2.[15]

  • Deliver a brief, high-intensity UV light pulse (e.g., from a frequency-doubled ruby laser or a xenon arc lamp) to induce photolysis of DM-Nitrophen.[11][12] The duration and intensity of the flash will determine the extent of photolysis and the magnitude of the Ca²⁺ increase.

  • Immediately following the flash, continuously record the fluorescence ratio to capture the transient change in [Ca²⁺]i.

Protocol 3: In Situ Calibration of the Fluorescent Indicator

This protocol should be performed at the end of each experiment on the same cell to determine the calibration parameters R_min, R_max, and the fluorescence ratio at 380 nm excitation for Ca²⁺-free (Sf2) and Ca²⁺-bound (Sb2) indicator.[6]

  • Determination of R_min :

    • Perfuse the cell with a Ca²⁺-free external solution containing a high concentration of a Ca²⁺ chelator (e.g., 10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or Br-A23187) to clamp the intracellular Ca²⁺ to near zero.[5][7]

    • Record the stable fluorescence ratio; this value represents R_min.

    • Record the fluorescence intensity at 380 nm excitation; this represents Sf2.

  • Determination of R_max :

    • Perfuse the cell with an external solution containing a saturating concentration of Ca²⁺ (e.g., 10-20 mM) and the same calcium ionophore.[7]

    • Record the stable fluorescence ratio; this value represents R_max.

    • Record the fluorescence intensity at 380 nm excitation; this represents Sb2.

Data Analysis

The intracellular free calcium concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2)

Where:

  • [Ca²⁺]i is the intracellular free calcium concentration.

  • K_d is the dissociation constant of the fluorescent indicator for Ca²⁺ under the experimental conditions.

  • R is the experimentally measured fluorescence ratio (F_340 / F_380).

  • R_min is the ratio in the absence of Ca²⁺.

  • R_max is the ratio at saturating Ca²⁺.

  • Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.[6]

Calibration_Logic R Measured Ratio (R) F_340 / F_380 Grynkiewicz_Eq [Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2) R->Grynkiewicz_Eq R_min R_min (Zero Ca²⁺ + Ionophore) R_min->Grynkiewicz_Eq R_max R_max (High Ca²⁺ + Ionophore) R_max->Grynkiewicz_Eq Sf2_Sb2 Sf2 / Sb2 (Ratio of F_380 at min/max Ca²⁺) Sf2_Sb2->Grynkiewicz_Eq Kd Indicator Kd Kd->Grynkiewicz_Eq Final_Ca Calculated [Ca²⁺]i Grynkiewicz_Eq->Final_Ca

Caption: Logic of the Grynkiewicz equation.

Considerations and Troubleshooting

  • Mg²⁺ Competition : DM-Nitrophen has a significant affinity for Mg²⁺.[9][16] At physiological Mg²⁺ concentrations, a fraction of DM-Nitrophen will be bound to Mg²⁺, which can affect the amount of Ca²⁺ released. This should be considered when designing experiments and interpreting results.

  • Phototoxicity and Photobleaching : High-intensity UV light can be phototoxic to cells and can cause photobleaching of the fluorescent indicator.[12] Use the lowest possible light intensity and exposure time necessary for effective photolysis and imaging.

  • Incomplete Hydrolysis of AM Esters : If loading cells with the AM ester form of an indicator (e.g., Fura-2 AM), ensure complete hydrolysis by cellular esterases, as partially hydrolyzed forms can interfere with calibration.[7] Loading via patch pipette with the salt form of the indicator avoids this issue.

  • Calibration Reliability : The use of ionophores can be harsh on cells. Ensure that the cell remains healthy throughout the calibration procedure. In some cases, in vitro calibration may be a necessary alternative, though it is less accurate.[6][7]

By following these detailed protocols and considering the key principles outlined, researchers can achieve accurate and reliable calibration of intracellular calcium concentrations following DM-Nitrophen photolysis, leading to more robust and reproducible findings in the study of calcium signaling.

References

DM-Nitrophen: Application Notes and Protocols for Investigating Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DM-Nitrophen is a photolabile chelator, often referred to as a "caged" calcium (Ca²⁺) compound, that has become an invaluable tool in neuroscience research for investigating the intricate processes of neurotransmitter release.[1][2][3] This molecule binds Ca²⁺ with high affinity in its inactive state. Upon illumination with a brief pulse of ultraviolet (UV) light, DM-Nitrophen undergoes rapid photolysis, releasing free Ca²⁺ into the cytosol.[3][4][5] This technique, known as "uncaging," allows for precise temporal and spatial control over intracellular Ca²⁺ concentrations, enabling researchers to bypass the cell's natural Ca²⁺ influx mechanisms and directly probe the Ca²⁺-dependency of synaptic transmission.[1][6][7]

These application notes provide a comprehensive overview of the use of DM-Nitrophen in studying neurotransmitter release, including its mechanism of action, key experimental protocols, and relevant quantitative data.

Mechanism of Action

DM-Nitrophen is a derivative of the chelator EDTA.[2][8] In its "caged" form, it has a high affinity for Ca²⁺ ions, effectively sequestering them and preventing their interaction with downstream targets. When exposed to UV light (typically in the 340-410 nm range), the molecule undergoes a photochemical reaction that cleaves the chelating structure.[4][9] This cleavage results in photoproducts with a drastically reduced affinity for Ca²⁺, leading to a rapid increase in the intracellular free Ca²⁺ concentration.[5][10] This sudden elevation in local Ca²⁺ can then trigger the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[11][12]

A critical consideration when using DM-Nitrophen is its significant affinity for magnesium (Mg²⁺) ions, which are present at relatively high concentrations in the cytoplasm.[2][5][13] This can lead to a mixture of Ca²⁺ and Mg²⁺ uncaging, which must be accounted for in experimental design and data interpretation.[14]

Quantitative Data

The following tables summarize the key quantitative properties of DM-Nitrophen and its effects on neurotransmitter release as reported in various studies.

PropertyValueReference
Ca²⁺ Dissociation Constant (Kd) 5 nM[5][14]
Mg²⁺ Dissociation Constant (Kd) 2.5 µM - 25 µM[4][14]
Photoproduct Ca²⁺ Dissociation Constant (Kd) 3 mM[5][14]
Quantum Yield (Φ) 0.18[2][4][5]
Rate of Ca²⁺ Release 38,000 s⁻¹[2]
Optimal Photolysis Wavelength ~350-360 nm[3]

Table 1: Physicochemical Properties of DM-Nitrophen

ParameterExperimental ModelObservationReference
Miniature Excitatory Junctional Potential (MEJP) Frequency Crayfish Neuromuscular JunctionIncrease from 1-10 quanta/s to 3000-11,000 quanta/s[11][15]
Excitatory Junctional Potentials (EJPs) Crayfish Neuromuscular JunctionIncrease of 2-31 times over control[11]
Postsynaptic Depolarization Squid Giant SynapseOccurs in less than a millisecond following photolysis[12]
Presynaptic [Ca²⁺] Transient Decay Squid Giant SynapseDecays within ~150 ms (B15284909) to an elevated steady-state level[12]

Table 2: Reported Effects of DM-Nitrophen Uncaging on Synaptic Transmission

Experimental Protocols

The following are generalized protocols for using DM-Nitrophen to study neurotransmitter release, based on methodologies cited in the literature. Specific concentrations and parameters may need to be optimized for different experimental preparations.

Protocol 1: Preparation and Loading of DM-Nitrophen
  • Solution Preparation:

    • Prepare a stock solution of DM-Nitrophen (e.g., 60 mM) in a suitable intracellular buffer (e.g., 0.5 M K-HEPES, pH 7.3).[15]

    • To create a Ca²⁺-loaded solution, add a specific concentration of CaCl₂ (e.g., 18 or 36 mM to achieve 30% or 60% loading).[15]

    • It is often beneficial to include a fluorescent dye that is not sensitive to the uncaging wavelength (e.g., 10 mM sulphorhodamine B) to visualize the injection and filling of the presynaptic terminal.[15]

    • For experiments investigating the necessity of extracellular Ca²⁺ for DM-Nitrophen to bind intracellular Ca²⁺, a Ca²⁺-free DM-Nitrophen solution can be prepared.[11]

  • Microinjection:

    • Load the DM-Nitrophen solution into a beveled microelectrode.

    • Carefully impale the presynaptic terminal of the neuron under investigation.

    • Inject the DM-Nitrophen solution using either pressure pulses (e.g., via a pneumatic picopump) or iontophoresis.[11][15]

    • Use the co-injected fluorescent dye to monitor the diffusion of the solution within the terminal.[15] The estimated final concentration of DM-Nitrophen in the terminal is typically in the range of 2-10 mM.[15]

Protocol 2: Flash Photolysis and Electrophysiological Recording
  • Experimental Setup:

    • Position the preparation on an epifluorescence microscope.[16]

    • Use a high-power UV light source, such as a xenon arc lamp or a pulsed laser, capable of delivering light in the 350 nm range.[15][16] The light path should be directed through the microscope objective to focus on the presynaptic terminal containing DM-Nitrophen.

    • Incorporate an electronic shutter to precisely control the duration of the UV light exposure.[15]

    • Set up standard electrophysiological recording equipment to monitor both presynaptic action potentials and postsynaptic responses (e.g., postsynaptic potentials or currents).[17]

  • Uncaging and Data Acquisition:

    • Position recording electrodes in the presynaptic and postsynaptic neurons.[17]

    • Deliver a brief, intense pulse of UV light to the presynaptic terminal. The duration and intensity of the flash will determine the amount of Ca²⁺ released.[11] Brief exposures (photolyzing 5-20% of the DM-Nitrophen) can be used to study the rapid decay of responses due to Ca²⁺ rebinding to unphotolyzed chelator.[11]

    • Simultaneously record the resulting postsynaptic electrical activity. An increase in the frequency of spontaneous release events (like MEJPs) or the amplitude of evoked potentials indicates successful Ca²⁺-triggered neurotransmitter release.[11][17]

    • Perform control experiments, such as flashing in the absence of DM-Nitrophen or flashing unloaded DM-Nitrophen in a Ca²⁺-free external solution, to ensure the observed effects are due to the photolytic release of intracellular Ca²⁺.[11][12]

Visualizations

Signaling Pathway of DM-Nitrophen Action

DM_Nitrophen_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron UV_Light UV Light Pulse (e.g., 350 nm) DM_Nitrophen_Ca DM-Nitrophen-Ca²⁺ (Caged Ca²⁺) UV_Light->DM_Nitrophen_Ca Photolysis Free_Ca ↑ [Ca²⁺]i DM_Nitrophen_Ca->Free_Ca Release Vesicle_Fusion Synaptic Vesicle Fusion Free_Ca->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Receptor_Binding Receptor Binding NT_Release->Receptor_Binding Diffusion across synaptic cleft Postsynaptic_Response Postsynaptic Response Receptor_Binding->Postsynaptic_Response

Caption: Mechanism of DM-Nitrophen induced neurotransmitter release.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Solution 1. Prepare DM-Nitrophen (Ca²⁺-loaded) Solution Load_Pipette 2. Load Solution into Microinjection Pipette Prepare_Solution->Load_Pipette Inject_Neuron 3. Inject into Presynaptic Terminal Load_Pipette->Inject_Neuron Position_Electrodes 4. Position Recording Electrodes Inject_Neuron->Position_Electrodes Deliver_Pulse 5. Deliver UV Light Pulse Position_Electrodes->Deliver_Pulse Record_Data 6. Record Postsynaptic Response Deliver_Pulse->Record_Data Analyze_Response 7. Analyze Electrical Recordings Record_Data->Analyze_Response Control_Expts 8. Perform Control Experiments Analyze_Response->Control_Expts

Caption: Workflow for neurotransmitter release studies using DM-Nitrophen.

Logical Relationships in Experimental Design

Logical_Relationships cluster_condition Experimental Condition cluster_observation Observation cluster_control1 Control 1 cluster_control2 Control 2 Hypothesis Hypothesis: ↑ [Ca²⁺]i triggers release DM_Loaded DM-Nitrophen-Ca²⁺ Loaded in Terminal Hypothesis->DM_Loaded UV_Flash Apply UV Flash DM_Loaded->UV_Flash NT_Release_Observed Neurotransmitter Release Observed UV_Flash->NT_Release_Observed NT_Release_Observed->Hypothesis Supports No_DM No DM-Nitrophen UV_Flash_C1 Apply UV Flash No_DM->UV_Flash_C1 No_Release_C1 No Release UV_Flash_C1->No_Release_C1 No_Release_C1->Hypothesis Supports Specificity DM_Loaded_C2 DM-Nitrophen-Ca²⁺ Loaded No_UV No UV Flash DM_Loaded_C2->No_UV No_Release_C2 No Release No_UV->No_Release_C2 No_Release_C2->Hypothesis Supports Specificity

Caption: Logical framework for a DM-Nitrophen uncaging experiment.

References

Troubleshooting & Optimization

Technical Support Center: DM-Nitrophen Calcium Uncaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DM-Nitrophen calcium uncaging experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that you may encounter during your DM-Nitrophen calcium uncaging experiments.

Issue 1: Low or No Calcium Release Upon Photolysis

Question: I am not observing a significant increase in intracellular calcium concentration after UV photolysis of DM-Nitrophen. What are the possible causes and solutions?

Answer:

Several factors can contribute to inefficient calcium uncaging. Here's a systematic troubleshooting guide:

  • Inadequate Photolysis Energy: The UV light source may not be delivering sufficient energy to the sample.

    • Solution: Verify the output of your UV lamp or laser. Ensure that the wavelength is appropriate for DM-Nitrophen (typically around 350 nm).[1][2] Increase the duration or intensity of the UV flash. Be mindful that excessive energy can lead to phototoxicity.[3][4]

  • Incorrect DM-Nitrophen Concentration or Loading: The intracellular concentration of DM-Nitrophen may be too low.

    • Solution: Increase the concentration of DM-Nitrophen in your loading solution. Ensure your loading protocol is optimized for your specific cell type. For intracellular loading, methods like patch pipette dialysis are precise.[5]

  • Suboptimal Calcium Loading of DM-Nitrophen: For DM-Nitrophen to release calcium, it must first be loaded with calcium.

    • Solution: Ensure that your loading solution contains an appropriate concentration of CaCl₂ to achieve the desired level of calcium saturation for DM-Nitrophen. This is typically in the range of 60-70% loading.

  • Magnesium Interference: DM-Nitrophen has a significant affinity for magnesium (Mg²⁺), which is abundant in the cytoplasm.[6][7][8] Mg²⁺ can displace Ca²⁺ from DM-Nitrophen, reducing the amount of Ca²⁺ released upon photolysis.

    • Solution: If possible, use an internal solution with a low Mg²⁺ concentration or replace Mg-ATP with Na-ATP.[6][9] Alternatively, consider using a caged calcium compound with higher selectivity for Ca²⁺ over Mg²⁺, such as NP-EGTA.[6]

  • Compound Degradation: Improper storage or handling can lead to the degradation of DM-Nitrophen.

    • Solution: Store DM-Nitrophen protected from light and moisture at -20°C.[10][11] Allow the product to equilibrate to room temperature before opening the vial.[11] Reconstituted stock solutions are typically stable for up to one month at -20°C or up to 3 months under specific conditions.[10][11][12]

Issue 2: Observed Cell Stress or Death (Phototoxicity)

Question: My cells are showing signs of stress (e.g., blebbing, rounding) or dying after the uncaging experiment. How can I minimize phototoxicity?

Answer:

Phototoxicity is a common concern in uncaging experiments and is primarily caused by the high-energy UV light required for photolysis.[4]

  • Minimize UV Exposure: Use the lowest possible UV light intensity and duration that still yields a sufficient calcium signal.

    • Solution: Perform a dose-response curve to determine the optimal light parameters for your specific setup and cell type.

  • Consider Two-Photon Uncaging: Two-photon excitation uses lower-energy, near-infrared light, which is less damaging to cells and provides better spatial localization of the uncaging event.[4][13]

  • Wavelength Selection: While DM-Nitrophen is optimally excited in the UV range, photolysis at 405 nm can also be efficient and may reduce phototoxicity compared to shorter UV wavelengths.[14]

  • Control Experiments: It is crucial to perform control experiments to distinguish between the effects of the calcium increase and the effects of phototoxicity.

    • Solution: Expose cells to the same UV light stimulus without any caged compound loaded. Also, perform experiments with unloaded DM-Nitrophen to control for any effects of the photolysis byproducts.[15] The byproducts of some caged compounds can be reactive, and the addition of a reducing agent like dithiothreitol (B142953) (DTT) may be necessary in some cases.[16]

Issue 3: Inaccurate or Inconsistent Calcium Measurements

Question: The calcium signals I'm measuring are inconsistent or do not seem to accurately reflect the expected changes. What could be causing this?

Answer:

Accurate measurement of the calcium transient post-uncaging is critical and can be affected by several factors.

  • Calcium Indicator Properties: The chosen fluorescent calcium indicator may not be suitable for the rapid and large calcium transients generated by uncaging.

    • Solution: Use a low-affinity calcium indicator (e.g., Fluo-5F, OGB-5N) to avoid saturation and accurately report high calcium concentrations.[9] High-affinity indicators may not be able to track the rapid changes. Some indicators like Fluo-3 and Rhod-2 have slower kinetics and may not be suitable for very fast events.[9][17]

  • Buffering Effects: Both the caged compound and the calcium indicator act as calcium buffers, which can alter the endogenous calcium dynamics.[18]

    • Solution: Use the lowest effective concentrations of both DM-Nitrophen and the calcium indicator to minimize buffering effects.

  • Autofluorescence: Cellular autofluorescence can interfere with the signal from the calcium indicator, especially if the indicator signal is weak.[18][19]

    • Solution: Measure the autofluorescence of your cells before loading the indicator and subtract it from the final signal. Using indicators that excite at longer wavelengths can also help reduce autofluorescence.[19]

Quantitative Data Summary

The following tables summarize key quantitative properties of DM-Nitrophen and compare it to another common caged calcium compound, NP-EGTA.

Table 1: Properties of DM-Nitrophen

PropertyValueReference
Dissociation Constant (Kd) for Ca²⁺ (pre-photolysis) 5 nM[6][7][20][21]
Dissociation Constant (Kd) for Ca²⁺ (post-photolysis) 3 mM[6][20][21]
Dissociation Constant (Kd) for Mg²⁺ (pre-photolysis) 2.5 µM - 25 µM[1][6]
Quantum Yield for Ca²⁺ release 0.18[2][7][9]
Two-Photon Cross-Section 0.01 GM[6]

Table 2: Comparison of DM-Nitrophen and NP-EGTA

PropertyDM-NitrophenNP-EGTAReference
Ca²⁺ Selectivity over Mg²⁺ LowHigh[6]
Kd for Ca²⁺ (pre-photolysis) 5 nM80 nM[6][7]
Kd for Ca²⁺ (post-photolysis) 3 mM1 mM[6][7]
Uncaging Kinetics FastSlower, with a significant slow component[7][9]

Experimental Protocols

Protocol 1: Preparation of DM-Nitrophen Stock Solution
  • Allow the vial of DM-Nitrophen (tetrasodium or tetrapotassium salt) to warm to room temperature before opening.

  • Reconstitute the solid DM-Nitrophen in a calcium-free and magnesium-free aqueous buffer (e.g., HEPES or MOPS) to a desired stock concentration (e.g., 10 mM).

  • The compound is soluble in water up to 100 mg/mL.[10]

  • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.[10][11] Stock solutions are generally stable for at least one month.[11][12]

Protocol 2: Intracellular Loading via Patch Pipette
  • Prepare the internal pipette solution containing the desired concentrations of DM-Nitrophen (e.g., 1-10 mM), a calcium indicator (e.g., a low-affinity fluo dye), and CaCl₂ to achieve the desired calcium loading of DM-Nitrophen.

  • To minimize magnesium interference, it is recommended to use a low concentration of MgCl₂ or omit it from the internal solution.[6] Consider replacing Mg-ATP with Na-ATP.[9]

  • Establish a whole-cell patch-clamp configuration.

  • Allow the contents of the pipette to dialyze into the cell for a sufficient period (e.g., 5-10 minutes) before starting the uncaging experiment.

Visualizations

Below are diagrams illustrating key workflows and concepts in DM-Nitrophen calcium uncaging experiments.

G cluster_loading Cell Loading cluster_uncaging Uncaging & Imaging pipette Patch Pipette (DM-Nitrophen-Ca²⁺ + Indicator) cell Target Cell pipette->cell Dialysis uv_source UV Light Source (e.g., 350 nm laser) loaded_cell Cell with DM-Nitrophen-Ca²⁺ uv_source->loaded_cell Photolysis uncaged_cell Rapid ↑ [Ca²⁺]i loaded_cell->uncaged_cell microscope Fluorescence Microscope uncaged_cell->microscope Indicator Fluorescence data Ca²⁺ Signal Data microscope->data

Caption: Experimental workflow for DM-Nitrophen calcium uncaging.

G start Start Troubleshooting issue1 Low/No Ca²⁺ Release? start->issue1 check_uv Check UV Source (Power, Wavelength) issue1->check_uv Yes issue2 Phototoxicity? issue1->issue2 No check_conc Verify DM-Nitrophen Concentration & Loading check_uv->check_conc check_ca_loading Check Ca²⁺ Loading of DM-Nitrophen check_conc->check_ca_loading check_mg Consider Mg²⁺ Interference check_ca_loading->check_mg check_degradation Check for Compound Degradation check_mg->check_degradation end Problem Resolved check_degradation->end reduce_uv Minimize UV Exposure (Intensity, Duration) issue2->reduce_uv Yes issue3 Inaccurate Signal? issue2->issue3 No two_photon Use Two-Photon Uncaging reduce_uv->two_photon controls Perform Phototoxicity Controls two_photon->controls controls->end check_indicator Evaluate Ca²⁺ Indicator Choice issue3->check_indicator Yes issue3->end No check_buffering Minimize Buffering Effects check_indicator->check_buffering check_buffering->end

Caption: Troubleshooting flowchart for DM-Nitrophen experiments.

G cluster_pre Pre-Photolysis (High Affinity) cluster_post Post-Photolysis (Low Affinity) DMN_Ca DM-Nitrophen-Ca²⁺ Ca_free Ca²⁺ (Low) DMN_Ca->Ca_free Equilibrium (Kd = 5 nM) UV UV Light (hv) Photoproducts Photoproducts Ca_released Ca²⁺ (High) Photoproducts->Ca_released Release (Kd = 3 mM) UV->Photoproducts Uncaging

References

Technical Support Center: Preventing Phototoxicity in DM-Nitrophen Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate phototoxicity in experiments utilizing the caged calcium compound, DM-Nitrophen.

Frequently Asked Questions (FAQs)

Q1: What is DM-Nitrophen and how does it work?

A1: DM-Nitrophen is a photolabile chelator, or "caged" compound, designed to release calcium ions (Ca²⁺) upon illumination with near-ultraviolet (UV) light.[1] In its caged form, DM-Nitrophen has a high affinity for Ca²⁺, effectively sequestering it.[2] Photolysis, typically with a flash of UV light, cleaves the molecule, causing a rapid increase in intracellular Ca²⁺ concentration. This allows for precise spatial and temporal control over Ca²⁺ signaling in living cells.[3][4]

Q2: What is phototoxicity and why is it a concern in DM-Nitrophen experiments?

A2: Phototoxicity refers to light-induced damage to cells or tissues. In the context of DM-Nitrophen experiments, the high-energy light required for uncaging can generate reactive oxygen species (ROS), leading to cellular stress, DNA damage, and activation of cell death pathways such as apoptosis and autophagy.[5][6] This can confound experimental results, making it difficult to distinguish between the physiological effects of the Ca²⁺ increase and the artifacts of phototoxicity.

Q3: What are the common signs of phototoxicity in cells?

A3: Signs of phototoxicity can range from subtle to severe and include:

  • Morphological Changes: Cell blebbing, shrinkage, rounding, or vacuolization.[5]

  • Functional Alterations: Changes in mitochondrial membrane potential, altered membrane permeability, and unexpected or uncontrolled Ca²⁺ signals.

  • Cell Viability: Decreased cell proliferation or outright cell death through apoptosis or necrosis.[5]

  • Data Artifacts: Inconsistent or irreproducible Ca²⁺ release, delayed signal onset, or unusual signal kinetics.

Q4: What is the difference between one-photon and two-photon uncaging of DM-Nitrophen?

A4: One-photon (1P) uncaging uses a single, high-energy photon (typically in the UV range) to photolyze the DM-Nitrophen molecule.[5] Two-photon (2P) uncaging utilizes the near-simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to achieve the same effect.[7][8]

Q5: Why is two-photon uncaging often preferred for minimizing phototoxicity?

A5: Two-photon excitation offers several advantages for reducing phototoxicity:

  • Localized Excitation: Uncaging is confined to a tiny focal volume, minimizing damage to surrounding cellular structures.[5]

  • Deeper Tissue Penetration: Near-infrared light scatters less than UV light, allowing for effective uncaging deeper within tissue samples.[8]

  • Reduced Overall Photodamage: Because excitation is restricted to the focal point, the total light exposure to the sample is significantly reduced, lowering the risk of phototoxicity.[5][9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or weak Ca²⁺ signal after photolysis. Insufficient uncaging: Laser power is too low, or the exposure time is too short.Gradually increase the laser power or exposure duration. Calibrate the system to determine the minimal energy required for a detectable response.
DM-Nitrophen concentration is too low. Ensure the intracellular concentration of DM-Nitrophen is sufficient. This may require optimizing loading protocols.
Competition with endogenous Ca²⁺ buffers. High concentrations of endogenous Ca²⁺ buffers can dampen the signal. Consider this in your experimental design and data interpretation.
Incorrect wavelength for photolysis. Verify that the light source wavelength matches the absorption spectrum of DM-Nitrophen (optimally in the near-UV for 1P, or around 730 nm for 2P).[10]
Signs of phototoxicity (e.g., cell blebbing, rapid cell death). Excessive light exposure: Laser power is too high, or the duration of exposure is too long.Reduce the laser power and/or shorten the exposure time to the minimum required for a sufficient Ca²⁺ signal.
Sub-optimal uncaging wavelength. For 2P uncaging, using wavelengths below 800nm can still induce significant photobleaching and toxicity. If possible, use longer wavelengths.[9]
High concentration of DM-Nitrophen. High concentrations can lead to the generation of more phototoxic byproducts. Use the lowest effective concentration of DM-Nitrophen.
Repetitive uncaging in the same area. Repeated light exposure to the same spot increases the cumulative light dose and the risk of phototoxicity. If possible, use different locations for repeated uncaging or allow for recovery time.
Inconsistent or variable Ca²⁺ signals across experiments. Fluctuations in light source intensity. Ensure the stability of your light source. Regularly check and calibrate the output power.
Inconsistent loading of DM-Nitrophen. Optimize and standardize the cell loading protocol to ensure consistent intracellular concentrations of the caged compound.
Cellular health and viability. Ensure cells are healthy and in a consistent physiological state before starting the experiment. Unhealthy cells are more susceptible to phototoxicity.
Presence of Mg²⁺: DM-Nitrophen has a significant affinity for magnesium (Mg²⁺), which is abundant in the cytoplasm. This can affect the amount of Ca²⁺ released.[11] Consider this in your experimental design and interpretation.
Autofluorescence or background signal. Cellular autofluorescence. Image the cells before uncaging to establish a baseline autofluorescence level. This can be subtracted from the post-uncaging signal.
Photolysis byproducts are fluorescent. While the primary photoproducts of DM-Nitrophen are not significantly fluorescent, high light intensities can generate other fluorescent species. Minimize light exposure.

Quantitative Data Summary

Table 1: Photophysical and Ca²⁺ Binding Properties of DM-Nitrophen

PropertyValueReference(s)
One-Photon Absorption Maximum (λmax) ~350 nm[3]
Two-Photon Action Cross-Section (δu) at 730 nm ~0.013 GM[10]
Quantum Yield (Φ) 0.18[2]
Ca²⁺ Dissociation Constant (Kd) - Before Photolysis 5 nM[2]
Ca²⁺ Dissociation Constant (Kd) - After Photolysis > 3 mM[12]
Mg²⁺ Dissociation Constant (Kd) - Before Photolysis 2.5 µM[13]

Table 2: Comparison of One-Photon vs. Two-Photon Uncaging

FeatureOne-Photon (1P) UncagingTwo-Photon (2P) UncagingReference(s)
Excitation Wavelength Near-UV (e.g., 350 nm)Near-Infrared (e.g., 730 nm)[3][10]
Excitation Volume Cone-shaped path of lightTightly focused point[5][8]
Phototoxicity Higher risk due to out-of-focus excitationLower risk, confined to focal volume[5][9]
Tissue Penetration LimitedDeeper[8]
Relative Efficacy (720nm vs 810nm for DM-Nitrophen) N/A7.4 times more effective at 720 nm[2]

Experimental Protocols & Methodologies

General Protocol for DM-Nitrophen Loading and Uncaging

  • Cell Preparation: Culture cells on appropriate coverslips or imaging dishes suitable for microscopy.

  • Loading with DM-Nitrophen:

    • Prepare a stock solution of DM-Nitrophen in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Dilute the stock solution to the desired final concentration in your extracellular recording solution. Typical concentrations range from 1 to 10 mM in the patch pipette for whole-cell patch-clamp experiments.

    • Load the cells using an appropriate method, such as microinjection or via a patch pipette in the whole-cell configuration.

  • Uncaging:

    • Mount the coverslip on the microscope stage.

    • Locate the cell(s) of interest.

    • For one-photon uncaging , use a UV flash lamp or a UV laser focused through the objective.

    • For two-photon uncaging , use a pulsed near-infrared laser (e.g., Ti:Sapphire laser) tuned to the appropriate wavelength (e.g., 730 nm).

    • Deliver a brief light pulse to the desired region of the cell. The duration and intensity of the pulse should be optimized to elicit a physiological response while minimizing phototoxicity.

  • Data Acquisition:

    • Monitor the intracellular Ca²⁺ concentration using a fluorescent Ca²⁺ indicator (e.g., Fluo-4, Fura-2) and a suitable imaging system (e.g., confocal or two-photon microscope).

    • Record the physiological response of interest (e.g., changes in membrane potential, protein activity).

Protocol for Assessing Phototoxicity

  • Control Experiment: Expose cells not loaded with DM-Nitrophen to the same light stimulus used for uncaging. Monitor for any changes in cell morphology, viability, or baseline Ca²⁺ levels. This will help to distinguish the effects of light alone from the effects of Ca²⁺ release.

  • Dose-Response Curve: Systematically vary the light intensity and/or duration of exposure and monitor for signs of phototoxicity. This will help to determine the damage threshold for your specific experimental setup and cell type.

  • Viability Assays: Use viability dyes (e.g., Propidium Iodide, Calcein-AM) to quantify cell death following different light exposure protocols.

Signaling Pathways and Workflows

phototoxicity_apoptosis cluster_stimulus Light-Induced Stress cluster_ros Cellular Damage cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase UV_Light High-Intensity Light (e.g., UV for 1P uncaging) ROS Reactive Oxygen Species (ROS) Generation UV_Light->ROS DNA_Damage DNA Damage UV_Light->DNA_Damage Death_Receptors Death Receptor Clustering (e.g., Fas) UV_Light->Death_Receptors Mito Mitochondrial Outer Membrane Permeabilization ROS->Mito p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Death_Receptors->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Phototoxicity-induced apoptosis signaling pathways.

phototoxicity_autophagy cluster_stimulus Light-Induced Stress cluster_damage Cellular Damage cluster_autophagy Autophagy Induction cluster_outcome Cellular Outcome Light_Stress High-Intensity Light (Phototoxicity) ROS ROS Generation Light_Stress->ROS Organelle_Damage Organelle Damage (Mitochondria, ER) ROS->Organelle_Damage Beclin1 Beclin-1 Complex Activation Organelle_Damage->Beclin1 Phagophore Phagophore Formation Beclin1->Phagophore Autophagosome Autophagosome Formation Phagophore->Autophagosome Autolysosome Autolysosome Formation (Fusion with Lysosome) Autophagosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Survival Cell Survival (Damage Repair) Degradation->Survival Death Autophagic Cell Death Degradation->Death (Excessive Damage)

Caption: Phototoxicity-induced autophagy signaling pathway.

dmnitrophen_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Cell_Culture Cell Culture & Seeding DM_Loading DM-Nitrophen Loading Cell_Culture->DM_Loading Indicator_Loading Ca²⁺ Indicator Loading DM_Loading->Indicator_Loading Microscopy Microscopy Setup Indicator_Loading->Microscopy ROI_Selection Select Region of Interest (ROI) Microscopy->ROI_Selection Uncaging Photolysis (1P or 2P) ROI_Selection->Uncaging Imaging Fluorescence Imaging Uncaging->Imaging Phys_Recording Physiological Recording Uncaging->Phys_Recording Data_Analysis Data Analysis & Interpretation Imaging->Data_Analysis Phys_Recording->Data_Analysis

Caption: General experimental workflow for DM-Nitrophen uncaging.

References

DM-Nitrophen Photolysis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DM-Nitrophen for precise spatiotemporal control of intracellular calcium, this technical support center provides essential guidance on optimizing photolysis efficiency. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during DM-Nitrophen photolysis experiments, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Calcium Release (Low Uncaging Efficiency) Insufficient light intensity or duration.Increase the intensity or duration of the light pulse. Note that prolonged exposure can lead to phototoxicity.[1][2]
Mismatch between light source wavelength and DM-Nitrophen's absorption peak.For one-photon excitation, use a UV light source near 350 nm.[3] For two-photon excitation, a wavelength of 720 nm is significantly more effective than 810 nm.[4][5]
Presence of high concentrations of Magnesium (Mg²⁺).Mg²⁺ competes with Ca²⁺ for binding to DM-Nitrophen, which can affect the amount of Ca²⁺ released.[1][6][7][8][9] Consider reducing Mg²⁺ concentration in your experimental buffer if possible, or use a chelator with lower Mg²⁺ affinity like NP-EGTA if rapid uncaging is not critical.[8]
Suboptimal pH.The photolysis of the DM-Nitrophen-Ca²⁺ complex is pH-sensitive. Ensure your experimental buffer is maintained at a stable, physiological pH (typically ~7.2-7.4).[10]
Incomplete hydrolysis of the AM ester form (if used).If using the cell-permeant acetoxymethyl (AM) ester form, ensure sufficient time for intracellular esterases to cleave the AM groups and activate the chelator.
Cellular Damage or Phototoxicity Excessive light intensity or prolonged exposure.Use the minimum light intensity and duration required to achieve the desired calcium concentration change.[2] Consider using two-photon excitation, which confines photodamage to a smaller focal volume.[11][12]
Formation of cytotoxic photoproducts.While DM-Nitrophen is designed for rapid photolysis, accumulation of byproducts from extensive uncaging could be a concern. Limit the total exposure time and intensity.
Inconsistent Results Between Experiments Variability in DM-Nitrophen loading concentration.Ensure a consistent method for loading DM-Nitrophen into cells, such as microinjection or controlled incubation with the AM ester form.[13]
Fluctuations in light source power.Regularly calibrate your light source (e.g., laser or arc lamp) to ensure consistent power output.
Rebinding of released Ca²⁺ to unphotolyzed DM-Nitrophen.Brief light exposures can result in a rapid decay of the Ca²⁺ signal as it rebinds to the remaining unphotolyzed chelator.[1] Longer exposures that photolyze a larger fraction of DM-Nitrophen can mitigate this.[1]
Interference with Fluorescent Calcium Indicators Intrinsic fluorescence of DM-Nitrophen or its photoproducts.DM-Nitrophen itself is not significantly fluorescent, but its photoproducts can be.[14] This may interfere with certain calcium indicators like indo-1.[14] It is crucial to perform control experiments to quantify this effect and select an appropriate indicator.

Frequently Asked Questions (FAQs)

What is the quantum yield of DM-Nitrophen? The quantum yield for Ca²⁺ release from DM-Nitrophen is approximately 0.18.[3][6][8]

What are the optimal wavelengths for one-photon and two-photon excitation of DM-Nitrophen?

  • One-Photon (1P) Excitation: The optimal wavelength is in the near-UV range, around 350 nm.[3] Photolysis at 405 nm is also possible and can be efficient for intracellular applications.[2]

  • Two-Photon (2P) Excitation: 720 nm is significantly more effective for two-photon uncaging than longer wavelengths like 810 nm.[4][5]

How does Mg²⁺ affect DM-Nitrophen photolysis? DM-Nitrophen has a high affinity for Mg²⁺, which is typically present in millimolar concentrations in the cytoplasm.[8] Mg²⁺ competes with Ca²⁺ for binding to DM-Nitrophen.[1][6][7][8] The presence of Mg²⁺ can speed up the photorelease of Ca²⁺ but also slows the relaxation of Ca²⁺ to a new steady-state level after photolysis.[9]

How fast is the release of calcium from DM-Nitrophen upon photolysis? The rate of Ca²⁺ release is very rapid. Studies using pulsed lasers have shown that the half-time of Ca²⁺ release is on the order of microseconds (e.g., ~180 µs or faster).[10] The rate of increase in Ca²⁺-indicator fluorescence upon photolysis of the DM-nitrophen:Ca²⁺ complex has been measured at 38,000 s⁻¹ at pH 7.2.[15]

What is the affinity of DM-Nitrophen for Ca²⁺ before and after photolysis? Upon photolysis, the affinity of DM-Nitrophen for Ca²⁺ decreases dramatically. The dissociation constant (Kd) for Ca²⁺ changes from approximately 5 nM before photolysis to about 3 mM after photolysis.[8][16]

Can DM-Nitrophen or its photoproducts interfere with my calcium measurements? DM-Nitrophen itself has low fluorescence. However, its photoproducts can be fluorescent and may interfere with certain Ca²⁺ indicators.[14] It is essential to perform control experiments without the Ca²⁺ indicator to assess the background fluorescence from the photoproducts under your experimental conditions.

Key Experimental Parameters

The following table summarizes key quantitative data for DM-Nitrophen to aid in experimental design.

ParameterValueNotes
Quantum Yield (Φ) 0.18For Ca²⁺ release.[3][6][8]
One-Photon Absorption Max (λ_max) ~350 nm[3]
Extinction Coefficient (ε) 4,550 M⁻¹cm⁻¹At 332 nm in EtOH.[16]
Optimal 2P Excitation Wavelength ~720 nmSignificantly more efficient than 810 nm.[4][5]
Ca²⁺ Kd (pre-photolysis) 5 nM[8][16]
Ca²⁺ Kd (post-photolysis) 3 mM[8][16]
Mg²⁺ Kd (pre-photolysis) ~2.5 µM[3]
Rate of Ca²⁺ Release ~38,000 s⁻¹Measured via indicator fluorescence increase.[15]

Experimental Protocols

Protocol 1: In Vitro Calibration of Calcium Release

This protocol describes a method to calibrate the amount of Ca²⁺ released from DM-Nitrophen using a fluorescent Ca²⁺ indicator in a cuvette-based system.

Materials:

  • DM-Nitrophen

  • CaCl₂ solution (standardized)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2, Fluo-3)

  • Buffer solution mimicking intracellular ionic environment (e.g., containing KCl, HEPES, and potentially MgCl₂)

  • Spectrofluorometer

  • UV light source (e.g., mercury arc lamp with appropriate filters or a laser)

Procedure:

  • Prepare a solution containing a known concentration of DM-Nitrophen (e.g., 1 mM) and the Ca²⁺ indicator (e.g., 100 µM) in the experimental buffer.[13]

  • Add a specific amount of CaCl₂ to achieve a desired Ca²⁺ loading of DM-Nitrophen (e.g., 0.5 mM CaCl₂ for 50% loading).[13]

  • Measure the baseline fluorescence of the Ca²⁺ indicator in the spectrofluorometer.

  • Expose the solution to a calibrated pulse of UV light for a defined duration.

  • Immediately after photolysis, measure the fluorescence of the Ca²⁺ indicator again.

  • To quantify the change in free [Ca²⁺], perform a standard Ca²⁺ titration of the indicator in the same buffer to generate a calibration curve.

  • Calculate the amount of released Ca²⁺ by comparing the fluorescence change upon photolysis to the calibration curve.

Protocol 2: Loading Cells with DM-Nitrophen for Intracellular Uncaging

This protocol outlines the general steps for loading DM-Nitrophen into live cells for subsequent photolysis experiments.

Materials:

  • DM-Nitrophen (salt form or AM ester form)

  • Cell culture medium

  • Microinjection setup or patch-clamp rig

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)

  • Imaging system with a UV light source (e.g., confocal microscope with a 405 nm laser or a dedicated uncaging laser)

Method A: Microinjection/Patch Pipette Loading

  • Prepare a solution of the salt form of DM-Nitrophen (e.g., 1-10 mM) in an appropriate intracellular-like solution. This solution can also contain a Ca²⁺ indicator.[11]

  • Load the DM-Nitrophen solution into a microinjection needle or a patch pipette.

  • Carefully inject the solution into the target cell or establish a whole-cell patch-clamp configuration to allow diffusion of the solution into the cytoplasm.[11][13]

  • Allow sufficient time for the DM-Nitrophen to equilibrate within the cell before starting the photolysis experiment.

Method B: AM Ester Loading

  • Prepare a stock solution of DM-Nitrophen, AM ester in anhydrous DMSO.

  • Dilute the stock solution in cell culture medium to the final desired loading concentration (typically in the low micromolar range). The addition of a non-ionic surfactant like Pluronic F-127 can aid in solubilization.

  • Incubate the cells with the DM-Nitrophen, AM solution for a specific duration (e.g., 30-60 minutes) at an appropriate temperature (e.g., 37°C).

  • Wash the cells with fresh medium to remove extracellular DM-Nitrophen, AM.

  • Allow a de-esterification period (e.g., 30 minutes) for intracellular esterases to cleave the AM groups, trapping the active DM-Nitrophen inside the cell.

  • The cells are now ready for uncaging experiments.

Visualizations

DM_Nitrophen_Photolysis_Pathway DMN_Ca DM-Nitrophen:Ca²⁺ (High Affinity, Kd ~5 nM) Photoproducts Photoproducts (Low Affinity, Kd ~3 mM) DMN_Ca->Photoproducts releases Free_Ca Free Ca²⁺ DMN_Ca->Free_Ca mid_point Light UV Light (hv) ~350 nm (1P) ~720 nm (2P) Light->DMN_Ca

Caption: Photolysis of the DM-Nitrophen:Ca²⁺ complex by UV light.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Load_Cells 1. Load Cells with DM-Nitrophen & Indicator Equilibrate 2. Allow Equilibration & De-esterification Load_Cells->Equilibrate Baseline 3. Record Baseline Ca²⁺ Signal Equilibrate->Baseline Photolysis 4. Induce Photolysis (UV Light Pulse) Baseline->Photolysis Record_Signal 5. Record Post-Photolysis Ca²⁺ Signal Photolysis->Record_Signal Quantify 6. Quantify Ca²⁺ Change Record_Signal->Quantify Analyze 7. Analyze Downstream Biological Effect Quantify->Analyze

Caption: A typical experimental workflow for DM-Nitrophen uncaging.

References

common problems with DM-Nitrophen stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DM-Nitrophen. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability, storage, and experimental use of DM-Nitrophen.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing DM-Nitrophen powder?

A1: DM-Nitrophen in its solid, powdered form is stable when stored at -20°C for up to three years.[1] It is crucial to protect it from light and moisture as it is both light-sensitive and hygroscopic.[2] Ensure the container is tightly sealed.

Q2: How should I prepare and store DM-Nitrophen stock solutions?

A2: Stock solutions can be prepared in water or DMSO.[3] For aqueous solutions, concentrations up to 100 mg/mL are possible. For DMSO, the solubility is lower, around 1 mg/mL, and may require warming and sonication to fully dissolve.[1] It is recommended to use anhydrous, newly opened DMSO to avoid issues with hygroscopicity.[1] Once prepared, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Q3: What is the stability of DM-Nitrophen stock solutions?

A3: The stability of stock solutions depends on the solvent and storage temperature. Aqueous stock solutions are reported to be stable for at least three months when stored at 4°C and protected from light.[3] Solutions in solvent stored at -20°C are stable for about one month, while storage at -80°C extends the stability to six months.[1]

Q4: My DM-Nitrophen solution appears to have lost its effectiveness. What could be the cause?

A4: Loss of effectiveness can be due to several factors:

  • Degradation: Improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to the degradation of DM-Nitrophen.

  • Hydrolysis: If using the AM ester form, condensation in the DMSO stock solution can hydrolyze the AM ester group, rendering it unable to be loaded into cells.[3] Always warm the DMSO stock to room temperature before opening to prevent this.[3]

  • Pre-photolysis: Accidental exposure of the compound or solutions to ambient light, especially UV wavelengths, can cause premature uncaging of Ca²⁺, reducing the available active compound for your experiment.

Q5: I am observing unexpected or inconsistent results in my cellular experiments. What are some common issues with using DM-Nitrophen in live cells?

A5: A primary challenge with DM-Nitrophen in cellular studies is its significant affinity for magnesium ions (Mg²⁺).[4][5] In the cytoplasm, where Mg²⁺ concentrations are typically high, DM-Nitrophen can bind to Mg²⁺, which can compete with Ca²⁺ binding and affect the efficiency of Ca²⁺ release upon photolysis.[4][6][7] This can lead to an underestimation of the Ca²⁺ release or altered kinetics.[6] Consider using an alternative caged Ca²⁺ compound with lower Mg²⁺ affinity, such as NP-EGTA, if this is a concern for your experimental system.[4]

Troubleshooting Guides

Problem: Poor Solubility in DMSO
  • Symptom: The DM-Nitrophen powder is not fully dissolving in DMSO at the desired concentration.

  • Possible Cause: The hygroscopic nature of DMSO can impact solubility. The dissolution process can also be kinetically slow.[1][3]

  • Solution:

    • Use fresh, anhydrous DMSO.[1][3]

    • Warm the DMSO and the DM-Nitrophen powder to room temperature before mixing.[3]

    • Use sonication and gentle warming (e.g., to 60°C) to aid dissolution.[1]

    • Allow sufficient time for the compound to dissolve completely.[3]

Problem: Inconsistent Ca²⁺ Uncaging Efficiency
  • Symptom: The magnitude of the Ca²⁺ signal upon photolysis varies between experiments or even within the same experiment.

  • Possible Causes:

    • Incomplete loading of DM-Nitrophen with Ca²⁺.

    • Competition from intracellular Mg²⁺.[4][7]

    • Fluctuations in the photolysis light source intensity.

    • Degradation of the DM-Nitrophen stock solution.

  • Troubleshooting Steps:

start Inconsistent Ca²⁺ Uncaging check_loading Ensure Complete Ca²⁺ Loading (Optimize Ca²⁺:DM-Nitrophen ratio) start->check_loading check_mg Assess Mg²⁺ Interference (Consider Mg²⁺-free internal solutions or alternative cages) check_loading->check_mg If still inconsistent result_ok Consistent Uncaging check_loading->result_ok Problem Resolved check_light Calibrate and Monitor Photolysis Light Source check_mg->check_light If still inconsistent check_mg->result_ok Problem Resolved check_stock Prepare Fresh Stock Solution (Follow proper storage protocols) check_light->check_stock If still inconsistent check_light->result_ok Problem Resolved check_stock->result_ok Problem Resolved

Figure 1. Troubleshooting workflow for inconsistent Ca²⁺ uncaging.
Problem: Potential Interference with Fluorescent Indicators

  • Symptom: You are using a fluorescent Ca²⁺ indicator (e.g., Indo-1) and are concerned about spectral overlap or direct interaction with DM-Nitrophen.

  • Consideration: DM-Nitrophen itself is only weakly fluorescent, but its fluorescence increases upon photolysis.[8] While generally less of an issue compared to other cages like Nitr-5, it's important to perform control experiments to account for any potential artifacts.[8]

  • Recommendation:

    • Measure the fluorescence of your DM-Nitrophen solution before and after photolysis in the absence of your indicator to quantify any background signal changes.

    • If significant interference is observed, consider using a different caged compound or a fluorescent indicator with a more distinct spectral profile.

Data Presentation

Table 1: Stability and Storage of DM-Nitrophen

FormSolventStorage TemperatureShelf LifeKey Considerations
Powder N/A-20°C3 years[1]Protect from light and moisture (hygroscopic).[2]
Solution Water4°CAt least 3 months[3]Protect from light.
Solution Solvent-20°C1 month[1]Aliquot to avoid freeze-thaw cycles.[1]
Solution Solvent-80°C6 months[1]Aliquot to avoid freeze-thaw cycles.[1]
AM Ester Solution Anhydrous DMSO-20°CAt least 6 months[3][9]Protect from light and moisture; warm to room temp before opening.[3][9]

Experimental Protocols

Protocol 1: Reconstitution of DM-Nitrophen Powder
  • Preparation: Bring the vial of DM-Nitrophen powder and the chosen solvent (e.g., anhydrous DMSO or sterile water) to room temperature.

  • Dissolution:

    • For Aqueous Solution: Add the desired volume of sterile water to the vial to achieve the target concentration (e.g., up to 100 mg/mL). Vortex or sonicate briefly to dissolve. If preparing a stock for cell-free experiments, sterile filter the solution through a 0.22 µm filter.[1]

    • For DMSO Solution: Add anhydrous DMSO to the vial.[1] If solubility is an issue, gently warm the solution to 60°C and sonicate until the powder is completely dissolved.[1]

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store immediately at the recommended temperature (-20°C or -80°C).

Protocol 2: Cell Loading with DM-Nitrophen AM Ester

This protocol provides a general guideline. Optimal concentrations and incubation times should be empirically determined for your specific cell type.

  • Prepare Loading Buffer: Prepare a suitable physiological buffer (e.g., Krebs-Ringer-HEPES-glucose buffer) containing 0.5% bovine serum albumin (BSA).[3]

  • Prepare DM-Nitrophen AM Ester Solution: a. Prepare a 1-5 mM stock solution of DM-Nitrophen AM ester in anhydrous DMSO.[3] b. For enhanced dispersion in aqueous media, you can mix 1 µL of 20% Pluronic® F-127 in DMSO with 1 µL of the DM-Nitrophen AM ester stock solution.[3] c. Dilute the DM-Nitrophen AM ester/Pluronic® mixture into the loading buffer to a final concentration of 1-5 µM.[3]

  • Cell Incubation: Replace the cell culture medium with the loading buffer containing DM-Nitrophen AM ester. Incubate the cells for a sufficient duration (typically 30-60 minutes) at 37°C, protected from light.

  • Washing: After incubation, wash the cells with fresh, warm buffer to remove any extracellular DM-Nitrophen AM ester.

  • De-esterification: Allow the cells to rest for a period (e.g., 30 minutes) at room temperature in the dark to ensure complete hydrolysis of the AM ester by intracellular esterases.

  • Experimentation: The cells are now loaded with DM-Nitrophen and ready for photolysis experiments.

cluster_prep Solution Preparation cluster_cell Cellular Loading prep_stock Prepare 1-5 mM Stock in Anhydrous DMSO mix_pluronic Mix with Pluronic® F-127 (Optional, for dispersion) prep_stock->mix_pluronic dilute Dilute to 1-5 µM in Loading Buffer mix_pluronic->dilute incubate Incubate Cells (30-60 min, 37°C, dark) dilute->incubate wash Wash Cells with Fresh Buffer incubate->wash deesterify De-esterification (30 min, RT, dark) wash->deesterify ready Ready for Photolysis deesterify->ready

Figure 2. Experimental workflow for cell loading with DM-Nitrophen AM Ester.

References

Technical Support Center: DM-Nitrophen Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DM-Nitrophen photolysis experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the use of this photolabile calcium cage.

Frequently Asked Questions (FAQs)

Q1: What is DM-Nitrophen and what is it used for?

DM-Nitrophen is a photolabile chelator, often referred to as a "caged" compound, that has a high affinity for divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3] Upon illumination with ultraviolet (UV) light, it undergoes rapid photolysis, releasing the bound ions.[4][5] This property allows for precise temporal and spatial control over intracellular calcium concentrations, making it an invaluable tool for studying a wide range of Ca²⁺-dependent physiological processes, such as neurotransmitter release, muscle contraction, and ion channel gating.[1][6][7]

Q2: What are the key photochemical properties of DM-Nitrophen?

DM-Nitrophen's utility is defined by several key photochemical and binding properties. It exhibits a quantum yield of approximately 0.18, which describes the efficiency of the photorelease process.[1][4] Before photolysis, it binds Ca²⁺ with a very high affinity, having a dissociation constant (Kd) in the nanomolar range (around 5 nM).[4][5] After photolysis, the resulting photoproducts have a significantly lower affinity for Ca²⁺, with a Kd in the millimolar range (around 3 mM).[2][4] The photolysis process itself is very rapid, occurring on a sub-millisecond timescale.[2][8]

Q3: My experiment is showing incomplete photolysis of DM-Nitrophen. What are the potential causes?

Incomplete photolysis of DM-Nitrophen can stem from several factors, often related to the experimental setup and conditions. Common culprits include:

  • Insufficient Light Energy: The photolysis of DM-Nitrophen is a light-dependent process. If the intensity or duration of the UV illumination is inadequate, only a fraction of the DM-Nitrophen molecules will be cleaved, leading to incomplete Ca²⁺ release.[6][7]

  • Incorrect Wavelength: While DM-Nitrophen can be photolysed at various UV wavelengths, its efficiency varies. The optimal wavelength for one-photon excitation is in the near-UV range, typically around 350 nm.[1][4] Using a light source with a different emission spectrum may result in suboptimal photolysis. While photolysis at 405 nm is possible, it is less efficient.[9]

  • Presence of Competing Ions: DM-Nitrophen also binds to other divalent cations, most notably Mg²⁺, which is typically present in high concentrations within cells.[1][2][10] This competition for binding sites can reduce the amount of Ca²⁺-bound DM-Nitrophen available for photolysis, thereby limiting the achievable Ca²⁺ increase.

  • Rebinding of Released Calcium: In situations of partial photolysis, the newly released Ca²⁺ can rebind to the remaining unphotolysed DM-Nitrophen molecules, leading to a transient rise and subsequent rapid decay of the free Ca²⁺ concentration.[2][6][7]

  • Inner Filter Effect: At high concentrations, DM-Nitrophen itself can absorb a significant portion of the incident UV light, preventing it from penetrating deeper into the sample. This "inner filter effect" can lead to non-uniform and incomplete photolysis.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to incomplete DM-Nitrophen photolysis.

Problem: Observed calcium transient is smaller than expected or decays too rapidly.

This is a classic sign of incomplete photolysis. Follow these steps to troubleshoot the issue:

Step 1: Verify Light Source and Delivery

  • Calibrate Your Light Source: The output of lamps can decrease over time. Regularly calibrate the intensity of your UV light source (e.g., xenon or mercury arc lamp, laser) to ensure it delivers sufficient power for photolysis.[4][6]

  • Check Wavelength and Filters: Confirm that the emission wavelength of your light source and any associated filters are appropriate for DM-Nitrophen photolysis (optimally around 350 nm).[1][4]

  • Optimize Exposure Duration and Intensity: Systematically vary the duration and intensity of the UV flash to determine the optimal conditions for complete photolysis in your specific setup. Be mindful that excessive light can be phototoxic to cells.[9]

Step 2: Assess Experimental Solution Composition

  • Consider Magnesium Concentration: Be aware of the Mg²⁺ concentration in your intracellular or experimental solution. High Mg²⁺ levels will compete with Ca²⁺ for binding to DM-Nitrophen.[1][2][10] If permissible for your experiment, reducing the Mg²⁺ concentration can improve the efficiency of Ca²⁺ release.

  • Optimize DM-Nitrophen Concentration: While a higher concentration of DM-Nitrophen can lead to a larger Ca²⁺ release, it can also exacerbate the inner filter effect.[9] Consider titrating the DM-Nitrophen concentration to find a balance between sufficient Ca²⁺ release and uniform photolysis.

  • Account for Cellular Buffers: Remember that endogenous Ca²⁺ buffers within the cell will also bind to the released calcium, potentially dampening the observed transient.[6][7]

Step 3: Refine Experimental Protocol

  • Monitor Photolysis Progress: If possible, use a fluorescent Ca²⁺ indicator with appropriate kinetic properties to monitor the change in intracellular Ca²⁺ concentration during and after photolysis.[4][11] This can provide direct feedback on the completeness of the reaction.

  • Control for Temperature and pH: The binding affinity of DM-Nitrophen for Ca²⁺ can be influenced by temperature and pH.[5][8] Ensure these parameters are stable and consistent across experiments.

Quantitative Data

The following tables summarize key quantitative data for DM-Nitrophen to aid in experimental design and troubleshooting.

Table 1: DM-Nitrophen Properties

PropertyValueReference
Quantum Yield (Φ) ~0.18[1][4]
Extinction Coefficient (ε) at 350 nm 4.33 x 10³ M⁻¹cm⁻¹[1]
Optimal Excitation Wavelength ~350 nm[1][4]

Table 2: Dissociation Constants (Kd)

CationPre-photolysis KdPost-photolysis KdReference
Calcium (Ca²⁺) ~5 nM~3 mM[2][4][5]
Magnesium (Mg²⁺) ~2.5 µMWeakly bound[2][5]

Experimental Protocols

Protocol: Calibration of Light Source for DM-Nitrophen Photolysis

This protocol provides a general framework for calibrating a UV light source to determine the extent of DM-Nitrophen photolysis.

  • Prepare a Calibration Solution:

    • Create a solution mimicking the intracellular ionic environment. A typical solution might contain:

      • 1-10 mM DM-Nitrophen

      • A physiological concentration of KCl (e.g., 100-150 mM)

      • A known concentration of CaCl₂ (e.g., to achieve a desired Ca²⁺ loading of DM-Nitrophen)

      • A suitable pH buffer (e.g., HEPES, pH 7.2)

      • Optionally, a fluorescent Ca²⁺ indicator like Fura-2 or Fluo-4 to monitor Ca²⁺ release.[4][6]

  • Spectrophotometric Measurement (Method 1):

    • Measure the absorbance spectrum of the calibration solution before photolysis, noting the peak at around 350 nm.[1][4]

    • Expose a known volume of the solution in a cuvette to your UV light source for a defined duration and intensity.

    • Measure the absorbance spectrum again after photolysis. The decrease in absorbance at 350 nm corresponds to the amount of DM-Nitrophen that has been photolysed.[4]

    • Calculate the percentage of photolysed DM-Nitrophen based on the change in absorbance.

  • Fluorescence Measurement (Method 2):

    • If using a fluorescent Ca²⁺ indicator, measure the baseline fluorescence of the calibration solution.

    • Expose the solution to your UV light source.

    • Measure the change in fluorescence, which corresponds to the increase in free Ca²⁺.

    • Using the known properties of the indicator and the initial conditions, you can estimate the amount of released Ca²⁺ and thus the extent of DM-Nitrophen photolysis.[6]

  • Data Analysis and Optimization:

    • Repeat the measurements with varying light intensities and exposure durations to create a calibration curve for your specific setup.

    • This will allow you to precisely control the percentage of DM-Nitrophen photolysis in your experiments.

Visualizations

DM-Nitrophen Photolysis Mechanism

G DM-Nitrophen Photolysis DMN_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity) Photoproducts Photoproducts + Ca²⁺ (Low Affinity) DMN_Ca->Photoproducts Photolysis UV_light UV Photon (hv) UV_light->DMN_Ca

Caption: Photolysis of the high-affinity DM-Nitrophen-Ca²⁺ complex by a UV photon yields low-affinity photoproducts and free Ca²⁺.

Troubleshooting Workflow for Incomplete Photolysis

G Troubleshooting Incomplete DM-Nitrophen Photolysis start Incomplete Photolysis Observed check_light 1. Verify Light Source - Calibrate Intensity - Check Wavelength - Optimize Exposure start->check_light check_solution 2. Assess Solution - [Mg²⁺] too high? - [DM-Nitrophen] optimal? - Cellular buffers? check_light->check_solution If problem persists check_protocol 3. Refine Protocol - Monitor Ca²⁺ transient - Control Temp/pH check_solution->check_protocol If problem persists resolved Issue Resolved check_protocol->resolved Successful Optimization

Caption: A stepwise guide to diagnosing and resolving incomplete DM-Nitrophen photolysis.

References

how to avoid off-target effects of DM-Nitrophen uncaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid off-target effects associated with DM-Nitrophen uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is DM-Nitrophen and how does it work?

DM-Nitrophen is a photolabile calcium (Ca²⁺) chelator, commonly referred to as a "caged Ca²⁺". In its caged state, it binds Ca²⁺ with high affinity. Upon photolysis with ultraviolet (UV) light, DM-Nitrophen undergoes a conformational change that dramatically reduces its affinity for Ca²⁺, leading to a rapid and localized increase in intracellular Ca²⁺ concentration. This technique allows for precise spatial and temporal control over Ca²⁺ signaling in cells.

Q2: What are the main off-target effects of DM-Nitrophen uncaging?

The two primary off-target effects are:

  • Magnesium (Mg²⁺) Competition: DM-Nitrophen has a significant affinity for Mg²⁺, which is present at high concentrations (millimolar range) in the cytoplasm.[1][2] This can lead to the unintended release of Mg²⁺ upon photolysis and competition with Ca²⁺ for binding to the uncaged DM-Nitrophen, potentially altering cellular processes that are sensitive to Mg²⁺ concentration.[3][4]

  • Phototoxicity: The high-intensity UV light required for uncaging can be damaging to cells, leading to the formation of reactive oxygen species (ROS), cellular stress, and even cell death.[5] This is a general concern for all caged compounds that require UV photolysis.

Q3: What are the photolysis byproducts of DM-Nitrophen and are they harmful?

Upon photolysis, DM-Nitrophen breaks down into two main products: 2-nitrosoacetophenone and two molecules of iminodiacetic acid. The photochemical pathway and the resulting chromophoric product can differ depending on whether Ca²⁺ is bound to DM-Nitrophen during photolysis.[6] Furthermore, in the presence of Mg²⁺, an additional photoproduct with a Ca²⁺ affinity of 13.3 µM has been reported.[7][8] While these byproducts are generally considered to have low biological activity, it is crucial to perform control experiments to rule out any potential effects in your specific experimental system.

Q4: Should I be concerned about the light flash itself affecting my experiment?

Yes, the light flash, independent of the caged compound, can sometimes elicit a response in biological preparations. It is essential to perform a control experiment where you deliver the same light flash to cells that do not contain DM-Nitrophen to ensure that the observed effects are due to the uncaged Ca²⁺ and not the light itself.

Q5: Are there alternatives to DM-Nitrophen?

Yes, several other caged Ca²⁺ compounds are available, each with its own advantages and disadvantages. Common alternatives include:

  • NP-EGTA: Has a much lower affinity for Mg²⁺ than DM-Nitrophen, making it a better choice when Mg²⁺-related off-target effects are a major concern. However, it generally has a slower Ca²⁺ release rate.[2]

  • DMNPE-4: A derivative of NP-EGTA that is sensitive to two-photon excitation.

  • BIST-2EGTA: A caged Ca²⁺ compound that can be uncaged with visible light (blue-violet range), which can reduce phototoxicity compared to UV light.[9]

Troubleshooting Guides

Issue 1: Suspected Phototoxicity (Cell Blebbing, Unhealthy Appearance, or Death after Uncaging)
Potential Cause Recommended Solution
Excessive Light Intensity Reduce the intensity of the photolysis light source to the minimum level required to elicit a physiological response.
Prolonged Light Exposure Decrease the duration of the light pulse. Use brief, repeated pulses if necessary, allowing for recovery time in between.
Inappropriate Wavelength If possible, use longer wavelengths for uncaging. For single-photon excitation, 405 nm can be effective and less damaging than shorter UV wavelengths.[10] For deeper tissue penetration and reduced scattering and phototoxicity, consider using two-photon uncaging with near-infrared light (typically around 720-740 nm for DM-Nitrophen).[11]
Issue 2: Inconsistent or Unexpected Calcium Transients
Potential Cause Recommended Solution
Mg²⁺ Competition Prepare a Mg²⁺-free intracellular solution for loading DM-Nitrophen via patch pipette. This is the most effective way to minimize Mg²⁺-related artifacts.[4]
Incomplete Saturation of DM-Nitrophen with Ca²⁺ Ensure that the intracellular solution contains an appropriate amount of Ca²⁺ to saturate the DM-Nitrophen. The resting free [Ca²⁺] should be carefully controlled and measured.
Slow Calcium Release A slow rise in the Ca²⁺ transient could be due to the rebinding of released Ca²⁺ to unphotolyzed DM-Nitrophen, especially with partial photolysis.[9] Consider increasing the light intensity to photolyze a larger fraction of the caged compound. If the problem persists, consider using an alternative caged compound with faster release kinetics.
Buffering by Intracellular Components Be aware that endogenous Ca²⁺ buffers will affect the observed Ca²⁺ transient. The concentration of DM-Nitrophen itself can also act as a significant buffer.
Issue 3: No Observable Effect After Uncaging
Potential Cause Recommended Solution
Insufficient Loading of DM-Nitrophen Verify the concentration of DM-Nitrophen in your loading solution. When using a patch pipette, allow sufficient time for the compound to diffuse into the cell.
Inadequate Photolysis Increase the intensity or duration of the light pulse. Ensure your light source is properly aligned and focused on the target area.
Degradation of DM-Nitrophen Protect DM-Nitrophen solutions from ambient light during preparation and storage to prevent premature uncaging.
Biological Insensitivity The cellular process you are studying may not be sensitive to the Ca²⁺ concentrations achieved with uncaging. Try to independently verify the Ca²⁺ sensitivity of your system.

Quantitative Data Summary

The following table summarizes key quantitative properties of DM-Nitrophen and a common alternative, NP-EGTA.

PropertyDM-NitrophenNP-EGTA
Ca²⁺ Dissociation Constant (Kd) - Caged ~5 nM[4]~80 nM[4]
Ca²⁺ Dissociation Constant (Kd) - Uncaged ~3 mM[4]~1 mM[4]
Mg²⁺ Dissociation Constant (Kd) - Caged ~25 µM[4]~9 mM[2]
Two-Photon Cross-Section (GM) ~0.01 GM~0.001 GM

Experimental Protocols

Protocol 1: Preparation of Mg²⁺-free Intracellular Solution for Patch-Clamp Loading

This protocol is designed to minimize the off-target effects of Mg²⁺ competition when using DM-Nitrophen.

Materials:

  • High-purity salts (e.g., KCl, K-Gluconate, HEPES, EGTA)

  • DM-Nitrophen

  • CaCl₂ standard solution

  • High-purity water

  • pH meter and osmometer

Procedure:

  • Prepare a base intracellular solution containing the desired concentrations of salts (e.g., K-Gluconate, KCl, HEPES) but excluding MgCl₂ and CaCl₂.

  • Add DM-Nitrophen to the desired final concentration (typically 1-5 mM).

  • Add a Ca²⁺ buffer (e.g., EGTA or use the DM-Nitrophen itself) to control the free Ca²⁺ concentration.

  • Carefully add a calculated amount of CaCl₂ to achieve the desired resting free [Ca²⁺] (typically around 100 nM) to ensure high saturation of the DM-Nitrophen with Ca²⁺. Software that calculates free ion concentrations in solutions with multiple chelators is highly recommended for this step.

  • Adjust the pH of the solution to the desired value (typically 7.2-7.4) using a suitable base (e.g., KOH).

  • Measure the osmolarity of the solution and adjust it to be slightly lower than the extracellular solution (typically by 10-20 mOsm) using a non-ionic substance like mannitol (B672) or by adjusting the primary salt concentration.

  • Filter the final solution through a 0.22 µm syringe filter before use.

  • Protect the solution from light at all times.

Protocol 2: Control Experiment for Photolysis Artifacts

This protocol helps to distinguish the effects of uncaged Ca²⁺ from potential artifacts of the photolysis process itself.

Procedure:

  • Prepare two identical experimental setups.

  • In the experimental group, load the cells with DM-Nitrophen as per your standard protocol.

  • In the control group, load the cells with an identical intracellular solution that does not contain DM-Nitrophen.

  • Expose both groups to the same photolysis light stimulus (same intensity, duration, and wavelength).

  • Record the cellular response in both groups.

  • Any response observed in the control group can be attributed to an artifact of the light flash (e.g., heating or direct photochemical damage) and should be considered when interpreting the results from the experimental group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_control Control prep_solution Prepare Mg2+-free intracellular solution with DM-Nitrophen load_cell Load cell via patch pipette prep_solution->load_cell record_baseline Record baseline activity load_cell->record_baseline photolysis Apply photolysis light pulse record_baseline->photolysis record_response Record cellular response photolysis->record_response control_load Load cell with DM-Nitrophen-free solution control_photolysis Apply identical light pulse control_load->control_photolysis control_record Record for artifacts control_photolysis->control_record

Caption: Experimental workflow for DM-Nitrophen uncaging with a crucial control for photolysis artifacts.

signaling_pathway light UV Light Pulse dm_nitrophen DM-Nitrophen-Ca2+ light->dm_nitrophen Photolysis ca_ion Free Ca2+ dm_nitrophen->ca_ion Release calmodulin Calmodulin ca_ion->calmodulin Activation camk CaM Kinase calmodulin->camk Activation downstream Downstream Cellular Response camk->downstream

Caption: A simplified signaling pathway initiated by Ca²⁺ release from DM-Nitrophen uncaging.

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Mitigation Strategies off_target Off-Target Effects mg_competition Mg2+ Competition off_target->mg_competition phototoxicity Phototoxicity off_target->phototoxicity mg_free Use Mg2+-free Internal Solution mg_competition->mg_free alt_cage Use Alternative Caged Compound mg_competition->alt_cage optimize_light Optimize Light (Intensity, Duration, Wavelength) phototoxicity->optimize_light two_photon Two-Photon Uncaging phototoxicity->two_photon

Caption: Logical relationship between the problem of off-target effects and mitigation strategies.

References

improving temporal resolution of DM-Nitrophen calcium release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DM-Nitrophen, a photolabile calcium chelator. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to optimize your experiments for high temporal resolution calcium release.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calcium release appears slower than expected. What factors could be limiting the temporal resolution?

A1: Several factors can influence the rate of calcium release from DM-Nitrophen. Here are the key aspects to consider for troubleshooting:

  • Photolysis Light Source: The duration and intensity of the UV light pulse are critical. For the fastest release, a high-intensity, short-duration laser pulse is recommended. A frequency-doubled ruby laser (347 nm) with a pulse duration of ~50 ns has been shown to be effective.[1][2] Slower, less intense light sources, such as mercury arc lamps, will result in a slower rate of calcium release.[3]

  • Competing Ions (Magnesium): DM-Nitrophen has a significant affinity for magnesium ions (Mg²⁺), which are present at millimolar concentrations in the cytoplasm.[4][5] When DM-Nitrophen is complexed with Mg²⁺, photolysis will release a mixture of Ca²⁺ and Mg²⁺, which can complicate the interpretation of your results and affect the kinetics.[5] Consider reducing the Mg²⁺ concentration in your experimental buffer if possible, or use an alternative caged compound with lower Mg²⁺ affinity, such as nitrophenyl-EGTA (NP-EGTA), though NP-EGTA has slower uncaging kinetics.[4][6]

  • pH of the Medium: The photochemistry of the DM-Nitrophen-Ca²⁺ complex is pH-sensitive. The decay of the aci-nitro intermediate, a step in the calcium release process, is faster at higher pH values (e.g., pH 7.9 and 8.9) compared to pH 6.9.[1][2] Ensure your experimental buffer is at the optimal pH for your specific application and be aware that pH can influence the release kinetics.

  • Rebinding of Calcium: After partial photolysis, the released Ca²⁺ can rebind to unphotolyzed DM-Nitrophen. This can lead to a rapid decay of the initial calcium transient, appearing as a pulse rather than a sustained step-increase.[3][5] To achieve a more stable elevation of calcium, a longer or more intense light exposure is needed to photolyze a larger fraction of the DM-Nitrophen.[3]

  • Calcium Indicator Kinetics: The calcium indicator dye you are using to measure the release can also be a limiting factor. If the association rate of the indicator with Ca²⁺ is slower than the release from DM-Nitrophen, your measurements will not reflect the true release kinetics.[1] Use a fast-responding calcium indicator, such as CalciumOrange-5N, to accurately track rapid calcium transients.[7]

Q2: What is the expected rate of calcium release from DM-Nitrophen?

A2: The rate of calcium release from DM-Nitrophen is very rapid, occurring in the microsecond to millisecond timescale. The process involves the decay of transient intermediates. The rate of increase in Ca²⁺-indicator fluorescence upon photolysis of the DM-Nitrophen:Ca²⁺ complex has been measured to be 38,000 s⁻¹ at pH 7.2 and 25°C.[8][9] The photoreleased Ca²⁺ concentration can stabilize to a steady state within 1-2 milliseconds when the chelator concentration is greater than the total Ca²⁺ concentration.[8] An upper limit for the half-time of Ca²⁺ release has been established at approximately 180 microseconds.[1]

Q3: How does DM-Nitrophen compare to other caged calcium compounds like nitrophenyl-EGTA (NP-EGTA)?

A3: DM-Nitrophen and NP-EGTA are both common caged calcium compounds, but they have distinct properties that make them suitable for different applications.

  • Kinetics: DM-Nitrophen generally exhibits faster calcium release kinetics compared to NP-EGTA.[4][8] A large fraction of NP-EGTA uncages with a slower time constant of 10.3 ms (B15284909).[4][6]

  • Calcium Affinity: DM-Nitrophen has a higher pre-photolysis affinity for Ca²⁺ (Kd ≈ 5 nM) compared to NP-EGTA (Kd ≈ 80 nM).[4] After photolysis, both result in products with very low affinity for Ca²⁺, leading to a significant increase in free calcium.

  • Magnesium Affinity: A key difference is their affinity for Mg²⁺. DM-Nitrophen has a significant affinity for Mg²⁺, while NP-EGTA has a negligible affinity.[4][6] This makes NP-EGTA a better choice for experiments in environments with high Mg²⁺ concentrations where Mg²⁺ binding to the cage could be a confounding factor.

Q4: Can I use DM-Nitrophen for two-photon uncaging?

A4: While DM-Nitrophen can be used for two-photon (2P) uncaging, other compounds may be more efficient. The 2P uncaging efficacy of DM-Nitrophen is significantly higher at shorter wavelengths (e.g., 720 nm) compared to longer wavelengths (e.g., 810 nm).[10] Newer caged compounds, such as BIST-2EGTA, have been developed with much larger two-photon cross-sections, making them significantly more effective for 2P uncaging experiments and requiring less laser power and shorter irradiation times.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for DM-Nitrophen and related compounds to facilitate experimental design and comparison.

Table 1: Kinetic Properties of DM-Nitrophen and NP-EGTA

ParameterDM-NitrophenNitrophenyl-EGTA (NP-EGTA)Reference(s)
Ca²⁺ Release Rate (Indicator Fluorescence) 38,000 s⁻¹ (at pH 7.2, 25°C)68,000 s⁻¹ (at pH 7.2, 25°C)[8][9]
Intermediate Decay Rates (in presence of Ca²⁺) 80,000 s⁻¹ and 11,000 s⁻¹500,000 s⁻¹ and 100,000 s⁻¹[8][9]
Uncaging Time Constant (τ) τ_fast_ = 75 ± 11 µs (67%)τ_slow_ = 1.0 ± 0.1 msτ_fast_ = 2.8 ± 0.8 µs (35%)τ_slow_ = 10.3 ± 0.7 ms (65%)[4][6]
Time to Steady State [Ca²⁺] 1-2 ms-[8]
Half-time of Ca²⁺ Release (Upper Limit) ~180 µs-[1][2]

Table 2: Ion Affinity of Caged Calcium Compounds

CompoundPre-photolysis K_d_ for Ca²⁺Post-photolysis K_d_ for Ca²⁺K_d_ for Mg²⁺Reference(s)
DM-Nitrophen 5 nM3 mM2.5 µM[4][12]
Nitrophenyl-EGTA (NP-EGTA) 80 nM1 mMNegligible[4][6]
BIST-2EGTA 82 nM (at pH 7.2)~1 mM-[10]

Experimental Protocols

Protocol 1: General Procedure for UV Flash Photolysis of DM-Nitrophen

This protocol outlines the essential steps for achieving rapid calcium release from DM-Nitrophen using a UV flash lamp or laser.

  • Preparation of DM-Nitrophen Solution:

    • Prepare a fresh stock solution of DM-Nitrophen (15-20 mM) in an appropriate buffer.

    • Determine the accurate concentration by measuring its absorbance at 350 nm using an extinction coefficient of 4.33 x 10³ M⁻¹cm⁻¹.[4]

    • For experiments, dilute the stock solution to the desired final concentration (e.g., 2 mM) in your experimental buffer.[6]

    • Add CaCl₂ to achieve the desired initial Ca²⁺ loading of DM-Nitrophen (e.g., 40% occupancy with 0.8 mM CaCl₂ for a 2 mM DM-Nitrophen solution).[6]

  • Cell Loading (if applicable):

    • Load the DM-Nitrophen/Ca²⁺ solution into the cell or experimental chamber. This can be achieved through methods like microinjection or inclusion in the patch pipette solution.[13]

    • If using fluorescent indicators to monitor calcium, co-load the indicator dye (e.g., Oregon Green BAPTA-5N, CalciumOrange-5N) with the DM-Nitrophen solution.

  • Photolysis:

    • Use a high-energy, short-pulse UV light source. A frequency-doubled ruby laser (347 nm) or a suitable UV flash lamp is recommended.

    • The light pulse should be focused on the region of interest.

    • The duration and intensity of the light pulse will determine the fraction of DM-Nitrophen that is photolyzed and thus the magnitude of the calcium increase.

  • Data Acquisition:

    • Use a high-speed detection system, such as a confocal microscope in point scan mode or a photodiode, to monitor the fluorescence changes of the calcium indicator with high temporal resolution.

    • Acquire data immediately before, during, and after the photolysis event to capture the full kinetic profile of the calcium transient.

  • Environmental Considerations:

    • Conduct experiments in a room with yellow filtered light (500 nm long-pass) to prevent unwanted photolysis of DM-Nitrophen.[4]

Visualizations

DM_Nitrophen_Photolysis_Pathway cluster_pre Pre-Photolysis cluster_photolysis Photolysis cluster_post Post-Photolysis DM_Ca DM-Nitrophen-Ca²⁺ Complex (High Affinity) UV_light UV Light Pulse (e.g., 347 nm) Photoproducts Low Affinity Photoproducts UV_light->Photoproducts cleavage Free_Ca Free Ca²⁺ UV_light->Free_Ca release

Caption: Photolysis pathway of DM-Nitrophen.

Troubleshooting_Temporal_Resolution Start Slow Ca²⁺ Release Observed Light_Source Check Photolysis Light Source (Intensity & Duration) Start->Light_Source Mg_Concentration Evaluate Mg²⁺ Concentration Start->Mg_Concentration pH_Buffer Verify Buffer pH Start->pH_Buffer Indicator_Kinetics Assess Ca²⁺ Indicator Speed Start->Indicator_Kinetics Solution1 Use High-Intensity, Short-Pulse Laser Light_Source->Solution1 Solution2 Reduce [Mg²⁺] or Use NP-EGTA Mg_Concentration->Solution2 Solution3 Adjust pH towards 7.9-8.9 if possible pH_Buffer->Solution3 Solution4 Use a Fast Ca²⁺ Indicator (e.g., CalciumOrange-5N) Indicator_Kinetics->Solution4

Caption: Troubleshooting slow Ca²⁺ release.

Experimental_Workflow Prep 1. Prepare DM-Nitrophen/Ca²⁺ Solution Load 2. Load Cell/Chamber Prep->Load Photolyze 3. UV Flash Photolysis Load->Photolyze Acquire 4. High-Speed Data Acquisition Photolyze->Acquire Analyze 5. Analyze Ca²⁺ Transient Kinetics Acquire->Analyze

Caption: DM-Nitrophen experimental workflow.

References

Technical Support Center: DM-Nitrophen in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of DM-Nitrophen in live cell imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DM-Nitrophen and why is it used in live cell imaging?

DM-Nitrophen is a photolabile chelator, often referred to as a "caged" calcium (Ca²⁺) compound. It has a high affinity for Ca²⁺ ions in its inactive state, effectively trapping them.[1][2][3] Upon illumination with ultraviolet (UV) light, DM-Nitrophen undergoes rapid photolysis, causing a significant and swift decrease in its affinity for Ca²⁺ and releasing the bound ions into the cell.[2][3][4] This allows for precise temporal and spatial control over intracellular Ca²⁺ concentrations, making it a valuable tool for studying a wide range of Ca²⁺-dependent cellular processes.[5][6]

Q2: What are the main advantages of using DM-Nitrophen?

The primary advantages of DM-Nitrophen include its high affinity for Ca²⁺ before photolysis (Kd ≈ 5 nM) and a dramatic decrease in affinity after photolysis (Kd > 3 mM).[7][8] This large change in affinity allows for the generation of substantial and rapid increases in intracellular Ca²⁺ concentration.[7] It also possesses a relatively high quantum efficiency (0.18) and a fast rate of photolysis, enabling Ca²⁺ release on a sub-millisecond timescale.[4][7]

Q3: What is the major limitation of DM-Nitrophen?

The most significant drawback of DM-Nitrophen is its high affinity for magnesium ions (Mg²⁺), with a dissociation constant (Kd) of approximately 2.5 µM.[8] Given that the intracellular concentration of Mg²⁺ is typically in the millimolar range, a substantial fraction of DM-Nitrophen will be bound to Mg²⁺ inside the cell.[7][9] Photolysis will therefore release a mixture of both Ca²⁺ and Mg²⁺, which can complicate the interpretation of experimental results.[7]

Q4: How can I load DM-Nitrophen into live cells?

There are two primary methods for loading DM-Nitrophen into live cells:

  • Microinjection or Patch Pipette: The salt form of DM-Nitrophen can be dissolved in the intracellular solution and introduced directly into the cell via microinjection or a patch pipette during whole-cell patch-clamp experiments.[10][11][12]

  • AM Ester Form: A membrane-permeant acetoxymethyl (AM) ester form of DM-Nitrophen is available.[8] This form can be loaded into cells by incubation. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active DM-Nitrophen in the cytoplasm.[8]

Q5: At what wavelength should I perform the photolysis of DM-Nitrophen?

DM-Nitrophen is typically photolyzed using near-UV light.[2][3] While the optimal wavelength for one-photon excitation is in the UV-A range (around 350 nm), photolysis can also be efficiently achieved using two-photon excitation at longer wavelengths (e.g., 720 nm).[13][14] Efficient single-photon photolysis at 405 nm has also been reported.[15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak Ca²⁺ signal after photolysis. 1. Inadequate loading of DM-Nitrophen. - Increase the concentration of DM-Nitrophen in the loading solution.- For AM ester loading, increase the incubation time or temperature.- Confirm cell viability after loading.
2. Insufficient photolysis. - Increase the intensity or duration of the UV light pulse.- Ensure the light source is properly focused on the region of interest.- Check the age and performance of your lamp or laser.
3. Low Ca²⁺ saturation of DM-Nitrophen. - Ensure the loading solution contains an appropriate concentration of Ca²⁺ to achieve the desired level of saturation. A resting free [Ca²⁺] of ~10 µM might be needed for ~99.5% occupancy.[7]
4. Interference from cellular Ca²⁺ buffers. - Be aware that endogenous Ca²⁺ binding proteins will buffer the released Ca²⁺. The observed [Ca²⁺] change may be smaller than expected.
Cell death or signs of phototoxicity. 1. Excessive UV light exposure. - Minimize the photolysis light intensity and duration to the minimum required for a sufficient Ca²⁺ signal.[16]- Use a higher wavelength for two-photon excitation to reduce phototoxicity.
2. High intracellular concentration of DM-Nitrophen or its photoproducts. - Titrate the DM-Nitrophen concentration to the lowest effective level.- Limit the number of photolysis events in the same cell.
Unexpected or complex Ca²⁺ dynamics (e.g., slow rise or decay). 1. Interference from Mg²⁺. - Be aware that DM-Nitrophen's affinity for Mg²⁺ can affect Ca²⁺ release kinetics. The presence of Mg²⁺ can speed the photorelease of Ca²⁺ but slow its relaxation to a new steady state.[17]- Consider using a Ca²⁺ cage with lower Mg²⁺ affinity, such as NP-EGTA, if Mg²⁺ interference is a major concern.[7]
2. Rebinding of released Ca²⁺ to unphotolyzed DM-Nitrophen. - Brief light exposures that only partially photolyze the DM-Nitrophen can lead to a rapid decay of the Ca²⁺ signal as it rebinds to the remaining caged compound.[10]- Longer light exposures that completely photolyze the DM-Nitrophen will result in a slower decay of the Ca²⁺ signal, which is then dependent on cellular extrusion mechanisms.[10]
3. Interaction with fluorescent Ca²⁺ indicators. - Some caged compounds can be fluorescent themselves and their fluorescence can change upon photolysis, potentially interfering with the signal from your Ca²⁺ indicator.[18] DM-Nitrophen itself is scarcely fluorescent, but its photoproducts show some fluorescence.[18]

Quantitative Data Summary

Table 1: Properties of DM-Nitrophen

PropertyValueReference
Ca²⁺ Dissociation Constant (Kd) - Before Photolysis 5 nM[7][8]
Ca²⁺ Dissociation Constant (Kd) - After Photolysis > 3 mM[7][8]
Mg²⁺ Dissociation Constant (Kd) 2.5 µM[8]
Quantum Yield 0.18[5][7]
One-Photon Excitation Maximum ~350 nm
Two-Photon Cross-Section 0.01 GM[14]

Table 2: Example Experimental Parameters

ParameterExample ValueCell Type / SystemReference
Loading Concentration (Microinjection) 2 - 10 mMCrayfish neuromuscular junction[19]
Loading Concentration (Patch Pipette) 1 mMGuinea-pig cardiac myocytes[12]
Loading Concentration (Patch Pipette) 1.51 mMNeuron[14]
Photolysis Light Source Frequency-doubled ruby laser (347 nm)In vitro[5]
Photolysis Light Source Mode-locked Ti:sapphire laser (two-photon)Guinea-pig cardiac myocytes[12]
Resulting [Ca²⁺] increase 50 - 200 µMIn vitro with Ca²⁺ indicators[1]

Experimental Protocols

Protocol 1: Loading DM-Nitrophen via Whole-Cell Patch Pipette

  • Prepare the Internal Solution:

    • Prepare a standard internal (pipette) solution appropriate for your cell type.

    • Dissolve DM-Nitrophen (salt form) directly into the internal solution to a final concentration of 1-5 mM.

    • Add CaCl₂ to the internal solution to achieve the desired Ca²⁺ saturation of DM-Nitrophen. The final free [Ca²⁺] should be calculated based on the affinities of DM-Nitrophen for Ca²⁺ and Mg²⁺ and the concentrations of all relevant ions.

    • To minimize Mg²⁺ interference, consider using an internal solution with low or no Mg²⁺.

    • Include a fluorescent Ca²⁺ indicator (e.g., Fluo-4, Fura-2) in the internal solution to monitor intracellular Ca²⁺ changes.

    • Filter the final internal solution through a 0.2 µm syringe filter.

  • Cell Loading:

    • Establish a whole-cell patch-clamp configuration on the target cell.

    • Allow the internal solution containing DM-Nitrophen and the Ca²⁺ indicator to diffuse into the cell for at least 5-10 minutes before starting the experiment.

  • Photolysis and Imaging:

    • Position the cell on the microscope stage.

    • Acquire a baseline fluorescence recording of the Ca²⁺ indicator.

    • Deliver a brief pulse of UV light to the desired region of the cell to photolyze DM-Nitrophen.

    • Continuously record the fluorescence of the Ca²⁺ indicator to measure the resulting change in intracellular Ca²⁺ concentration.

Protocol 2: Loading DM-Nitrophen using the AM Ester Form

  • Prepare the Loading Solution:

    • Prepare a stock solution of DM-Nitrophen AM in anhydrous DMSO (e.g., 1-10 mM).

    • Dilute the stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final working concentration (typically 1-10 µM).

    • The addition of a non-ionic dispersant like Pluronic F-127 (at a final concentration of ~0.02%) can aid in the solubilization of the AM ester in the aqueous buffer.

  • Cell Loading:

    • Grow cells on a suitable imaging dish or coverslip.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the DM-Nitrophen AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for your specific cell type.

    • After incubation, wash the cells 2-3 times with the physiological buffer to remove extracellular DM-Nitrophen AM.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Photolysis and Imaging:

    • Follow the same procedure as described in Protocol 1, step 3.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Loading Solution (DM-Nitrophen + Ca²⁺ + Indicator) load_cells Load Cells (Microinjection or AM Ester Incubation) prep_solution->load_cells baseline Acquire Baseline Fluorescence Image load_cells->baseline photolysis UV Photolysis (Uncaging) baseline->photolysis imaging Record Post-Photolysis Fluorescence Images photolysis->imaging analysis Analyze Ca²⁺ Dynamics (Amplitude, Kinetics) imaging->analysis interpretation Interpret Biological Response analysis->interpretation

Fig. 1: Experimental workflow for a typical DM-Nitrophen uncaging experiment.

signaling_pathway uv_light UV Light Pulse dm_nitrophen DM-Nitrophen-Ca²⁺ uv_light->dm_nitrophen Photolysis ca_increase ↑ Intracellular [Ca²⁺] dm_nitrophen->ca_increase Release synaptic_vesicle Synaptic Vesicle Fusion ca_increase->synaptic_vesicle neurotransmitter Neurotransmitter Release synaptic_vesicle->neurotransmitter

Fig. 2: Simplified signaling pathway of Ca²⁺-evoked neurotransmitter release.

References

Technical Support Center: Correcting for DM-Nitrophen Fluorescence Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address fluorescence artifacts encountered during experiments involving the caged calcium compound, DM-Nitrophen.

Frequently Asked Questions (FAQs)

Q1: What is DM-Nitrophen and why is it used?

A1: DM-Nitrophen is a photolabile calcium chelator, often referred to as a "caged Ca2+" compound. It has a high affinity for calcium ions in its inactive state. Upon photolysis with UV light, it undergoes a structural change that dramatically reduces its affinity for Ca2+, leading to a rapid and localized release of calcium ions.[1][2][3][4] This property makes it an invaluable tool for studying the precise role of calcium signaling in various cellular processes, such as neurotransmitter release and synaptic plasticity.[2][3][5]

Q2: What is the primary cause of fluorescence artifacts when using DM-Nitrophen?

A2: While DM-Nitrophen itself is only scarcely fluorescent, its photolysis byproducts can exhibit significant fluorescence.[6] This increase in fluorescence upon UV irradiation can contaminate the signal from the primary fluorescent calcium indicator (e.g., Fura-2, Indo-1), leading to an overestimation of the true intracellular calcium concentration.

Q3: What factors can influence the magnitude of the fluorescence artifact?

A3: The extent of the fluorescence artifact from DM-Nitrophen photoproducts can be influenced by several factors, including:

  • Concentration of DM-Nitrophen: Higher concentrations will lead to a greater concentration of fluorescent photoproducts.

  • Intensity and duration of UV illumination: More intense or prolonged UV exposure will result in more extensive photolysis and thus a stronger artifact.

  • Local cellular environment: The fluorescence properties of the photoproducts can be influenced by factors such as pH, and the concentrations of other ions like Mg2+ and ATP, which can compete for binding to DM-Nitrophen.[1][4][7]

Q4: Can the fluorescence of DM-Nitrophen photoproducts be spectrally separated from my calcium indicator?

Troubleshooting Guides

Problem: I am observing an unexpected increase in fluorescence that does not seem to correlate with the expected calcium dynamics.

This is a common issue arising from the intrinsic fluorescence of DM-Nitrophen's photoproducts. Here are steps to identify and correct for this artifact:

1. Perform Control Experiments:

  • Control 1: DM-Nitrophen without a Calcium Indicator:

    • Load your cells or prepare your in vitro system with DM-Nitrophen but without the fluorescent calcium indicator.

    • Expose the sample to the same UV photolysis protocol used in your experiment.

    • Measure the fluorescence emission across the spectral range of your calcium indicator. This will give you a direct measurement of the fluorescence originating solely from the photoproducts.

  • Control 2: Calcium Indicator without DM-Nitrophen:

    • Load your cells or prepare your system with the calcium indicator alone.

    • Expose the sample to the same UV photolysis protocol.

    • This control helps to assess any photobleaching or photoactivation of the indicator itself, independent of DM-Nitrophen.

2. Background Subtraction Methods:

  • Simple Background Subtraction:

    • From your experimental data (DM-Nitrophen + calcium indicator), subtract the fluorescence signal obtained from the "DM-Nitrophen only" control experiment (Control 1). This should be done on a point-by-point or frame-by-frame basis.

  • Spectral Unmixing:

    • If your imaging system has spectral detection capabilities, you can use linear unmixing algorithms.

    • Acquire the emission spectrum of your calcium indicator (from Control 2) and the emission spectrum of the DM-Nitrophen photoproducts (from Control 1).

    • Use these spectra as "reference spectra" to mathematically separate their respective contributions to the mixed signal in your actual experiment.

Data Presentation: Spectral Properties

Due to the lack of a standardized, publicly available emission spectrum for DM-Nitrophen photoproducts, it is crucial to determine this empirically. The following table outlines the known spectral properties and highlights the data you should aim to collect.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Key Considerations
DM-Nitrophen (pre-photolysis) ~350Minimally FluorescentGenerally not a significant source of artifact.
DM-Nitrophen Photoproducts UV (e.g., 350-360)To be determined empirically Emission overlaps with common Ca2+ indicators. Spectrum may be broad.
Fura-2 (Ca2+-bound) ~340~510Excitation overlaps with DM-Nitrophen photolysis.
Fura-2 (Ca2+-free) ~380~510Ratiometric properties can be skewed by artifact.
Indo-1 (Ca2+-bound) ~350~405Excitation overlaps with DM-Nitrophen photolysis.
Indo-1 (Ca2+-free) ~350~485Ratiometric properties can be skewed by artifact.

Experimental Protocols

Protocol 1: Characterizing the Fluorescence Artifact of DM-Nitrophen Photoproducts

Objective: To measure the fluorescence emission spectrum of DM-Nitrophen photoproducts under your experimental conditions.

Materials:

  • DM-Nitrophen

  • Your standard intracellular or experimental buffer

  • Spectrofluorometer or a confocal microscope with spectral imaging capabilities

  • UV light source for photolysis (e.g., 355 nm laser or mercury lamp with appropriate filters)

Methodology:

  • Sample Preparation: Prepare a solution of DM-Nitrophen in your experimental buffer at the same concentration you use in your experiments.

  • Baseline Measurement: Record the baseline fluorescence emission spectrum of the DM-Nitrophen solution before UV exposure. Excite at the wavelength used for photolysis (e.g., 355 nm) and scan the emission from 400 nm to 600 nm.

  • Photolysis: Expose the sample to a brief pulse of UV light, similar in duration and intensity to what you use for calcium uncaging.

  • Post-Photolysis Measurement: Immediately after photolysis, record the fluorescence emission spectrum again using the same excitation and emission parameters as in step 2.

  • Repeat and Saturate: Repeat steps 3 and 4 with successive UV pulses until the fluorescence signal no longer increases, indicating that most of the DM-Nitrophen has been photolyzed.

  • Data Analysis: Subtract the baseline spectrum (step 2) from the maximal post-photolysis spectrum (from step 5) to obtain the net emission spectrum of the photoproducts.

Protocol 2: Correcting for the Fluorescence Artifact using Background Subtraction

Objective: To apply a correction to your calcium imaging data to remove the contribution from DM-Nitrophen photoproduct fluorescence.

Methodology:

  • Acquire Experimental Data: Perform your calcium uncaging experiment with both DM-Nitrophen and your chosen calcium indicator, recording the time-lapse fluorescence images.

  • Acquire Control Data: In a separate but identical preparation, perform the "DM-Nitrophen only" control experiment (Control 1 from the Troubleshooting Guide), recording a time-lapse of the artifact fluorescence under the same imaging and photolysis conditions.

  • Image Registration (if necessary): If there is any movement in your sample between the experimental and control recordings, use image registration software to align the images.

  • Background Subtraction: For each time point after the photolysis flash, subtract the corresponding image from the control data (artifact only) from your experimental data (signal + artifact).

    • Corrected Image = Experimental Image - Control Image

  • Analysis: Analyze the corrected time-lapse data to quantify the true calcium-dependent fluorescence changes.

Visualizations

Experimental Workflow for Artifact Correction

experimental_workflow cluster_exp Main Experiment cluster_ctrl Control Experiment cluster_analysis Data Analysis exp_prep Prepare Sample (Cells + DM-Nitrophen + Ca2+ Indicator) exp_photolysis UV Photolysis (Uncaging) exp_prep->exp_photolysis exp_record Record Fluorescence (Signal + Artifact) exp_photolysis->exp_record subtract Background Subtraction (Pixel-by-pixel) exp_record->subtract Experimental Data ctrl_prep Prepare Control Sample (Cells + DM-Nitrophen only) ctrl_photolysis UV Photolysis (Same parameters) ctrl_prep->ctrl_photolysis ctrl_record Record Fluorescence (Artifact only) ctrl_photolysis->ctrl_record ctrl_record->subtract Control Data corrected_data Corrected Data (True Ca2+ Signal) subtract->corrected_data

Caption: Workflow for correcting DM-Nitrophen fluorescence artifacts.

Signaling Pathway: Synaptic Plasticity (LTP)

synaptic_plasticity cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine cluster_dm Experimental Intervention ap Action Potential glut_release Glutamate Release ap->glut_release nmda NMDA Receptor glut_release->nmda binds ampa AMPA Receptor glut_release->ampa binds ca_influx Ca2+ Influx nmda->ca_influx Mg2+ block removed camk2 CaMKII Activation ca_influx->camk2 ampa_phos AMPA-R Phosphorylation & Insertion camk2->ampa_phos ltp Long-Term Potentiation ampa_phos->ltp dm_nitrophen DM-Nitrophen (loaded in spine) uv_photolysis UV Photolysis dm_nitrophen->uv_photolysis ca_release Controlled Ca2+ Release uv_photolysis->ca_release ca_release->camk2 mimics/enhances influx

Caption: Role of Ca2+ in LTP, with experimental manipulation via DM-Nitrophen.

References

Technical Support Center: Ensuring Uniform DM-Nitrophen Loading in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DM-Nitrophen tissue loading. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure uniform loading of DM-Nitrophen in their tissue samples for precise calcium uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is DM-Nitrophen and why is its uniform loading critical?

A1: DM-Nitrophen is a photolabile calcium chelator, or "caged" calcium compound, used to experimentally control intracellular calcium concentrations.[1][2][3] Upon illumination with UV light, it rapidly releases bound calcium, allowing researchers to study the effects of sudden calcium increases on cellular processes. Uniform loading is critical because a non-uniform distribution will lead to inconsistent and unpredictable calcium release across the tissue sample upon photolysis. This can result in misleading data, as different cells will experience different calcium concentrations, potentially activating different signaling pathways or leading to variable responses.[4][5]

Q2: How is DM-Nitrophen typically loaded into tissue samples like brain slices?

A2: DM-Nitrophen, often in its acetoxymethyl (AM) ester form, is loaded by incubating the tissue slice in a solution containing the compound.[2][6] The AM ester group makes the molecule more lipophilic, allowing it to cross cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, membrane-impermeant form of DM-Nitrophen in the cytoplasm. This method is analogous to the loading of fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM.[6]

Q3: How can I assess the uniformity of DM-Nitrophen loading?

A3: Since DM-Nitrophen is not fluorescent, its distribution cannot be directly visualized with a standard fluorescence microscope. A common and practical approach is to co-load the tissue with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM). The uniformity of the dye's fluorescence across the tissue can serve as a proxy for the distribution of the co-loaded DM-Nitrophen. Advanced techniques like two-photon microscopy can be used to assess loading in deeper tissue layers. For direct but more technically demanding visualization, methods such as autoradiography with radiolabeled DM-Nitrophen or mass spectrometry imaging could be employed.[7][8][9][10][11]

Q4: What are the key factors that influence the uniformity of DM-Nitrophen loading?

A4: Several factors can affect how evenly DM-Nitrophen penetrates and is retained in a tissue sample. These include:

  • Incubation Time: Sufficient time is needed for the compound to diffuse throughout the slice.

  • Temperature: Higher temperatures can increase the rate of diffusion and enzymatic activity, but may also impact tissue viability.

  • Concentration: The concentration of DM-Nitrophen in the loading solution will affect the final intracellular concentration.

  • Tissue Thickness and Health: Thicker or less healthy slices can impede diffusion to the center of the tissue.

  • Solubilizing Agents: The concentrations of DMSO and non-ionic surfactants like Pluronic F-127 are critical for preventing aggregation and facilitating membrane transport.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Weak or no physiological response to calcium uncaging. 1. Poor loading efficiency: DM-Nitrophen did not effectively enter the cells. 2. Insufficient photolysis: The light stimulus is not strong enough to uncage a significant amount of calcium. 3. Presence of high endogenous calcium buffers: The released calcium is quickly buffered by intracellular proteins.1. Optimize loading protocol: Increase incubation time, adjust DM-Nitrophen concentration, or optimize the concentration of DMSO and Pluronic F-127. Ensure the AM ester is not hydrolyzed before use. 2. Increase light intensity or duration: Calibrate your light source to ensure sufficient power is delivered to the sample. 3. Increase DM-Nitrophen concentration: A higher intracellular concentration of the caged compound may be needed to overcome endogenous buffering.
Inconsistent or variable responses across the tissue sample. 1. Non-uniform loading: A concentration gradient of DM-Nitrophen exists from the outer to the inner layers of the tissue. 2. Uneven illumination: The light source is not evenly illuminating the entire field of view.1. Improve loading uniformity: Increase incubation time, gently agitate the loading solution, or try loading at a slightly elevated temperature (e.g., 37°C) for a shorter period. For thicker slices, consider direct application of a small volume of concentrated loading solution onto the slice surface. 2. Align and calibrate your light source: Ensure your microscope's illumination pathway is properly aligned for homogenous field illumination.
Cellular damage or death after loading. 1. Toxicity from high concentrations of DM-Nitrophen, DMSO, or Pluronic F-127. 2. Prolonged incubation at elevated temperatures. 1. Titrate loading components: Determine the lowest effective concentrations of DM-Nitrophen, DMSO, and Pluronic F-127 that provide adequate loading. 2. Reduce incubation time and/or temperature: Find a balance that allows for sufficient loading without compromising tissue health. Ensure continuous oxygenation of the loading solution.
Fluorescence of co-loaded indicator dye is dim or patchy. 1. Suboptimal dye loading: Similar to DM-Nitrophen, the fluorescent indicator may not have loaded efficiently. 2. Photobleaching: Excessive exposure to excitation light during visualization.1. Follow optimized protocols for AM ester dye loading: Pay close attention to recommended concentrations of the dye, DMSO, and Pluronic F-127. 2. Minimize light exposure: Use the lowest possible excitation intensity and exposure time needed to acquire an image.

Experimental Protocols

Protocol for Loading DM-Nitrophen AM and a Fluorescent Calcium Indicator into Brain Slices

This protocol is a general guideline and may require optimization for specific tissue types and experimental conditions.

Materials:

  • DM-Nitrophen AM

  • Fluorescent Calcium Indicator AM (e.g., Fluo-4 AM)

  • High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127 (20% stock solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of DM-Nitrophen AM in anhydrous DMSO.

    • Prepare a 1 mM stock solution of the fluorescent calcium indicator AM in anhydrous DMSO.

    • Note: Store stock solutions desiccated and protected from light at -20°C.

  • Prepare Loading Solution:

    • In a microcentrifuge tube, add the desired volume of DM-Nitrophen AM stock solution to oxygenated aCSF to achieve a final concentration typically in the range of 10-100 µM.

    • Add the fluorescent calcium indicator AM stock solution to a final concentration of 1-10 µM.

    • Add an equal volume of 20% Pluronic F-127 to the volume of the AM ester stock solutions added. The final concentration of Pluronic F-127 should be around 0.02-0.1%.

    • Vortex the solution thoroughly to disperse the AM esters.

  • Tissue Incubation:

    • Place the brain slices in a small incubation chamber containing the loading solution.

    • Incubate for 30-60 minutes at 30-37°C. The optimal time and temperature should be determined empirically.

    • Ensure the solution is continuously and gently oxygenated.

  • Washing and De-esterification:

    • After incubation, transfer the slices to fresh, oxygenated aCSF at room temperature.

    • Allow the slices to rest for at least 30 minutes to permit the complete de-esterification of the AM esters by intracellular esterases.

  • Assessing Loading Uniformity:

    • Mount a loaded slice on a fluorescence microscope.

    • Using the appropriate filter set for the fluorescent indicator, acquire a low-magnification image of the slice.

    • Visually inspect the fluorescence intensity across the slice. Uniform fluorescence suggests uniform loading of both the indicator and DM-Nitrophen. For a more quantitative assessment, analyze the fluorescence intensity profile across different regions of the slice.

Quantitative Data Summary

ParameterRecommended RangeNotes
DM-Nitrophen AM Concentration 10 - 100 µMHigher concentrations may be needed for tissues with high endogenous buffers, but can also increase toxicity.
Fluorescent Indicator AM Conc. 1 - 10 µMSufficient for visualization without causing excessive calcium buffering.
DMSO Final Concentration < 0.5%Higher concentrations can be cytotoxic.
Pluronic F-127 Final Conc. 0.02 - 0.1%Aids in solubilizing the AM esters.
Incubation Temperature 30 - 37 °CHigher temperatures increase loading speed but may reduce tissue viability.
Incubation Time 30 - 60 minutesLonger times may be needed for thicker slices, but increase the risk of cytotoxicity.

Visualizations

Experimental Workflow for DM-Nitrophen Loading

G cluster_prep Preparation cluster_loading Loading cluster_validation Validation & Experiment prep_stocks Prepare AM Ester Stock Solutions (DM-Nitrophen & Dye) prep_loading Prepare Loading Solution (aCSF + AM Esters + Pluronic F-127) prep_stocks->prep_loading incubate Incubate Tissue Slice (30-60 min at 30-37°C) prep_loading->incubate wash Wash Slice in aCSF incubate->wash deesterify De-esterification ( >30 min at RT) wash->deesterify assess Assess Loading Uniformity (Fluorescence Microscopy) deesterify->assess experiment Proceed to Calcium Uncaging Experiment assess->experiment

Caption: Workflow for loading tissue samples with DM-Nitrophen AM and a fluorescent indicator.

Troubleshooting Logic for Non-Uniform Loading

G cluster_solutions Solutions for Non-Uniform Loading start Problem: Inconsistent Response to Uncaging check_loading Assess Loading Uniformity (Co-loaded Fluorescent Dye) start->check_loading is_uniform Is Loading Uniform? check_loading->is_uniform inc_time Increase Incubation Time is_uniform->inc_time No check_illumination Check Illumination Uniformity is_uniform->check_illumination Yes inc_temp Increase Temperature agitate Gentle Agitation direct_app Direct Application on Slice

Caption: Decision tree for troubleshooting inconsistent experimental results.

Simplified Calcium Signaling Pathway

G A non-uniform DM-Nitrophen load leads to variable [Ca²⁺] increases, causing heterogeneous activation of downstream pathways. cluster_stimulus Stimulus cluster_response Cellular Response photolysis UV Light Pulse (Photolysis of DM-Nitrophen) ca_inc Rapid Increase in Intracellular [Ca²⁺] photolysis->ca_inc camk Activation of Ca²⁺/Calmodulin-Dependent Kinases (CaMKs) ca_inc->camk neuro_release Neurotransmitter Release ca_inc->neuro_release gene_exp Changes in Gene Expression camk->gene_exp

Caption: Impact of calcium uncaging on downstream cellular signaling pathways.

References

long-term stability of DM-Nitrophen stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DM-Nitrophen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of DM-Nitrophen stock solutions and to offer troubleshooting assistance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is DM-Nitrophen and what is its primary application in research?

DM-Nitrophen is a photolabile calcium (Ca²⁺) chelator, often referred to as a "caged Ca²⁺" compound. Its primary application is in cellular biology and neuroscience to precisely control intracellular Ca²⁺ concentrations. Upon illumination with UV light, DM-Nitrophen undergoes rapid photolysis, releasing caged Ca²⁺ ions. This allows researchers to artificially induce transient increases in intracellular Ca²⁺ levels, mimicking cellular signaling events and studying their downstream effects, such as neurotransmitter release and muscle contraction.[1][2][3]

Q2: What are the recommended storage conditions for DM-Nitrophen powder and stock solutions?

Proper storage is crucial to maintain the stability and efficacy of DM-Nitrophen. Below is a summary of recommended storage conditions.

FormSolventStorage TemperatureShelf Life
Powder--20°C (protect from light)Up to 3 years
Stock SolutionDMSO-80°CUp to 6 months
Stock SolutionDMSO-20°CUp to 1 month
Stock SolutionAqueous Buffer-20°CUp to 3 months

Q3: Why is it important to aliquot DM-Nitrophen stock solutions?

Aliquoting stock solutions into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Such cycles can lead to the degradation of the compound and introduce variability into your experiments.

Q4: What happens to DM-Nitrophen upon photolysis?

Upon absorbing a photon of UV light, the DM-Nitrophen molecule is cleaved into two photoproducts: nitrosoacetophenone-substituted iminodiacetic acid and iminodiacetic acid.[1] These photoproducts have a significantly lower affinity for Ca²⁺ (Kd > 3 mM) compared to the parent molecule (Kd ≈ 5 nM).[2] This large change in affinity results in the rapid release of Ca²⁺.

Troubleshooting Guide

Q1: I performed flash photolysis, but I'm not observing the expected cellular response (e.g., no neurotransmitter release). What could be the issue?

Several factors could contribute to a lack of response. Consider the following:

  • Incomplete Loading: The intracellular concentration of DM-Nitrophen may be insufficient. Verify your loading protocol and consider increasing the concentration or incubation time.

  • Presence of Magnesium: DM-Nitrophen also binds magnesium (Mg²⁺) with significant affinity.[2] Intracellular Mg²⁺ can compete with Ca²⁺ for binding to DM-Nitrophen, reducing the amount of Ca²⁺-loaded cage available for photolysis. This can be mitigated by using Mg²⁺-free internal solutions during patch-clamp experiments.[4]

  • Inadequate Light Source: Ensure your UV light source has the appropriate wavelength and intensity to induce photolysis. The efficiency of uncaging is dependent on the light energy delivered.

  • Degraded Stock Solution: If the stock solution has been stored improperly or for too long, the DM-Nitrophen may have degraded. Prepare a fresh stock solution and repeat the experiment.

  • Cellular Buffering: The cell's endogenous Ca²⁺ buffering capacity might be dampening the Ca²⁺ signal. The concentration of DM-Nitrophen should be sufficient to overcome this buffering.

Q2: I'm observing a cellular response even before UV illumination. What could be the cause?

This "loading transient" can occur due to the displacement of Ca²⁺ from DM-Nitrophen by intracellular Mg²⁺ as the compound is introduced into the cell.[5] This premature increase in intracellular Ca²⁺ can trigger cellular responses. To avoid this, you can introduce a "buffer" zone of a neutral solution in the tip of your microinjection pipette to allow for the gradual entry of DM-Nitrophen.[5]

Q3: My DM-Nitrophen stock solution appears precipitated. Can I still use it?

Precipitation indicates that the compound is no longer fully dissolved, which will affect the accuracy of your final concentration. Do not use a precipitated solution. Try to redissolve the compound by gentle warming and vortexing. If it does not redissolve, it is best to prepare a fresh stock solution.

Q4: Can the photoproducts of DM-Nitrophen interfere with my experiment?

While the primary photoproducts have a low affinity for Ca²⁺, they are still present in the cell after photolysis.[2] Although generally considered biologically inert, it is important to perform control experiments. One such control is to photolyze DM-Nitrophen in a Ca²⁺-free medium and observe if the photoproducts themselves elicit a cellular response. Additionally, be aware that DM-Nitrophen and its photoproducts can be fluorescent, which might interfere with calcium imaging experiments using fluorescent indicators like Indo-1.[6]

Experimental Protocols

Preparation of DM-Nitrophen Stock Solution

This protocol provides a general guideline for preparing a DM-Nitrophen stock solution. Adjust concentrations as needed for your specific application.

Materials:

  • DM-Nitrophen powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or high-purity water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the DM-Nitrophen powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of DM-Nitrophen powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or water to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary for higher concentrations.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Quality Control of DM-Nitrophen Stock Solution

This protocol describes a method to assess the purity of your DM-Nitrophen stock solution using a Ca²⁺-selective electrode.[7]

Materials:

  • DM-Nitrophen stock solution

  • Calcium chloride (CaCl₂) standard solution (e.g., 1 mM)

  • Ca²⁺-selective electrode and meter

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare a solution of your DM-Nitrophen in a suitable buffer at a known concentration (e.g., 100 µM).

  • Place the solution in a beaker with a stir bar and begin stirring gently.

  • Immerse the Ca²⁺-selective electrode in the solution and allow the reading to stabilize.

  • Add small, known aliquots of the CaCl₂ standard solution to the beaker.

  • Record the Ca²⁺ concentration after each addition.

  • For a pure DM-Nitrophen solution, the free Ca²⁺ concentration should remain very low until the molar equivalent of Ca²⁺ added equals the concentration of DM-Nitrophen. At this point, you should observe a sharp increase in the free Ca²⁺ concentration.

  • The point at which the Ca²⁺ concentration begins to rise sharply indicates the effective concentration of active DM-Nitrophen in your stock solution. A premature rise suggests degradation or impurities.

Visualizations

DM_Nitrophen_Photolysis cluster_before Before Photolysis DM_Nitrophen_Ca DM-Nitrophen-Ca²⁺ Complex (High Ca²⁺ Affinity) Photoproduct_1 Nitrosoacetophenone- substituted Iminodiacetic Acid (Low Ca²⁺ Affinity) DM_Nitrophen_Ca->Photoproduct_1 UV Light (hv) Photoproduct_2 Iminodiacetic Acid (Low Ca²⁺ Affinity) Ca_ion Free Ca²⁺

Caption: Photolysis of the DM-Nitrophen-Ca²⁺ complex by UV light.

Synaptic_Transmission_Workflow cluster_workflow Experimental Workflow: Studying Synaptic Transmission A Load Presynaptic Neuron with DM-Nitrophen B UV Flash Photolysis A->B C Rapid Increase in Presynaptic [Ca²⁺] B->C D Vesicle Fusion and Neurotransmitter Release C->D E Record Postsynaptic Current/Potential D->E

Caption: Workflow for studying synaptic transmission with DM-Nitrophen.

Calcium_Signaling_Synapse cluster_pathway Ca²⁺-Mediated Neurotransmitter Release Ca_Influx Ca²⁺ Influx (via Voltage-Gated Channels or DM-Nitrophen Photolysis) Synaptotagmin Ca²⁺ Binds to Synaptotagmin Ca_Influx->Synaptotagmin SNARE_Complex Conformational Change in SNARE Complex Synaptotagmin->SNARE_Complex Vesicle_Fusion Synaptic Vesicle Fusion with Presynaptic Membrane SNARE_Complex->Vesicle_Fusion NT_Release Neurotransmitter Release into Synaptic Cleft Vesicle_Fusion->NT_Release

References

Validation & Comparative

A Head-to-Head Comparison of DM-Nitrophen and NP-EGTA for Calcium Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

In the field of cellular biology and neuroscience, the precise spatiotemporal control of intracellular calcium concentration ([Ca²⁺]) is paramount to understanding its role as a ubiquitous second messenger. Photolabile chelators, or "caged calcium" compounds, have emerged as indispensable tools for artificially manipulating [Ca²⁺] with high precision. Among the most prominent of these are DM-Nitrophen tetrasodium (B8768297) salt and NP-EGTA. This guide provides an in-depth, data-driven comparison of these two compounds to assist researchers in selecting the optimal tool for their experimental needs.

Quantitative Performance Comparison

The efficacy of a caged calcium compound is determined by several key photophysical and chemical properties. The following table summarizes the critical performance metrics for DM-Nitrophen and NP-EGTA based on published experimental data.

PropertyDM-Nitrophen tetrasodium saltNP-EGTAReference(s)
Pre-photolysis Ca²⁺ Dissociation Constant (Kd) 5 nM80 nM[1][2]
Post-photolysis Ca²⁺ Dissociation Constant (Kd) 3 mM>1 mM[1][2][3]
Fold-change in Ca²⁺ Affinity ~600,000-fold decrease~12,500-fold decrease[2][3]
Pre-photolysis Mg²⁺ Dissociation Constant (Kd) 2.5 µM9 mM[2]
Quantum Yield (Φ) 0.180.23[1][4]
Rate of Ca²⁺ Release (k) Fast (τ ≈ tens of µs)Slower (τ ≈ hundreds of µs to ms)[5][6][7]
Optimal Excitation Wavelength ~350 nm~350 nm[4][8]

Key Distinctions and Experimental Considerations

DM-Nitrophen: For Rapid and Large Calcium Transients

DM-Nitrophen stands out for its exceptionally high pre-photolysis affinity for Ca²⁺ (Kd = 5 nM) and the massive decrease in this affinity upon photolysis, resulting in a ~600,000-fold change.[2] This, combined with a rapid rate of Ca²⁺ release, makes it the preferred choice for experiments requiring a fast and substantial increase in intracellular [Ca²⁺].[1] However, a significant drawback of DM-Nitrophen is its high affinity for magnesium ions (Mg²⁺), which are typically present at millimolar concentrations in the cytoplasm.[1] This can lead to the unintended release of Mg²⁺ upon photolysis, potentially confounding experimental results.

NP-EGTA: For High Selectivity in Physiological Magnesium

NP-EGTA offers a key advantage in its selectivity for Ca²⁺ over Mg²⁺. With a Kd for Mg²⁺ of 9 mM, it is largely unaffected by physiological magnesium concentrations, ensuring that the uncaging event predominantly releases Ca²⁺.[1][3][4] While its pre-photolysis affinity for Ca²⁺ is lower than that of DM-Nitrophen (Kd = 80 nM), it still provides a substantial ~12,500-fold decrease in affinity upon photolysis.[3] The quantum yield of NP-EGTA is slightly higher than that of DM-Nitrophen (0.23 vs. 0.18), indicating greater photochemical efficiency.[1][4] However, the rate of calcium release from NP-EGTA is generally slower than from DM-Nitrophen.[6][7]

Experimental Protocols

The following provides a generalized methodology for calcium uncaging experiments using either DM-Nitrophen or NP-EGTA. Specific concentrations and parameters should be optimized for the experimental system.

1. Preparation of the Caged Calcium Complex:

  • Stock Solutions: Prepare a stock solution of the tetrasodium or tetrapotassium salt of DM-Nitrophen or NP-EGTA (e.g., 10 mM) in a calcium-free buffer (e.g., containing 100 mM KCl, 10 mM MOPS, pH 7.2).

  • Calcium Loading: To create the Ca²⁺-bound form, add a precise amount of a standard CaCl₂ solution to the chelator stock. The amount of CaCl₂ to add will depend on the desired final free [Ca²⁺] and the stoichiometry of binding. It is common to aim for a solution where a significant fraction of the chelator is Ca²⁺-bound.

  • Verification: The free [Ca²⁺] of the final solution can be measured using a calcium-sensitive electrode or calculated using established binding constants and software.

2. Intracellular Loading:

  • Microinjection: The Ca²⁺-loaded caged compound is typically introduced into cells via microinjection using a glass micropipette. The concentration in the pipette is usually in the range of 1-10 mM.

  • AM Ester Loading: For some applications, the acetoxymethyl (AM) ester forms of these compounds can be used for loading into cell populations. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active chelator.[2][3]

3. Photolysis and Data Acquisition:

  • Light Source: A UV light source capable of delivering light around 350 nm is required. This can be a flash lamp, a mercury arc lamp coupled to a monochromator, or a UV laser (e.g., a frequency-doubled ruby laser at 347 nm or a nitrogen laser at 337 nm).[4][5]

  • Calcium Imaging: Changes in intracellular [Ca²⁺] are monitored using a fluorescent calcium indicator (e.g., Fluo-4, Fura-2) and a fluorescence microscopy setup (e.g., confocal or epifluorescence).

  • Uncaging: A brief pulse of UV light is delivered to the cell or a specific subcellular region. The duration and intensity of the light pulse will determine the amount of caged compound that is photolyzed and thus the amount of Ca²⁺ released.[9]

  • Data Analysis: The change in fluorescence of the calcium indicator is recorded over time and converted to [Ca²⁺] to quantify the uncaging-induced calcium transient.

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological context, the following diagrams illustrate the calcium uncaging process and a representative calcium signaling pathway.

G cluster_workflow Calcium Uncaging Workflow prep Preparation of Ca²⁺-Chelator Complex load Intracellular Loading (e.g., Microinjection) prep->load photolysis UV Photolysis (~350 nm) load->photolysis release Rapid Ca²⁺ Release photolysis->release measure Measure [Ca²⁺]i (Fluorescence Imaging) release->measure

A simplified workflow for a typical calcium uncaging experiment.

G uncaging Calcium Uncaging (DM-Nitrophen or NP-EGTA) ca_increase Rapid Increase in Intracellular [Ca²⁺] uncaging->ca_increase calmodulin Calmodulin (CaM) Activation ca_increase->calmodulin camk CaM-Kinase Activation calmodulin->camk downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) camk->downstream

A representative signaling pathway activated by a calcium uncaging event.

Conclusion

The choice between DM-Nitrophen tetrasodium salt and NP-EGTA for calcium uncaging hinges on the specific requirements of the experiment. For applications demanding rapid, large-amplitude calcium transients, DM-Nitrophen is a powerful tool, provided that potential off-target effects of magnesium release are considered and controlled for. Conversely, when Ca²⁺ selectivity in the presence of physiological Mg²⁺ is critical, NP-EGTA is the superior choice, albeit with a slightly slower release kinetic. By carefully considering the quantitative data and experimental parameters outlined in this guide, researchers can make an informed decision to effectively probe the intricate roles of calcium in biological systems.

References

A Comparative Guide to Caged Calcium Compounds: DM-Nitrophen and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of intracellular calcium concentration is paramount for elucidating cellular signaling pathways and drug mechanisms. Caged calcium compounds, which release calcium ions upon photolysis, are indispensable tools for such investigations. This guide provides a detailed comparison of DM-Nitrophen with other commercially available caged calcium compounds, focusing on their performance characteristics and the experimental protocols for their evaluation.

Caged calcium compounds are photolabile chelators that bind calcium with high affinity in their "caged" state. Upon illumination with UV light, they undergo a conformational change that dramatically reduces their affinity for calcium, leading to a rapid increase in the local calcium concentration. The choice of a suitable caged compound is critical and depends on the specific experimental requirements, such as the desired calcium concentration jump, the temporal resolution needed, and the intracellular environment.

Performance Comparison of Caged Calcium Compounds

The efficacy of a caged calcium compound is determined by several key parameters, including its dissociation constant (Kd) for Ca2+ before and after photolysis, its quantum yield (Φ), and the rate of Ca2+ release. This section provides a quantitative comparison of DM-Nitrophen, NP-EGTA, and nitr-5, three widely used caged calcium compounds.[1][2]

PropertyDM-Nitrophen (DMNP-EDTA)NP-EGTAnitr-5
Kd for Ca2+ (before photolysis) ~5 nM[3][4][5]80 nM[3][6][7][8][9]145 nM[3][10]
Kd for Ca2+ (after photolysis) >1-3 mM[3][4][5][6][9]>1 mM[6][7][8][9]6.3 µM[3]
Fold change in Kd ~600,000[6]~12,500[6][9]~43
Kd for Mg2+ (before photolysis) ~2.5 µM[4]9 mM[6][7][8][9]High selectivity for Ca2+
Quantum Yield (Φ) 0.18[3][4][11]~0.2-0.23[6][7][8][9]Not readily available
Rate of Ca2+ Release Fast (<180 µs to 38,000 s⁻¹)[6][12][13]Slower than DM-Nitrophen (steady state in 1-2 ms)[12]Re-equilibration is rapid (~2 µs)[10]
Two-Photon Activation Suitable[6]Not suitable[6]Not readily available
Cell Loading Microinjection or AM ester form[5]Microinjection or AM ester form[6][9]AM ester form available[10]

Key Insights from the Comparison:

  • DM-Nitrophen stands out for its exceptionally high affinity for Ca2+ before photolysis and the largest change in affinity upon illumination, enabling millimolar changes in Ca2+ concentration.[10] However, its significant affinity for Mg2+ can be a drawback in physiological systems where Mg2+ concentrations are high, potentially leading to the release of a mixture of Ca2+ and Mg2+.[10][14] Despite this, for experiments requiring very rapid and large calcium jumps, DM-Nitrophen is often the preferred choice.[3][15]

  • NP-EGTA offers a key advantage with its high selectivity for Ca2+ over Mg2+, making it a superior choice for experiments in physiological magnesium concentrations.[6][7][8][14] While its Ca2+ release is somewhat slower than DM-Nitrophen's, it is still sufficiently rapid for many applications.[12][14]

  • nitr-5 has a lower Ca2+ affinity before photolysis compared to DM-Nitrophen and NP-EGTA.[3][10] A significant characteristic is that its Ca2+ affinity after photolysis remains in the physiological range, which can influence cellular calcium buffering.[10]

Experimental Protocols

The characterization of caged calcium compounds involves several key experiments to determine their performance parameters. Below are detailed methodologies for these essential evaluations.

Determination of Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of a photochemical reaction. For a caged compound, it represents the fraction of molecules that photolyze per photon absorbed.

Methodology:

  • Sample Preparation: Prepare a solution of the Ca2+-chelator complex in a suitable buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2) in a 1-cm path length cuvette.

  • Absorbance Measurement: Measure the absorbance of the solution at the photolysis wavelength (e.g., 347 nm from a frequency-doubled ruby laser or ~350 nm from a UV lamp).[4][7][8]

  • Photolysis: Irradiate the solution with a known amount of light energy (in mJ). This can be measured using a calibrated photodiode.

  • Measurement of Free Ca2+: Determine the concentration of free Ca2+ in the solution before and after the laser pulse using a Ca2+-selective electrode or a fluorescent Ca2+ indicator.

  • Calculation: The quantum yield is calculated based on the number of Ca2+ ions released (determined from the change in free Ca2+ concentration) and the number of photons absorbed by the solution.

Measurement of Dissociation Constant (Kd)

The dissociation constant (Kd) reflects the affinity of the chelator for calcium. It is crucial to determine the Kd both before and after photolysis.

Methodology for Kd before Photolysis:

  • Buffer Preparation: Prepare a series of calibration buffers with known free Ca2+ concentrations using a calcium buffer kit (e.g., containing K2EGTA and CaEGTA).

  • Indicator Addition: Add a fluorescent Ca2+ indicator (e.g., Fura-2, Indo-1) to each buffer solution.

  • Fluorescence Measurement: Measure the fluorescence of the indicator in each buffer to generate a calibration curve of fluorescence versus free [Ca2+].

  • Sample Measurement: Add the caged compound to a buffer with a known total Ca2+ concentration and measure the fluorescence of the indicator.

  • Kd Calculation: Use the calibration curve to determine the free [Ca2+] in the presence of the caged compound and calculate the Kd using standard binding equations.

Methodology for Kd after Photolysis:

  • Photolysis of Caged Compound: Completely photolyze a solution of the caged compound using a UV light source.

  • Titration: Titrate the solution of the photoproducts with known amounts of CaCl2.

  • Measurement of Free Ca2+: At each titration point, measure the free Ca2+ concentration using a Ca2+-selective electrode or a fluorescent indicator.

  • Kd Calculation: Plot the change in free [Ca2+] as a function of total added Ca2+ and fit the data to a binding isotherm to determine the Kd of the photoproducts.

Characterization of Ca2+ Release Kinetics

The rate of calcium release is a critical parameter for studying fast biological processes. Flash photolysis combined with a fast calcium indicator is the standard method for this measurement.

Methodology:

  • Sample Preparation: Prepare a solution containing the caged calcium compound, a fast fluorescent Ca2+ indicator (e.g., Oregon Green BAPTA-5N, Calcium Orange-5N), and a suitable buffer.[12][15][16]

  • Flash Photolysis: Deliver a short pulse of UV light from a laser (e.g., frequency-doubled ruby laser, Nd:YAG laser) to rapidly photolyze the caged compound.[7][8][12]

  • Time-Resolved Fluorescence Measurement: Record the change in fluorescence of the Ca2+ indicator with high temporal resolution (microseconds to milliseconds) using a fast detection system (e.g., photomultiplier tube).

  • Data Analysis: The rise time of the indicator's fluorescence signal reflects the rate of increase in free Ca2+. This can be fitted to an exponential function to determine the rate constant of Ca2+ release.[12] It is important to note that the observed rate can be limited by the binding kinetics of the indicator itself.[17]

Visualizing the Process: From Caged to Free Calcium

The following diagrams illustrate the fundamental principles of caged calcium technology and the experimental workflow for its characterization.

cluster_0 Caged Calcium Principle Caged_Compound Caged Compound (High Ca2+ Affinity) UV_Light UV Light (Photolysis) Caged_Compound->UV_Light Absorption of Photon Free_Ca Free Ca2+ Photoproducts Photoproducts (Low Ca2+ Affinity) UV_Light->Photoproducts Photochemical Reaction Photoproducts->Free_Ca Release

Caption: The basic principle of caged calcium technology.

cluster_1 Experimental Workflow for Kinetic Analysis Start Prepare Solution: Caged Compound + Indicator Flash Deliver UV Laser Flash Start->Flash Record Record Fluorescence Change (High Temporal Resolution) Flash->Record Analyze Analyze Fluorescence Rise Time Record->Analyze Result Determine Rate of Ca2+ Release Analyze->Result

Caption: Workflow for determining the rate of calcium release.

Conclusion

The selection of a caged calcium compound requires careful consideration of the experimental goals and conditions. DM-Nitrophen is an excellent choice for inducing large and rapid calcium transients, provided that the effects of magnesium can be controlled or are not a concern. NP-EGTA is the preferred reagent for experiments in physiological media due to its superior selectivity for calcium over magnesium. The choice ultimately depends on a trade-off between the speed and magnitude of the calcium jump and the ionic selectivity of the chelator. By understanding the distinct properties of each compound and employing rigorous experimental protocols for their characterization, researchers can effectively harness the power of caged calcium technology to unravel the complexities of calcium signaling in biological systems.

References

A Comparative Analysis of Quantum Yields: DM-Nitrophen vs. nitr-5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate caged compound is critical for the precise spatiotemporal control of intracellular signaling pathways. This guide provides an objective comparison of the quantum yields and photochemical properties of two widely used caged calcium compounds, DM-Nitrophen and nitr-5, supported by experimental data and protocols.

The photolysis of caged compounds, which liberates biologically active molecules upon light stimulation, is a cornerstone technique in cell biology and neuroscience. The efficiency of this uncaging process is quantified by the quantum yield (Φ), representing the fraction of absorbed photons that result in the desired photorelease event. A higher quantum yield translates to a more efficient release of the caged molecule, requiring lower light intensities and shorter exposure times, thereby minimizing potential phototoxicity.

Quantitative Comparison of Photochemical Properties

DM-Nitrophen and nitr-5 are both photolabile chelators that release calcium ions (Ca²⁺) upon UV irradiation, enabling the artificial manipulation of intracellular calcium concentrations. However, their photochemical efficiencies differ significantly.

PropertyDM-Nitrophennitr-5Reference
Quantum Yield (Φ) 0.18Low (specific value not consistently reported)[1]
Ca²⁺ Affinity Change HighSmall[2]
Fluorescence Scarcely fluorescent, increases upon photolysisFluorescent, significantly increases upon photolysis[3][4]

The quantum yield for Ca²⁺ release from the DM-nitrophen-Ca²⁺ complex has been determined to be 0.18.[1] In contrast, while a precise quantum yield for nitr-5 is not consistently reported in the literature, it is generally characterized as having a low quantum yield and a small change in affinity for Ca²⁺ upon photolysis.[2] This suggests that DM-Nitrophen is a more efficient photosensitizer for calcium release compared to nitr-5.

Furthermore, the two compounds exhibit different fluorescent properties. While DM-Nitrophen is only weakly fluorescent, its fluorescence increases after photolysis.[3] Conversely, nitr-5 is inherently fluorescent, and its fluorescence is significantly enhanced after uncaging.[3][4] This property of nitr-5 can be a complicating factor in experiments where simultaneous fluorescence imaging of other indicators is required.

Experimental Protocols

The determination of the quantum yield of a caged compound is a crucial step in its characterization. A common method employed is chemical actinometry, which involves comparing the rate of photolysis of the caged compound to that of a well-characterized chemical actinometer with a known quantum yield.

Determination of Quantum Yield for Ca²⁺ Release

Objective: To determine the quantum yield of Ca²⁺ release from a photolabile chelator (e.g., DM-Nitrophen or nitr-5).

Materials:

  • Caged calcium compound (DM-Nitrophen or nitr-5)

  • Calcium-sensitive indicator dye (e.g., Fura-2, Indo-1)

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • UV light source with a specific wavelength (e.g., 347 nm from a frequency-doubled ruby laser)[5]

  • Spectrophotometer

  • Fluorometer or fluorescence microscope

  • Quartz cuvettes

  • Buffer solutions (e.g., HEPES)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the caged calcium compound in a suitable buffer (e.g., 40 mM HEPES, 100 mM KCl, pH 7.2).

    • Add a known concentration of CaCl₂ to saturate the caged compound.

    • Prepare a separate solution of the chemical actinometer.

  • Irradiation:

    • Place the caged compound solution in a quartz cuvette.

    • Irradiate the sample with a UV light source of a specific wavelength and known intensity for a defined period. The light intensity can be measured using a disc calorimeter.[5]

    • Simultaneously, irradiate the chemical actinometer solution under identical conditions.

  • Measurement of Photolysis:

    • Caged Compound: Measure the change in concentration of the caged compound or the appearance of a photoproduct using techniques like High-Performance Liquid Chromatography (HPLC). Alternatively, monitor the increase in free Ca²⁺ concentration using a calcium-sensitive indicator dye and a fluorometer.

    • Actinometer: Determine the extent of the photochemical reaction in the actinometer solution by spectrophotometry, measuring the change in absorbance at a specific wavelength.

  • Calculation of Quantum Yield:

    • The quantum yield (Φ) of the caged compound is calculated using the following formula:

      Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (I_actinometer / I_sample)

      where:

      • Φ_sample is the quantum yield of the caged compound.

      • Φ_actinometer is the known quantum yield of the actinometer.

      • k_sample and k_actinometer are the rate constants of the photoreaction for the sample and actinometer, respectively.

      • I_sample and I_actinometer are the rates of light absorption by the sample and actinometer, respectively.

Signaling Pathways and Experimental Workflows

The photolytic release of calcium from caged compounds like DM-Nitrophen and nitr-5 is a powerful tool to investigate a myriad of calcium-dependent cellular processes.

Calcium_Uncaging_Workflow cluster_preparation Cell Preparation cluster_photolysis Photolysis cluster_signaling Cellular Response Load_Cell Load Cell with Caged Compound (e.g., DM-Nitrophen) UV_Light UV Light Pulse (e.g., 350 nm) Uncaging Photolysis of Caged Compound UV_Light->Uncaging Ca_Release Rapid Increase in Intracellular [Ca²⁺] Uncaging->Ca_Release Ca_Binding Ca²⁺ Binds to Effector Proteins (e.g., Calmodulin, Troponin) Ca_Release->Ca_Binding Downstream_Effects Activation of Downstream Signaling Cascades Ca_Binding->Downstream_Effects Physiological_Response Physiological Response (e.g., Muscle Contraction, Neurotransmitter Release) Downstream_Effects->Physiological_Response

Caption: Experimental workflow for calcium uncaging.

This diagram illustrates a typical experimental workflow where a cell is loaded with a caged calcium compound. A pulse of UV light triggers the photolysis of the compound, leading to a rapid increase in intracellular calcium concentration. This, in turn, activates calcium-binding proteins and downstream signaling pathways, culminating in a measurable physiological response. The ability to precisely control the timing and location of the initial calcium signal is a key advantage of this technique.

References

A Comparative Guide: DM-Nitrophen versus Mechanical Stimulation for Intracellular Calcium Elevation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of cellular signaling, precise control over intracellular calcium concentration ([Ca²⁺]i) is paramount. Two prevalent techniques for artificially elevating [Ca²⁺]i are the photolysis of caged calcium compounds, such as DM-Nitrophen, and direct mechanical stimulation. This guide provides a comprehensive comparison of these methods, offering insights into their respective advantages and limitations, supported by experimental data and detailed protocols to aid in experimental design.

At a Glance: Key Performance Metrics

The choice between DM-Nitrophen and mechanical stimulation hinges on the specific requirements of the experiment, particularly the desired spatial and temporal precision.

FeatureDM-Nitrophen (Photolysis)Mechanical Stimulation
Activation Principle Light-induced cleavage of a chelator, directly releasing Ca²⁺.Deformation of the cell membrane, activating mechanosensitive ion channels and signaling cascades.
Temporal Precision High (microseconds to milliseconds).[1][2]Lower (seconds).[3]
Spatial Resolution High (sub-micrometer with two-photon excitation).[4][5]Moderate (dependent on probe size, typically several micrometers).[6][7]
Specificity High for Ca²⁺ release, but potential for Mg²⁺ release and phototoxicity.[8][9]Lower, can activate multiple downstream signaling pathways and cause physical damage.[10][11]
Reproducibility High, dependent on light delivery and cage concentration.Moderate, can be variable depending on the precise application of force.
Cellular Perturbation Minimal, localized to the area of illumination.Can cause significant, widespread cellular stress and damage.[11]

Delving Deeper: A Head-to-Head Comparison

Temporal and Spatial Precision

DM-Nitrophen offers unparalleled control over the timing and location of calcium release. Through flash photolysis, a rapid, global increase in [Ca²⁺]i can be achieved.[1] For subcellular precision, two-photon excitation can be employed to limit the uncaging event to a diffraction-limited spot, achieving sub-micrometer spatial resolution.[4][5][12] This makes DM-Nitrophen the superior choice for studying highly localized and rapid calcium signaling events, such as those occurring at the synaptic cleft or within dendritic spines.

Mechanical stimulation, typically administered with a glass micropipette, offers less precise spatial and temporal control.[6][7] The area of stimulation is limited by the size of the probe, which is generally in the micrometer range.[6] The resulting calcium wave propagates from the point of stimulation, with a temporal delay on the order of seconds.[3] This method is therefore better suited for studying phenomena like mechanically induced calcium waves and intercellular communication.[13][14]

Mechanism of Action and Off-Target Effects

The primary advantage of DM-Nitrophen lies in its direct mechanism of action. Ultraviolet light cleaves the DM-Nitrophen molecule, causing a conformational change that drastically reduces its affinity for calcium and leads to its immediate release.[8] This directness minimizes the activation of unintended signaling pathways. However, researchers must consider two key off-target effects. Firstly, DM-Nitrophen also has a significant affinity for magnesium ions (Mg²⁺), and its photolysis can lead to the release of both Ca²⁺ and Mg²⁺.[8] Secondly, high-intensity UV light can be phototoxic to cells, and the byproducts of photolysis may have unintended cellular effects.[9]

Mechanical stimulation, in contrast, triggers a more complex and less specific signaling cascade. The physical deformation of the cell membrane can activate a variety of mechanosensitive ion channels and G-protein coupled receptors.[3][14] This can lead to the production of second messengers, such as inositol (B14025) trisphosphate (IP₃), which then triggers calcium release from intracellular stores like the endoplasmic reticulum.[14] This indirect mechanism makes it challenging to isolate the effects of the calcium increase from other signaling events initiated by the mechanical stress. Furthermore, there is a significant risk of causing cellular damage, from minor membrane disruptions to outright lysis, which can introduce experimental artifacts.[10][11]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of DM-Nitrophen and mechanical stimulation are reflected in the signaling pathways they activate and the corresponding experimental workflows.

Signaling Pathway Diagrams

DM_Nitrophen_Signaling cluster_0 Extracellular cluster_1 Intracellular UV_Light UV Light DM_Nitrophen_Ca DM-Nitrophen-Ca²⁺ UV_Light->DM_Nitrophen_Ca Photolysis DM_Nitrophen_Photoproducts Photoproducts DM_Nitrophen_Ca->DM_Nitrophen_Photoproducts Free_Ca Free Ca²⁺ DM_Nitrophen_Ca->Free_Ca Release Downstream_Effectors Downstream Effectors Free_Ca->Downstream_Effectors Activation Mechanical_Stimulation_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Mechanical_Stimulus Mechanical Stimulus Mechanosensitive_Channels Mechanosensitive Ion Channels Mechanical_Stimulus->Mechanosensitive_Channels GPCR GPCRs Mechanical_Stimulus->GPCR Ca_Influx Ca²⁺ Influx Mechanosensitive_Channels->Ca_Influx PLC Phospholipase C GPCR->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptors Ca_Release Ca²⁺ Release ER->Ca_Release Downstream_Effectors Downstream Effectors Ca_Influx->Downstream_Effectors Ca_Release->Downstream_Effectors DM_Nitrophen_Workflow Load_Cell Load cell with DM-Nitrophen and Ca²⁺ indicator dye Mount_Microscope Mount on microscope stage Load_Cell->Mount_Microscope Position_Light Position light source (e.g., UV laser) Mount_Microscope->Position_Light Acquire_Baseline Acquire baseline fluorescence Position_Light->Acquire_Baseline Deliver_Pulse Deliver light pulse to uncage Ca²⁺ Acquire_Baseline->Deliver_Pulse Record_Fluorescence Record fluorescence changes Deliver_Pulse->Record_Fluorescence Analyze_Data Analyze Ca²⁺ dynamics Record_Fluorescence->Analyze_Data Mechanical_Stimulation_Workflow Load_Dye Load cells with Ca²⁺ indicator dye Mount_Microscope Mount on microscope stage Load_Dye->Mount_Microscope Position_Pipette Position micropipette above target cell Mount_Microscope->Position_Pipette Acquire_Baseline Acquire baseline fluorescence Position_Pipette->Acquire_Baseline Apply_Stimulus Apply mechanical stimulus with micropipette Acquire_Baseline->Apply_Stimulus Record_Fluorescence Record fluorescence changes (Ca²⁺ wave) Apply_Stimulus->Record_Fluorescence Analyze_Data Analyze Ca²⁺ wave propagation Record_Fluorescence->Analyze_Data

References

A Head-to-Head Comparison: DM-Nitrophen vs. Optogenetic Tools for Precise Intracellular Calcium Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control intracellular calcium (Ca²⁺) levels is paramount to unraveling the complexities of cellular signaling and developing novel therapeutics. This guide provides an objective comparison of two leading methodologies for light-mediated Ca²⁺ manipulation: the chemical caging compound DM-Nitrophen and the genetically encoded optogenetic tools.

This comparison delves into the mechanisms of action, performance metrics, and experimental considerations for each approach, supported by experimental data to aid in the selection of the most suitable tool for your research needs.

At a Glance: Key Differences

FeatureDM-NitrophenOptogenetic Tools (e.g., Opto-CRAC)
Nature Small molecule, chemically synthesizedGenetically encoded proteins
Mechanism Photolysis of a Ca²⁺ chelatorLight-induced protein conformational change or oligomerization leading to channel opening
Temporal Precision Microseconds to millisecondsSeconds to minutes
Reversibility Irreversible Ca²⁺ releaseReversible activation/deactivation
Specificity High for Ca²⁺, but can be influenced by Mg²⁺Highly selective for Ca²⁺ (e.g., CRAC-based tools)
Delivery Microinjection, patch pipette, or cell-permeant AM estersGenetic transfection or viral transduction
Cellular Targeting Limited to loaded cellsCan be targeted to specific cell types or subcellular compartments
Toxicity Potential for UV light-induced damage and phototoxicity from byproductsGenerally low, but dependent on expression levels and light exposure

DM-Nitrophen: The "Caged" Calcium Approach

DM-Nitrophen is a photolabile chelator that binds Ca²⁺ with high affinity in its "caged" state.[1] Upon illumination with near-ultraviolet (UV) light, it undergoes rapid photolysis, releasing the bound Ca²⁺ and dramatically decreasing its affinity for the ion.[2] This "uncaging" process provides a burst of intracellular Ca²⁺, mimicking physiological signaling events.

Signaling Pathway and Experimental Workflow

DM_Nitrophen_Workflow cluster_mechanism DM-Nitrophen Mechanism cluster_workflow Experimental Workflow DM_Nitrophen_Ca DM-Nitrophen-Ca²⁺ Complex Photolysis Photolysis DM_Nitrophen_Ca->Photolysis UV_Light UV Light (e.g., 350 nm) UV_Light->Photolysis Free_Ca Free Intracellular Ca²⁺ Photolysis->Free_Ca Byproducts Low-affinity Byproducts Photolysis->Byproducts Load_Cell Load Cell with DM-Nitrophen-AM or via Patch Pipette Wash Wash to remove extracellular compound Load_Cell->Wash Illuminate Illuminate with focused UV light pulse Wash->Illuminate Image_Ca Image intracellular Ca²⁺ dynamics (e.g., with Fluo-4) Illuminate->Image_Ca Analyze Analyze Ca²⁺ transients Image_Ca->Analyze

Caption: DM-Nitrophen mechanism and experimental workflow.
Performance Data: DM-Nitrophen

ParameterValueReference
Pre-photolysis Kd for Ca²⁺ ~5 nM[1]
Post-photolysis Kd for Ca²⁺ ~3 mM[1]
Ca²⁺ Release Rate ~38,000 s⁻¹[3][4]
Temporal Resolution Steady-state Ca²⁺ reached in 1-2 ms[3]
Excitation Wavelength ~350 nm (one-photon), ~720 nm (two-photon)[5]
Quantum Yield ~0.18[4]
Experimental Protocol: Calcium Uncaging with DM-Nitrophen

This protocol is a generalized procedure for Ca²⁺ uncaging in cultured cells using a patch pipette.

  • Solution Preparation : Prepare an intracellular solution containing 1-5 mM DM-Nitrophen and a Ca²⁺ indicator (e.g., 100 µM Fluo-4). The amount of CaCl₂ to be added should be calculated to achieve the desired Ca²⁺ load of DM-Nitrophen, considering the presence of other buffers.

  • Cell Loading : Establish a whole-cell patch-clamp configuration on the target cell. Allow the intracellular solution to dialyze into the cell for 5-10 minutes.

  • Photolysis : Use a flash lamp or a laser coupled to the microscope to deliver a brief pulse of UV light (e.g., 1-5 ms) to the cell or a specific subcellular region.

  • Data Acquisition : Simultaneously record the resulting physiological response (e.g., membrane current) and the change in intracellular Ca²⁺ concentration using the fluorescent indicator.

  • Analysis : Quantify the change in fluorescence to estimate the change in intracellular Ca²⁺ concentration.

Optogenetic Tools: Genetically Encoded Calcium Actuators

Optogenetic tools for Ca²⁺ control are genetically encoded proteins that, upon light stimulation, induce an influx of Ca²⁺ into the cell.[6] These tools offer the advantage of cell-type-specific expression and, in many cases, reversibility. A prominent example is the Opto-CRAC tool, which is based on the highly Ca²⁺-selective CRAC (Calcium Release-Activated Calcium) channels.[2]

Signaling Pathway and Experimental Workflow

OptoCRAC_Workflow cluster_mechanism Opto-CRAC Mechanism cluster_workflow Experimental Workflow Blue_Light Blue Light (e.g., 470 nm) OptoSTIM1_inactive Inactive OptoSTIM1 (monomeric) Blue_Light->OptoSTIM1_inactive OptoSTIM1_active Active OptoSTIM1 (oligomerized) OptoSTIM1_inactive->OptoSTIM1_active oligomerization ORAI1_open Open ORAI1 Channel OptoSTIM1_active->ORAI1_open gating ORAI1_closed Closed ORAI1 Channel ORAI1_closed->ORAI1_open Ca_influx Ca²⁺ Influx ORAI1_open->Ca_influx Transfect Transfect cells with Opto-CRAC construct Express Allow for protein expression (24-48h) Transfect->Express Illuminate Illuminate with blue light Express->Illuminate Image_Ca Image intracellular Ca²⁺ dynamics (e.g., with R-GECO1) Illuminate->Image_Ca Analyze Analyze Ca²⁺ oscillations/transients Image_Ca->Analyze

Caption: Opto-CRAC mechanism and experimental workflow.
Performance Data: Optogenetic Tools

ParameterOptoSTIM1PACR
Activation Kinetics (t₁/₂) ~1 min-
Deactivation Kinetics ~4-5 minHalf-life of 41.7 s
Excitation Wavelength ~470 nmBlue light
Ca²⁺ Concentration Change Sustained elevation10-90 nM increase
Reversibility YesYes
Reference [2][2]
Experimental Protocol: Optogenetic Control of Calcium with Opto-CRAC

This protocol is a generalized procedure for using Opto-CRAC in cultured cells.

  • Plasmid Transfection : Transfect cultured cells (e.g., HEK293T or HeLa) with a plasmid encoding the Opto-CRAC construct using a standard transfection reagent. Co-transfection with a genetically encoded Ca²⁺ indicator (e.g., R-GECO1) is recommended for monitoring Ca²⁺ dynamics.

  • Protein Expression : Culture the cells for 24-48 hours to allow for sufficient expression of the optogenetic tool and the Ca²⁺ indicator.

  • Cell Imaging : Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging.

  • Light Stimulation : Use a fluorescence microscope equipped with a light source for the appropriate wavelength (e.g., 470 nm for Opto-CRAC). The light can be delivered continuously or in pulses to control the duration and frequency of Ca²⁺ influx. A typical power density is around 40 µW/mm².[2]

  • Data Acquisition and Analysis : Record time-lapse images of the Ca²⁺ indicator fluorescence before, during, and after light stimulation. Analyze the fluorescence intensity changes to quantify the intracellular Ca²⁺ dynamics.

Logical Comparison: Choosing the Right Tool

Comparison cluster_dm DM-Nitrophen Attributes cluster_opto Optogenetics Attributes Root Control of Intracellular Ca²⁺ DM_Nitrophen DM-Nitrophen Root->DM_Nitrophen Optogenetics Optogenetic Tools Root->Optogenetics DM_Pros Advantages: - Very fast kinetics (µs-ms) - Large Ca²⁺ concentration jumps - No genetic modification needed DM_Nitrophen->DM_Pros suited for DM_Cons Disadvantages: - Irreversible - Potential UV phototoxicity - Mg²⁺ interference - Difficult cell-type specific targeting DM_Nitrophen->DM_Cons limited by Opto_Pros Advantages: - Reversible control - Cell-type specific targeting - High Ca²⁺ selectivity (CRAC-based) - Lower phototoxicity (visible light) Optogenetics->Opto_Pros suited for Opto_Cons Disadvantages: - Slower kinetics (s-min) - Requires genetic modification - Variable expression levels - Smaller Ca²⁺ concentration changes Optogenetics->Opto_Cons limited by

Caption: Logical comparison of DM-Nitrophen and optogenetic tools.

Conclusion

The choice between DM-Nitrophen and optogenetic tools for controlling intracellular Ca²⁺ depends critically on the specific experimental question.

DM-Nitrophen is the tool of choice for experiments requiring ultra-fast, large, and irreversible increases in intracellular Ca²⁺ . Its microsecond to millisecond temporal resolution is ideal for studying rapid cellular processes like neurotransmitter release and muscle contraction.[4][7] However, its use of UV light, irreversibility, and potential for off-target effects due to Mg²⁺ binding are important limitations to consider.[1]

Optogenetic tools , particularly those based on the CRAC channel like Opto-CRAC , offer reversible, cell-type-specific control over Ca²⁺ influx with high selectivity .[6] While their kinetics are slower (seconds to minutes), they are well-suited for studying the effects of sustained or oscillatory Ca²⁺ signals on processes like gene expression and cell motility. The use of visible light for activation also reduces the risk of phototoxicity.[2]

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate technology to illuminate the intricate roles of calcium in health and disease.

References

Uncaging the Neuron: Cross-Validating DM-Nitrophen's Calcium Release with Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the dynamic field of neuroscience, precise control and measurement of intracellular calcium concentration are paramount to understanding a vast array of cellular processes, from neurotransmitter release to gene expression. DM-Nitrophen, a photolabile calcium chelator or "caged calcium," has emerged as a powerful tool, allowing researchers to artificially induce rapid and localized increases in intracellular calcium with a flash of light. However, the true physiological impact of this artificially induced calcium transient must be rigorously validated against the gold standard of neuronal activity measurement: electrophysiology.

This guide provides an objective comparison of results obtained using DM-Nitrophen with those from direct electrophysiological recordings. We will delve into the experimental data that supports the correlation between the photolytic release of calcium and bona fide neuronal responses, offering researchers a comprehensive overview to inform their experimental design and data interpretation.

Quantitative Comparison of DM-Nitrophen Uncaging and Electrophysiological Responses

The following table summarizes key quantitative findings from studies that have cross-validated DM-Nitrophen-induced calcium signaling with electrophysiological measurements. These studies demonstrate a strong correlation between the release of calcium from DM-Nitrophen and the physiological responses of neurons.

ParameterDM-Nitrophen Induced ResponseElectrophysiological MeasurementModel SystemReference
Transmitter Release Increased miniature excitatory junctional potential (MEJP) frequency from 1-10 quanta/s to 3000-11,000 quanta/s.[1]Measurement of postsynaptic currents/potentials.Crayfish Neuromuscular Junction[1]
Postsynaptic Potential Increased excitatory junctional potentials (EJPs) by 2-31 times over control values.[1]Recording of EJP amplitude.Crayfish Neuromuscular Junction[1]
Synaptic Transmission Depolarization of the postsynaptic membrane in less than a millisecond following photolysis.[2]Recording of excitatory postsynaptic potentials (EPSPs).Squid Giant Synapse[2]
Ca2+-activated Cl- Current Elicited transient inward currents.Whole-cell patch-clamp recording of Ca2+-activated Cl- currents (ICl(Ca)).Cultured Rat Dorsal Root Ganglion Neurons[3]
Neuronal Excitability Increased frequency of miniature excitatory postsynaptic currents (mEPSCs) in neighboring neurons.[4]Whole-cell patch-clamp recording of mEPSCs.Mouse Hippocampal Slices[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of these comparative studies, it is crucial to understand the underlying methodologies.

DM-Nitrophen Loading and Photolysis
  • Preparation of DM-Nitrophen Solution: A stock solution of DM-Nitrophen is prepared, often partially loaded with Ca²⁺ to achieve a desired resting intracellular calcium concentration upon introduction into the cell. The final concentration of DM-Nitrophen used in experiments typically ranges from 1 to 10 mM.[5][6]

  • Intracellular Loading: The DM-Nitrophen solution is introduced into the target neuron via a patch pipette in the whole-cell configuration or through microinjection.[1][2][3]

  • Photolysis: A high-intensity light source, such as a xenon flash lamp or a laser, is used to deliver a brief pulse of UV light (typically in the 350-405 nm range) to the cell.[7][8] This light pulse breaks the chemical "cage" of DM-Nitrophen, causing a rapid release of Ca²⁺ into the cytoplasm. The intensity and duration of the light pulse can be modulated to control the amount of calcium released.[9]

Electrophysiological Recording
  • Whole-Cell Patch-Clamp: This technique is used to record the electrical activity of a single neuron.[3] A glass micropipette with a very fine tip is sealed onto the membrane of the neuron. The membrane patch under the pipette is then ruptured, allowing for the measurement and control of the cell's membrane potential and the recording of ionic currents.

  • Synaptic Recordings: To measure synaptic transmission, recordings are made from the postsynaptic neuron.[1][2] Presynaptic stimulation (either electrical or via photolysis in the presynaptic terminal) evokes the release of neurotransmitters, which in turn generates postsynaptic potentials or currents that are recorded by the electrode.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the signaling pathway of DM-Nitrophen action and the comparative experimental workflows.

DM_Nitrophen_Signaling_Pathway cluster_input Initiation cluster_process Intracellular Events cluster_output Physiological Response UV Light UV Light DM-Nitrophen (Caged Ca2+) DM-Nitrophen (Caged Ca2+) UV Light->DM-Nitrophen (Caged Ca2+) Photolysis Free Ca2+ Free Ca2+ DM-Nitrophen (Caged Ca2+)->Free Ca2+ Release Ca2+-dependent Effectors Ca2+-dependent Effectors Free Ca2+->Ca2+-dependent Effectors Neurotransmitter Release Neurotransmitter Release Ca2+-dependent Effectors->Neurotransmitter Release Ion Channel Gating Ion Channel Gating Ca2+-dependent Effectors->Ion Channel Gating Postsynaptic Potential Postsynaptic Potential Neurotransmitter Release->Postsynaptic Potential Ion Channel Gating->Postsynaptic Potential

Caption: Signaling pathway of DM-Nitrophen induced calcium release and its downstream effects.

Experimental_Workflows cluster_dm DM-Nitrophen Experiment cluster_ephys Electrophysiology Experiment cluster_crossval Cross-Validation dm1 Load Cell with DM-Nitrophen dm2 UV Light Pulse (Photolysis) dm1->dm2 dm3 Measure Cellular Response (e.g., Fluorescence Imaging) dm2->dm3 crossval_node Simultaneous DM-Nitrophen Photolysis and Electrophysiological Recording dm3->crossval_node Compare ephys1 Establish Patch-Clamp Recording ephys2 Apply Stimulus (e.g., Electrical, Agonist) ephys1->ephys2 ephys3 Record Electrical Activity (Currents/Potentials) ephys2->ephys3 ephys3->crossval_node Compare

Caption: Comparative workflows for DM-Nitrophen experiments and electrophysiology.

Discussion and Conclusion

The presented data and methodologies underscore the utility of DM-Nitrophen as a reliable tool for investigating calcium-dependent processes in neurons. The close correspondence between the physiological effects triggered by DM-Nitrophen photolysis and those observed through direct electrophysiological stimulation provides strong evidence for its efficacy.

However, researchers should be mindful of potential discrepancies. The kinetics of calcium release from DM-Nitrophen, while rapid, may not perfectly mimic the spatio-temporal dynamics of endogenous calcium signaling.[10][11] Furthermore, the introduction of a high concentration of a calcium buffer like DM-Nitrophen can itself alter the cell's intrinsic calcium handling capabilities.[5] Therefore, careful calibration and control experiments are essential.

References

Unveiling the Specificity of DM-Nitrophen: A Comparative Guide for Calcium Ion Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of intracellular calcium ion (Ca²⁺) concentration is paramount. Caged Ca²⁺ compounds, such as DM-Nitrophen, offer a powerful tool for inducing rapid, localized increases in Ca²⁺ levels through photolysis. However, the utility of any chelator is fundamentally dependent on its specificity for the target ion. This guide provides a comprehensive assessment of the specificity of DM-Nitrophen for calcium ions, comparing its performance with other common alternatives and providing the experimental basis for these comparisons.

DM-Nitrophen is a photolabile chelator that exhibits a high affinity for Ca²⁺ in its native state. Upon illumination with UV light, it undergoes rapid cleavage, leading to a dramatic decrease in its affinity for Ca²⁺ and a subsequent release of the ion. This property allows for precise temporal and spatial control over Ca²⁺ signaling within cellular environments. However, the presence of other physiologically relevant cations, particularly magnesium (Mg²⁺), can interfere with its function.

Comparative Analysis of Caged Calcium Compounds

The efficacy of a caged Ca²⁺ compound is determined by its dissociation constant (Kd) for Ca²⁺, its selectivity for Ca²⁺ over other cations, and the change in its Ca²⁺ affinity upon photolysis. The following table summarizes these key parameters for DM-Nitrophen and two common alternatives, NP-EGTA and nitr-5.

CompoundKd for Ca²⁺ (pre-photolysis)Kd for Mg²⁺ (pre-photolysis)Kd for Ca²⁺ (post-photolysis)Selectivity (Kd Mg²⁺ / Kd Ca²⁺)
DM-Nitrophen 5 nM[1][2][3][4]2.5 µM[2][5]3 mM[1][2][4]~500
NP-EGTA 80 nM[3][6][7]9 mM[5][6][7]>1 mM[8][6]~112,500
nitr-5 145 nM[3]Not specified6.3 µM[3]Not specified

Key Observations:

  • High Calcium Affinity: DM-Nitrophen displays the highest affinity for Ca²⁺ among the compared chelators, with a Kd in the low nanomolar range.[3] This makes it particularly effective for buffering and releasing Ca²⁺ at very low resting concentrations.

  • Significant Magnesium Affinity: A notable characteristic of DM-Nitrophen is its significant affinity for Mg²⁺, with a Kd of 2.5 µM.[2][5] In cellular environments where Mg²⁺ concentrations are typically in the millimolar range, a substantial fraction of DM-Nitrophen may be bound to Mg²⁺, potentially reducing its Ca²⁺-caging efficiency.[7][9]

  • Superior Selectivity of NP-EGTA: NP-EGTA exhibits a much higher selectivity for Ca²⁺ over Mg²⁺, with a selectivity ratio of approximately 112,500.[8][6][7] This makes it a more suitable choice for experiments where minimizing interference from Mg²⁺ is critical.

  • Post-Photolysis Affinity: All three compounds show a significant decrease in their affinity for Ca²⁺ after photolysis, ensuring efficient release of the ion. DM-Nitrophen and NP-EGTA have post-photolysis Kd values in the millimolar range.[1][2][4][8][6]

DM-Nitrophen can also bind to other divalent cations such as Strontium (Sr²⁺), Barium (Ba²⁺), Manganese (Mn²⁺), Cobalt (Co²⁺), and Cadmium (Cd²⁺), though specific dissociation constants for these interactions are not as well-documented.[5]

Experimental Protocols

The determination of the ion specificity of a chelator like DM-Nitrophen involves measuring its dissociation constant (Kd) for the target ion (Ca²⁺) and for potentially competing ions. A common method for this is through spectrophotometric or fluorometric titration.

Protocol for Determining Dissociation Constant (Kd) by Spectrophotometric Titration

This protocol outlines the general steps to determine the Kd of a chelator for a specific cation using absorbance spectroscopy.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_chelator Prepare Chelator Solution spectro Spectrophotometer Setup prep_chelator->spectro prep_ion Prepare Ion Stock Solution titration Perform Titration prep_ion->titration spectro->titration data_acq Data Acquisition titration->data_acq analysis Data Analysis data_acq->analysis kd_calc Calculate Kd analysis->kd_calc

Workflow for Kd determination.

Materials:

  • DM-Nitrophen (or other chelator)

  • High-purity salts of the cations to be tested (e.g., CaCl₂, MgCl₂, ZnCl₂)

  • pH buffer (e.g., MOPS or HEPES)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the chelator in the chosen pH buffer. The concentration should be accurately determined.

    • Prepare a high-concentration stock solution of the cation to be tested in the same buffer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance change for the chelator upon ion binding. This may require an initial scan to determine the optimal wavelength.

  • Initial Measurement:

    • Place a known volume and concentration of the chelator solution in a quartz cuvette and measure the initial absorbance (A₀).

  • Titration:

    • Add small, precise aliquots of the cation stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate.

    • Measure the absorbance (A).

  • Data Acquisition:

    • Continue adding the cation solution until the absorbance value no longer changes, indicating saturation of the chelator. Record the absorbance at saturation (A_max).

  • Data Analysis:

    • For each point in the titration, calculate the concentration of free and bound chelator and the concentration of free cation.

    • Plot the change in absorbance as a function of the free cation concentration.

  • Kd Calculation:

    • The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

To assess specificity, this entire procedure is repeated for each competing ion of interest (e.g., Mg²⁺, Zn²⁺). The ratio of the Kd values provides a quantitative measure of the chelator's selectivity.

Signaling Pathway and Experimental Workflow Visualization

The use of caged compounds like DM-Nitrophen is integral to studying Ca²⁺-dependent signaling pathways. The following diagram illustrates a generic Ca²⁺ signaling pathway that can be investigated using photolysis of DM-Nitrophen.

G uv_light UV Light Flash dm_nitrophen DM-Nitrophen-Ca²⁺ uv_light->dm_nitrophen Photolysis ca_ion ↑ [Ca²⁺]i dm_nitrophen->ca_ion Release cam Calmodulin ca_ion->cam Activation cam_kinase CaM Kinase cam->cam_kinase Activation downstream Downstream Cellular Response cam_kinase->downstream

Generic Ca²⁺ signaling pathway.

The experimental workflow for a typical cell-based assay using DM-Nitrophen involves several key steps, from loading the cells with the caged compound to data analysis.

G cell_loading Cell Loading with DM-Nitrophen-AM de_esterification De-esterification cell_loading->de_esterification photolysis UV Photolysis de_esterification->photolysis ca_imaging Calcium Imaging (e.g., with Fluo-4) photolysis->ca_imaging data_analysis Data Analysis ca_imaging->data_analysis

Experimental workflow for cell-based assays.

Conclusion

DM-Nitrophen is a potent tool for the experimental manipulation of intracellular Ca²⁺ concentrations. Its very high affinity for Ca²⁺ makes it ideal for studies requiring significant Ca²⁺ release from a buffered state. However, its considerable affinity for Mg²⁺ necessitates careful consideration of the experimental conditions, particularly the intracellular Mg²⁺ concentration. For applications demanding high selectivity against Mg²⁺, NP-EGTA presents a superior alternative, albeit with a lower pre-photolysis affinity for Ca²⁺. The choice of a caged Ca²⁺ compound should therefore be guided by the specific requirements of the experiment, including the desired Ca²⁺ concentration change, the tolerance for Mg²⁺ interference, and the optical setup available for photolysis. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of these and other caged compounds, ensuring the selection of the most appropriate tool for elucidating the intricate roles of calcium in cellular physiology and pathophysiology.

References

comparative analysis of one-photon versus two-photon uncaging of DM-Nitrophen

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and neuroscience, the precise spatiotemporal control of intracellular signaling molecules is paramount to understanding their function. "Caged" compounds, such as DM-Nitrophen, have emerged as indispensable tools, allowing for the light-induced release of active molecules like calcium ions (Ca²⁺). This guide provides a comprehensive comparative analysis of one-photon and two-photon uncaging techniques for DM-Nitrophen, offering researchers, scientists, and drug development professionals the necessary information to select the optimal method for their experimental needs.

At a Glance: One-Photon vs. Two-Photon Uncaging of DM-Nitrophen

The choice between one-photon and two-photon uncaging of DM-Nitrophen hinges on the specific requirements of the experiment, particularly concerning spatial precision, tissue penetration, and potential for photodamage. While one-photon excitation offers a simpler and often less expensive setup, two-photon excitation provides unparalleled spatial resolution and is better suited for experiments in scattering tissue.

ParameterOne-Photon UncagingTwo-Photon Uncaging
Excitation Wavelength UV range (typically ~350 nm)Near-infrared (NIR) range (typically ~720-740 nm)[1]
Quantum Yield (Φ) 0.18[2]Not applicable
Two-Photon Cross-Section (δ) Not applicable~0.01 GM at 730 nm[3][4]
Spatial Resolution Lower; limited by diffraction of a single photonHigher; diffraction-limited to the focal volume (~0.6-0.8 µm laterally, ~1.9 µm axially for glutamate (B1630785) uncaging)[5]
Tissue Penetration Depth Limited due to scattering and absorption of UV lightDeeper penetration due to the use of NIR light, which is less scattered by tissue.
Photodamage Higher potential for out-of-focus damage and phototoxicityMinimized photodamage as excitation is confined to the focal volume.[3]
Equipment Complexity Simpler; requires a UV light source (e.g., flash lamp, laser)More complex; requires a high-power, pulsed laser (e.g., Ti:sapphire)

The Science Behind the Uncaging: Photolysis of DM-Nitrophen

DM-Nitrophen is a photolabile chelator that exhibits a high affinity for divalent cations like Ca²⁺ in its "caged" state. Upon absorption of light, the molecule undergoes a photochemical reaction, leading to its cleavage. This structural change dramatically reduces its affinity for Ca²⁺, resulting in the rapid release of the ion into the surrounding environment.[6] This targeted release allows researchers to mimic physiological calcium signals with high temporal control.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for one-photon and two-photon uncaging of DM-Nitrophen.

One_Photon_Uncaging_Workflow cluster_prep Sample Preparation cluster_uncage Uncaging cluster_detect Detection & Analysis prep Load cells/tissue with Ca²⁺-loaded DM-Nitrophen microscope Microscope prep->microscope Place sample on microscope stage uv_source UV Light Source (e.g., flash lamp, laser) uv_source->microscope detector Detect physiological response (e.g., fluorescence, electrophysiology) microscope->detector Illuminate sample with UV light analysis Data Analysis detector->analysis

Fig. 1: One-Photon Uncaging Workflow.

Two_Photon_Uncaging_Workflow cluster_prep Sample Preparation cluster_uncage Uncaging cluster_detect Detection & Analysis prep Load cells/tissue with Ca²⁺-loaded DM-Nitrophen microscope Two-Photon Microscope prep->microscope Place sample on microscope stage laser Pulsed NIR Laser (e.g., Ti:sapphire) scanner Scanning System laser->scanner scanner->microscope detector Detect physiological response (e.g., fluorescence, electrophysiology) microscope->detector Focus laser to a diffraction-limited spot analysis Data Analysis detector->analysis

Fig. 2: Two-Photon Uncaging Workflow.

Detailed Experimental Protocols

One-Photon Uncaging Protocol
  • Preparation of DM-Nitrophen Solution: Prepare a stock solution of DM-Nitrophen in a suitable buffer (e.g., cell-permeant acetoxymethyl (AM) ester form for loading into live cells). The final concentration will depend on the cell type and experimental goals, but typically ranges from 10 µM to 1 mM.

  • Cell/Tissue Loading: Incubate the cells or tissue with the DM-Nitrophen solution. The loading time and temperature will need to be optimized for the specific preparation.

  • Microscopy Setup:

    • Mount the loaded sample on an epifluorescence or confocal microscope equipped with a UV light source.

    • The light source can be a mercury or xenon arc lamp with appropriate filters or a UV laser.

  • Uncaging:

    • Focus on the region of interest.

    • Deliver a brief pulse of UV light (e.g., 1-10 ms) to photolyze the DM-Nitrophen. The duration and intensity of the pulse will determine the amount of Ca²⁺ released.

  • Data Acquisition: Simultaneously with or immediately following the uncaging event, record the physiological response of interest. This could involve fluorescence imaging of a calcium indicator or electrophysiological recordings.

Two-Photon Uncaging Protocol
  • Preparation of DM-Nitrophen Solution: As with one-photon uncaging, prepare a stock solution of DM-Nitrophen. Due to the smaller excitation volume, higher concentrations may be required to achieve a sufficient local concentration of released Ca²⁺.

  • Cell/Tissue Loading: Load the cells or tissue with the DM-Nitrophen solution as described for the one-photon protocol.

  • Microscopy Setup:

    • Use a two-photon laser scanning microscope equipped with a mode-locked Ti:sapphire laser tuned to ~720-740 nm.[1]

    • The microscope should have high numerical aperture objectives to achieve tight focusing.

  • Uncaging:

    • Identify the precise subcellular location for uncaging.

    • Deliver a series of short laser pulses (femtosecond to picosecond duration) to the target location. The total uncaging duration can range from microseconds to milliseconds.

  • Data Acquisition: Record the cellular response using appropriate imaging or electrophysiological techniques. The scanning system of the two-photon microscope can be used for simultaneous imaging and uncaging.

Downstream Effects: Calcium-Mediated Signaling Pathways

The release of Ca²⁺ from DM-Nitrophen can trigger a multitude of downstream signaling events, depending on the cellular context. This allows for the investigation of various Ca²⁺-dependent processes with high precision.

Calcium_Signaling_Pathway cluster_downstream Downstream Cellular Responses uncaging Uncaging of DM-Nitrophen ca_increase Rapid increase in intracellular [Ca²⁺] uncaging->ca_increase cam Binding to Calmodulin (CaM) ca_increase->cam pkc Activation of Protein Kinase C (PKC) ca_increase->pkc ion_channel Modulation of Ion Channels ca_increase->ion_channel camk Activation of CaMKII cam->camk gene_exp Changes in Gene Expression camk->gene_exp secretion Neurotransmitter Release/ Hormone Secretion pkc->secretion membrane_pot Changes in Membrane Potential ion_channel->membrane_pot

Fig. 3: Generalized Calcium Signaling Pathway.

Upon uncaging, the localized increase in Ca²⁺ can activate a variety of calcium-binding proteins, such as calmodulin and protein kinase C. This, in turn, can lead to a cascade of events including the modulation of enzyme activity, changes in gene expression, neurotransmitter release, and alterations in membrane excitability.[7] The ability to precisely initiate these pathways at a specific time and location is a key advantage of using caged compounds like DM-Nitrophen.

Conclusion

Both one-photon and two-photon uncaging of DM-Nitrophen are powerful techniques for studying Ca²⁺ signaling. One-photon uncaging provides a more accessible method for widespread cellular stimulation, while two-photon uncaging offers unparalleled precision for subcellular investigations and studies in scattering tissue. The choice of technique should be guided by the specific experimental questions and the required level of spatial and temporal control. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the power of DM-Nitrophen to unravel the complex roles of calcium in cellular function.

References

Unraveling the Kinetic Landscape: A Comparative Guide to DM-Nitrophen and Other Calcium Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of calcium signaling, the choice of a calcium chelator is paramount. The kinetics of these molecules—how quickly they bind and release calcium ions—dictate their suitability for specific experimental applications. This guide provides an in-depth comparison of the kinetic properties of DM-Nitrophen, a photolabile "caged" calcium compound, with those of the conventional chelators BAPTA, EGTA, and EDTA.

This report summarizes key quantitative data, details the experimental protocols used to determine these kinetic parameters, and provides visual representations of relevant biological and experimental workflows to aid in the informed selection of the appropriate chelator for your research needs.

Quantitative Comparison of Kinetic Parameters

The efficacy of a calcium chelator is defined by its kinetic parameters: the on-rate (k_on), which describes how quickly it binds calcium; the off-rate (k_off), which indicates how rapidly it releases calcium; and the dissociation constant (K_d), a measure of its binding affinity at equilibrium. The following table summarizes these critical values for DM-Nitrophen (after photolysis) and other commonly used chelators.

ChelatorOn-Rate (k_on) (M⁻¹s⁻¹)Off-Rate (k_off) (s⁻¹)Dissociation Constant (K_d)Key Characteristics
DM-Nitrophen (Photoproduct) Very High (Estimated to be ≥10⁹)Very High~3 mM[1][2]Photoreleasable; enables rapid, localized increases in Ca²⁺ concentration.[3][4][5]
BAPTA ~6 x 10⁸~100~160 nMFast kinetics, suitable for buffering rapid Ca²⁺ transients; pH insensitive.
EGTA ~1.5 x 10⁶~0.15~100 nMSlower kinetics, ideal for buffering bulk, long-term Ca²⁺ changes.
EDTA ~1 x 10⁷~1.28~100 nM[6]Strong chelator, but slower kinetics than BAPTA; pH sensitive.[6]

Delving into the Kinetic Differences

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is renowned for its rapid binding kinetics. Its high on-rate allows it to effectively buffer fast, localized calcium transients, making it the chelator of choice for studying processes like neurotransmitter release at synapses. Furthermore, its affinity for calcium is relatively insensitive to changes in pH around physiological levels.

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), in contrast, possesses a significantly slower on-rate. This characteristic makes it less suitable for capturing rapid calcium spikes but ideal for buffering bulk cytosolic calcium concentrations over longer timescales. Its slower kinetics can be advantageous in experiments aiming to distinguish between rapid, local signaling events and slower, global calcium changes.

EDTA (Ethylenediaminetetraacetic acid) is a powerful and widely used chelator with a high affinity for calcium.[9] However, its calcium binding and release kinetics are slower than those of BAPTA.[10][11] The dissociation of the calcium-EDTA complex is relatively slow, with a reported rate constant of 1.28 s⁻¹.[6] This, coupled with its pH sensitivity, can limit its application in studies of rapid calcium dynamics.

Experimental Protocols for Determining Kinetic Parameters

The determination of the kinetic parameters of chelators requires specialized techniques capable of measuring reactions on a millisecond or even microsecond timescale. Two primary methods employed for this purpose are stopped-flow spectrophotometry and the temperature-jump relaxation method.

Stopped-Flow Spectrophotometry

This technique allows for the rapid mixing of two solutions and the subsequent monitoring of the reaction kinetics by observing changes in absorbance or fluorescence.

Methodology:

  • Reagent Preparation: One syringe is filled with a solution of the chelator, and another with a solution containing calcium ions. A calcium indicator dye that changes its spectroscopic properties upon binding to calcium is often included in the chelator solution.

  • Rapid Mixing: The contents of the two syringes are rapidly and simultaneously driven into a mixing chamber, initiating the binding reaction.

  • Observation: The mixed solution flows into an observation cell, where the change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.

  • Data Analysis: The flow is abruptly stopped, and the change in the optical signal is recorded as a function of time. This kinetic trace is then fitted to appropriate mathematical models to extract the on- and off-rates.

Temperature-Jump Relaxation Method

This method is used to study very fast reactions by perturbing a system at equilibrium with a rapid change in temperature.

Methodology:

  • Equilibrium Establishment: A solution containing the chelator and calcium ions is allowed to reach equilibrium at a specific temperature. The solution also contains an indicator to monitor the free calcium concentration.

  • Rapid Temperature Jump: The temperature of the solution is rapidly increased by a few degrees Celsius in a matter of microseconds, typically by discharging a high-voltage capacitor through the solution.

  • Relaxation to a New Equilibrium: The sudden temperature change shifts the equilibrium of the binding reaction. The system then "relaxes" to a new equilibrium state at the higher temperature.

  • Monitoring and Data Analysis: The change in the concentration of the calcium-indicator complex is monitored over time as the system relaxes. The relaxation time (τ) is determined from the exponential decay of the signal. The on- and off-rates can then be calculated from the relaxation time and the known concentrations of the reactants at the new equilibrium.[10]

Visualizing Cellular and Experimental Processes

To better understand the context in which these chelators are used, the following diagrams, generated using the DOT language, illustrate a simplified calcium signaling pathway and a typical experimental workflow for evaluating chelator kinetics.

G Simplified Calcium Signaling Pathway extracellular Extracellular Space [Ca²⁺] ~1-2 mM ca_channel Plasma Membrane Ca²⁺ Channel extracellular->ca_channel cytosol Cytosol [Ca²⁺] ~100 nM ca_signal Ca²⁺ Signal (e.g., Muscle Contraction, Gene Expression) cytosol->ca_signal chelator Chelator (e.g., DM-Nitrophen, BAPTA, EGTA, EDTA) cytosol->chelator Binding er Endoplasmic Reticulum (ER) [Ca²⁺] ~100-800 µM ip3r IP₃ Receptor er->ip3r stimulus External Stimulus (e.g., Neurotransmitter) receptor Receptor stimulus->receptor plc PLC receptor->plc ip3 IP₃ plc->ip3 ip3->ip3r ip3r->cytosol Ca²⁺ Release ca_channel->cytosol Ca²⁺ Influx chelator->cytosol Release

Caption: Intracellular calcium signaling cascade.

G Experimental Workflow for Chelator Kinetics cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_chelator Prepare Chelator Solution (with/without indicator) mixing Rapid Mixing (Stopped-Flow) or Perturbation (T-Jump) prep_chelator->mixing prep_ca Prepare Ca²⁺ Solution prep_ca->mixing monitoring Monitor Signal Change (Absorbance/Fluorescence) over time mixing->monitoring fit_model Fit Kinetic Data to Mathematical Model monitoring->fit_model calc_rates Calculate k_on, k_off, K_d fit_model->calc_rates

Caption: Workflow for kinetic analysis.

References

DM-Nitrophen: A Comparative Guide to a Classic Calcium Probe and Its Modern Successors

Author: BenchChem Technical Support Team. Date: December 2025

For decades, DM-Nitrophen has been a cornerstone tool for researchers investigating calcium signaling, enabling the precise release of calcium ions upon photolysis. However, the evolution of caged compound design has led to the development of newer probes with significantly enhanced capabilities. This guide provides a detailed comparison of DM-Nitrophen with next-generation caged compounds, offering researchers and drug development professionals a comprehensive overview of their respective strengths and limitations, supported by experimental data and detailed methodologies.

Key Performance Metrics: A Head-to-Head Comparison

The efficacy of a caged calcium compound is determined by several key photophysical and chemical properties. The following table summarizes the performance of DM-Nitrophen against two prominent newer alternatives, NDBF-EGTA and BIST-2EGTA.

PropertyDM-NitrophenNDBF-EGTABIST-2EGTA
Quantum Yield (Φ) 0.18[1]0.7 [2]0.23[3]
Molar Extinction Coefficient (ε) at λmax ~4,200 M⁻¹cm⁻¹ at 350 nm18,400 M⁻¹cm⁻¹ at 330 nm [2]66,000 M⁻¹cm⁻¹ at 440 nm[3]
Two-Photon Cross-Section (2PCS) at optimal λ ~0.013 GM at 730 nm[4]~0.6 GM at 710 nm[2][4]~350 GM at 775 nm [3]
Ca²⁺ Affinity (Kd) before photolysis ~5 nM[5]~14 nM (at pH 7.5)[2]High, comparable to EGTA
Ca²⁺ Affinity (Kd) after photolysis ~3 mM[5]~1 mM[2]Low, iminodiacetic acid products
Mg²⁺ Affinity (Kd) ~2.5 µM (High) ~15 mM (Low)[2]Low (EGTA-based)
Excitation Wavelength UV (~350 nm)UV (~330 nm)Visible (400-500 nm)
Rate of Ca²⁺ Release ~38,000 s⁻¹[1]~20,000 s⁻¹[2]Very fast (<0.2 ms)[3]

Limitations of DM-Nitrophen

While a powerful tool, DM-Nitrophen possesses several inherent limitations that have driven the development of newer caged compounds:

  • High Magnesium Affinity: One of the most significant drawbacks of DM-Nitrophen is its high affinity for magnesium ions (Mg²⁺)[1]. In a cellular environment where Mg²⁺ concentrations are typically in the millimolar range, a substantial fraction of DM-Nitrophen will be bound to Mg²⁺. Photolysis, therefore, results in the release of a mixture of Ca²⁺ and Mg²⁺, complicating the interpretation of experimental results. Newer EGTA-based cages like NDBF-EGTA and BIST-2EGTA exhibit much lower affinity for Mg²⁺, ensuring a more specific release of Ca²⁺.

  • Low Two-Photon Efficiency: DM-Nitrophen has a very low two-photon cross-section, making it inefficient for two-photon uncaging experiments[4]. This necessitates the use of high laser power and long exposure times, which can lead to phototoxicity and cellular damage[1]. In contrast, compounds like BIST-2EGTA are specifically designed for two-photon excitation with significantly larger cross-sections, allowing for localized Ca²⁺ release with lower, less damaging laser intensities[3].

  • UV Light Requirement: The photolysis of DM-Nitrophen requires UV light, which can be damaging to biological preparations, potentially inducing cellular stress and apoptosis. The development of visible light-sensitive cages like BIST-2EGTA mitigates this issue, offering a less phototoxic alternative for live-cell imaging and manipulation.

Advantages of Newer Caged Compounds

Next-generation caged compounds have been engineered to overcome the limitations of their predecessors:

  • NDBF-EGTA: This compound boasts an exceptionally high quantum yield, making it highly efficient for one-photon uncaging[2]. Its photolysis is approximately 16 to 160 times more efficient than that of widely used caged compounds[2]. While its two-photon cross-section is modest compared to BIST-2EGTA, it is still a significant improvement over DM-Nitrophen. Its EGTA backbone also confers high selectivity for Ca²⁺ over Mg²⁺.

  • BIST-2EGTA: The standout feature of BIST-2EGTA is its sensitivity to visible light and its remarkably large two-photon cross-section[3]. This makes it an ideal probe for two-photon microscopy, enabling precise spatiotemporal control of Ca²⁺ release deep within tissues with minimal phototoxicity. The ability to use visible light for one-photon uncaging is also a major advantage in reducing cellular damage.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical calcium signaling pathway initiated by the photolysis of a caged compound and a general experimental workflow for uncaging experiments.

G cluster_0 Photolysis cluster_1 Cellular Response UV/Visible Light UV/Visible Light Caged Ca²⁺ Caged Ca²⁺ UV/Visible Light->Caged Ca²⁺ triggers Free Ca²⁺ Free Ca²⁺ Caged Ca²⁺->Free Ca²⁺ Photoproducts Photoproducts Caged Ca²⁺->Photoproducts Ca²⁺ Sensor Protein Ca²⁺ Sensor Protein Free Ca²⁺->Ca²⁺ Sensor Protein binds to Downstream Signaling Downstream Signaling Ca²⁺ Sensor Protein->Downstream Signaling activates Physiological Response Physiological Response Downstream Signaling->Physiological Response

Caption: Calcium signaling pathway initiated by photolysis of a caged compound.

G Cell Loading 1. Load cells with caged compound (e.g., patch-clamp, microinjection) Equilibration 2. Allow for equilibration and de-esterification (if AM ester) Cell Loading->Equilibration Imaging Setup 3. Mount on microscope (confocal or two-photon) Equilibration->Imaging Setup Baseline 4. Record baseline fluorescence (if using a Ca²⁺ indicator) Imaging Setup->Baseline Photolysis 5. Deliver light pulse (UV or visible) to uncage Ca²⁺ Baseline->Photolysis Data Acquisition 6. Record post-photolysis fluorescence and/or electrophysiological response Photolysis->Data Acquisition Analysis 7. Analyze Ca²⁺ dynamics and cellular response Data Acquisition->Analysis

Caption: General experimental workflow for calcium uncaging experiments.

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of caged compounds. Below are outlines of key experimental protocols.

Cell Loading of Caged Compounds via Patch-Clamp

This protocol is suitable for loading water-soluble caged compounds into individual cells while simultaneously recording their electrophysiological activity.

Materials:

  • Whole-cell patch-clamp setup (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal pipette solution containing the caged compound (e.g., 1-5 mM DM-Nitrophen), a calcium indicator (e.g., 100-200 µM Fluo-4), and a calcium buffer (e.g., EGTA) to set the desired resting [Ca²⁺]. The solution should also contain appropriate salts (e.g., KCl, HEPES) to mimic the intracellular environment.

  • Artificial cerebrospinal fluid (ACSF) or appropriate extracellular solution.

Procedure:

  • Prepare the internal pipette solution containing the caged compound and calcium indicator. Ensure the final osmolarity and pH are compatible with the cells under investigation.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Approach a target cell under visual guidance and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the internal solution to dialyze into the cell for at least 10-15 minutes to ensure adequate loading of the caged compound.

  • Proceed with the uncaging experiment.

Measurement of Quantum Yield (Comparative Method)

The quantum yield of a caged compound is determined relative to a standard compound with a known quantum yield.

Materials:

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Solution of the caged compound of interest

  • Solution of a standard compound with a known quantum yield (e.g., a well-characterized caged compound or a fluorescent standard like quinine (B1679958) sulfate).

Procedure:

  • Prepare a series of solutions of both the test compound and the standard compound at varying concentrations in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the test and standard compounds.

  • The quantum yield of the test compound (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (m_x / m_st) * (n_x / n_st)² where Φ_st is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Determination of Two-Photon Cross-Section (2PCS)

The 2PCS can be measured using various techniques, including the two-photon excited fluorescence (TPEF) method relative to a known standard.

Materials:

  • Two-photon microscope with a tunable femtosecond laser.

  • Fluorescent standard with a known 2PCS (e.g., fluorescein (B123965) or rhodamine B).

  • Solution of the caged compound of interest.

  • Fluorescent calcium indicator.

Procedure:

  • Prepare solutions of the caged compound (with a calcium indicator to report uncaging) and the fluorescent standard in the same solvent.

  • Acquire two-photon excited fluorescence images or point measurements for both the standard and the caged compound solution over a range of excitation wavelengths and laser powers.

  • For the caged compound, measure the fluorescence increase of the calcium indicator as a function of laser power to confirm a quadratic dependence, which is characteristic of a two-photon process.

  • The 2PCS of the caged compound (δ_sample) can be calculated using the following equation: δ_sample = (F_sample * C_std * Φ_std * n_std) / (F_std * C_sample * Φ_sample * n_sample) * δ_std where F is the measured fluorescence intensity, C is the concentration, Φ is the fluorescence quantum yield, n is the refractive index of the solvent, and δ_std is the 2PCS of the standard. For uncaging cross-section, the fluorescence quantum yield is replaced by the uncaging quantum yield.

By carefully considering the data and methodologies presented, researchers can make informed decisions about the most appropriate caged compound for their specific experimental needs, ultimately leading to more precise and reliable insights into the intricate world of calcium signaling.

References

The Researcher's Dilemma: A Cost-Benefit Analysis of DM-Nitrophen for Intracellular Calcium Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of DM-Nitrophen compared to its alternatives in studying intracellular calcium signaling.

In the intricate world of cellular signaling, the precise control and manipulation of intracellular ion concentrations are paramount to unraveling complex biological processes. For decades, DM-Nitrophen has been a cornerstone tool for researchers studying the multifaceted roles of calcium (Ca²⁺) as a second messenger. This photolabile chelator, or "caged" Ca²⁺ compound, allows for the rapid and localized release of Ca²⁺ upon ultraviolet (UV) light illumination, enabling the investigation of fast, Ca²⁺-dependent events such as neurotransmitter release, muscle contraction, and gene expression.[1][2][3][4][5] However, as the field of cellular biology advances, so too does the arsenal (B13267) of available research tools. This guide provides a critical cost-benefit analysis of DM-Nitrophen, comparing its performance with notable alternatives and offering insights into the experimental considerations for its use.

Performance Comparison: DM-Nitrophen vs. Alternatives

The choice of a caged Ca²⁺ compound is a critical decision in experimental design, with each alternative presenting a unique set of advantages and disadvantages. While DM-Nitrophen has been instrumental in numerous studies, its limitations, particularly its affinity for magnesium ions (Mg²⁺), have spurred the development of other chelators.[2][6][7] The following table summarizes the key performance characteristics of DM-Nitrophen alongside two common alternatives: NP-EGTA and BIST-2EGTA.

FeatureDM-NitrophenNP-EGTABIST-2EGTA
Ca²⁺ Affinity (pre-photolysis) Very High (Kd ≈ 5 nM)[7]High (Kd ≈ 80 nM)[7]High (Kd ≈ 82 nM at pH 7.2)[8]
Ca²⁺ Affinity (post-photolysis) Low (Kd ≈ 3 mM)[7]Moderate (Kd ≈ 1 mM)[7]Significantly Lowered
Mg²⁺ Affinity HighNegligible[7]Not specified
Rate of Ca²⁺ Release Very Fast (< 200 µs)[2][9]Slower (biphasic, with a significant component at ~10 ms)[6][7]Very Fast (< 200 µs)[8]
Quantum Yield High (0.18)[2]LowerHigh
Excitation UV (one-photon) or ~730 nm (two-photon)[10]UV (one-photon), poor two-photon uncaging[10]Visible light (one-photon) or ~720-810 nm (two-photon)[8]
Key Advantage Rapid and efficient Ca²⁺ release.[2][9]Low affinity for Mg²⁺, simplifying experiments in physiological Mg²⁺ concentrations.[7]Excitation with visible light, reducing potential phototoxicity. High two-photon cross-section.[8]
Key Disadvantage High affinity for Mg²⁺ complicates experiments and may require Mg²⁺-free solutions.[2][6]Slower release kinetics may not be suitable for studying very fast processes.[7]Newer compound, potentially less characterized in a wide range of biological systems.

The Cost-Benefit Equation in Practice

The "cost" in the context of research extends beyond the monetary price of the compound. It encompasses factors such as experimental complexity, the need for specialized equipment, and the potential for artifacts that could compromise data interpretation.

Benefits of DM-Nitrophen:

  • Speed and Efficiency: Its rapid release kinetics make it an excellent choice for studying processes that occur on a sub-millisecond timescale, such as the direct triggering of synaptic vesicle fusion.[1][3]

  • High Ca²⁺ Loading Capacity: Its very high affinity for Ca²⁺ before photolysis allows for the creation of significant intracellular Ca²⁺ concentration jumps.[7]

Costs and Considerations for DM-Nitrophen:

  • The Magnesium Problem: The high affinity of DM-Nitrophen for Mg²⁺ is its most significant drawback.[2] In physiological conditions where intracellular Mg²⁺ concentrations are high, DM-Nitrophen can become saturated with Mg²⁺, reducing its capacity to bind and subsequently release Ca²⁺. This often necessitates the use of Mg²⁺-free or low-Mg²⁺ internal solutions, which may not accurately reflect physiological conditions and could introduce experimental artifacts.[6]

  • Phototoxicity: The use of UV light for one-photon excitation can be damaging to cells, especially with prolonged or repeated exposure. While two-photon excitation using near-infrared light can mitigate this, the two-photon cross-section of DM-Nitrophen is relatively low.[10]

The Value Proposition of Alternatives:

  • NP-EGTA: For experiments where the precise timing of Ca²⁺ release is less critical than avoiding the complications of Mg²⁺, NP-EGTA is a valuable alternative. Its negligible Mg²⁺ affinity simplifies experimental design and enhances the physiological relevance of the findings.[7]

  • BIST-2EGTA: This newer generation caged compound addresses the phototoxicity issue by shifting the excitation wavelength to the visible spectrum for one-photon uncaging and having a high two-photon cross-section.[8] This makes it particularly suitable for experiments requiring repeated stimulation or for use in sensitive biological preparations.

Experimental Protocols: A General Framework

While specific experimental parameters will vary depending on the cell type and biological question, the following provides a generalized workflow for intracellular Ca²⁺ uncaging experiments using photolabile chelators.

Key Experimental Workflow

G prep Cell Preparation & Loading load_method Loading via Patch Pipette or AM Ester prep->load_method photolysis Photolysis (UV or Visible Light Flash) load_method->photolysis record Data Recording (Electrophysiology, Imaging) photolysis->record analysis Data Analysis record->analysis G cluster_0 Pre-Photolysis cluster_1 Post-Photolysis DM_Ca DM-Nitrophen-Ca²⁺ (Inactive) Ca_low Low Intracellular [Ca²⁺] UV_light UV Light Flash DM_Ca->UV_light Photoproducts Photoproducts (Low Ca²⁺ Affinity) Ca_high Rapid Increase in [Ca²⁺] Bio_Response Biological Response (e.g., Neurotransmitter Release) Ca_high->Bio_Response UV_light->Photoproducts UV_light->Ca_high

References

Safety Operating Guide

Navigating the Safe Disposal of DM-Nitrophen Tetrasodium: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to the safety and precision of every laboratory procedure. The proper handling and disposal of specialized chemical reagents are paramount in this endeavor. This guide provides essential, immediate safety and logistical information for the proper disposal of DM-Nitrophen tetrasodium (B8768297), a photolyzable calcium chelator. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Hazard Information

Key Hazard Considerations:

  • Eye Irritation: Assumed to be a significant hazard, potentially causing serious eye damage.[2][3][4]

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Oral Toxicity: Considered harmful if swallowed.[1][2][3]

  • Aquatic Toxicity: Nitrophenyl compounds can be very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Before handling DM-Nitrophen tetrasodium for any purpose, including disposal, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against potential splashes that could cause serious eye damage.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[1][2]
Protective Clothing Standard laboratory coat.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of any dust or aerosols.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of DM-Nitrophen tetrasodium is a critical step in maintaining laboratory safety and environmental compliance. Do not discharge this chemical down the drain or mix it with non-hazardous waste.

Waste Segregation and Collection
  • Identify and Segregate: All waste containing DM-Nitrophen tetrasodium, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be identified as hazardous waste.[1]

  • Use a Designated Container: Collect all DM-Nitrophen tetrasodium waste in a dedicated, chemically compatible, and sealable container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[5] The container must be in good condition and have a secure lid.[6]

Labeling
  • Clear Identification: Immediately label the waste container with the words "Hazardous Waste."[5][7]

  • List Contents: Clearly list all chemical constituents and their approximate percentages. For this specific compound, write "DM-Nitrophen tetrasodium" or its full chemical name: "1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N′,N′-tetraacetic acid, tetrasodium salt."[5][7]

  • Date of Accumulation: Include the date when the waste was first added to the container.[6]

Storage
  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[6] This area should be secure and away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Compatibility: Do not store with incompatible materials, such as strong acids or oxidizing agents.[2][4]

Final Disposal
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup.

  • Licensed Contractor: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5][6]

The logical workflow for the disposal of DM-Nitrophen tetrasodium is illustrated in the diagram below.

Disposal Workflow for DM-Nitrophen Tetrasodium cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Identify & Segregate DM-Nitrophen Waste PPE->Segregate Ventilation Handle Waste in a Well-Ventilated Area Ventilation->Segregate Container Use Designated & Labeled Hazardous Waste Container Segregate->Container NoMixing Do Not Mix with Other Waste Streams Container->NoMixing Seal Seal Container Tightly NoMixing->Seal StorageArea Store in Secondary Containment in Designated Accumulation Area Seal->StorageArea EHS Request Pickup from EHS or Licensed Contractor StorageArea->EHS

References

Personal protective equipment for handling DM-Nitrophen tertasodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling DM-Nitrophen tetrasodium (B8768297) salt. The following procedures are based on established laboratory safety protocols for handling chemical compounds with similar properties.

Personal Protective Equipment (PPE)

The minimum required PPE for handling DM-Nitrophen tetrasodium salt is outlined below. A thorough risk assessment should be conducted for specific experimental procedures to determine if additional protection is necessary.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes and airborne particles. Safety glasses with side shields are the minimum requirement.[1]
Hand Protection Chemical-resistant gloves (Nitrile)Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or direct contact, consider double-gloving. Change gloves immediately if contaminated.[1]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection N95 Respirator or higherRecommended when handling the compound as a powder or when there is a risk of aerosol generation.
Foot Protection Closed-toe shoesRequired to protect against spills and falling objects.

Operational Plan for Handling

Follow these step-by-step procedures to ensure the safe handling of DM-Nitrophen tetrasodium salt from receipt to disposal.

2.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container at -20°C in a designated, dry area.[2] It is hygroscopic and should be protected from moisture and light.[3]

2.2. Preparation and Handling

  • Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

  • Weighing: When weighing the powder, use an enclosure or a chemical fume hood to prevent inhalation of dust.

  • Reconstitution: DM-Nitrophen tetrasodium salt is soluble in water (100 mg/mL).[2] When preparing solutions, add the solvent slowly to the solid to avoid splashing.

  • Solution Storage: After reconstitution, aliquot and freeze stock solutions at -20°C. These solutions are stable for up to 3 months.[3]

2.3. Spill Management

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during spill cleanup.

Disposal Plan

Dispose of all waste containing DM-Nitrophen tetrasodium salt in accordance with local, state, and federal regulations.

  • Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, including gloves, pipette tips, and paper towels, should be disposed of as chemical waste.

  • Disposal Route: Do not dispose of this chemical down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow

The following diagram illustrates the general workflow for handling DM-Nitrophen tetrasodium salt.

A Receiving & Inspection B Storage (-20°C, Desiccated, Protected from Light) A->B Store Appropriately C Preparation in Fume Hood (Weighing & Reconstitution) B->C Transfer to Lab D Experimental Use C->D Use in Experiment E Waste Collection (Solid & Liquid) D->E Collect Waste F Decontamination D->F Post-Experiment G Waste Disposal (via EHS) E->G Follow Regulations F->G Dispose of Contaminated Materials

Caption: Workflow for safe handling and disposal of DM-Nitrophen tetrasodium salt.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.